Calcium superphosphate
Description
Properties
IUPAC Name |
calcium;dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2H3O4P.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZJARSYCHAEND-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH6O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872565 | |
| Record name | Calcium bis(dihydrogen phosphate) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-30-8 | |
| Record name | Calcium phosphate, monobasic, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis(dihydrogen phosphate) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, calcium salt, hydrate (2:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PHOSPHATE, MONOBASIC, MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N4E6L5449 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Calcium Superphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of calcium superphosphate (B1263860), a critical component in various industrial and agricultural applications. The document details the manufacturing processes for both Single Superphosphate (SSP) and Triple Superphosphate (TSP), outlines extensive characterization methodologies, and presents key quantitative data in a structured format.
Introduction to Calcium Superphosphate
This compound is a widely used phosphorus fertilizer produced by the acidulation of phosphate (B84403) rock. It primarily exists in two forms: Single Superphosphate (SSP) and Triple Superphosphate (TSP). The main active ingredient in both is monocalcium phosphate monohydrate [Ca(H₂PO₄)₂·H₂O], a water-soluble compound readily available for plant uptake.
-
Single Superphosphate (SSP): Produced by reacting phosphate rock with sulfuric acid, SSP is a mixture of monocalcium phosphate and calcium sulfate (B86663) (gypsum). It typically contains 16-20% phosphorus pentoxide (P₂O₅).
-
Triple Superphosphate (TSP): Manufactured by treating phosphate rock with phosphoric acid, TSP has a higher phosphorus concentration, generally ranging from 42-50% P₂O₅.
Synthesis of this compound
The industrial production of this compound involves several key stages, from the preparation of raw materials to the curing of the final product.
Raw Materials
The primary raw materials for superphosphate production are:
-
Phosphate Rock: The source of phosphorus, typically containing fluoroapatite [Ca₅(PO₄)₃F]. The composition of the phosphate rock, particularly the level of impurities such as iron (Fe), aluminum (Al), and magnesium (Mg) oxides, significantly impacts the quality of the final product.
-
Sulfuric Acid (H₂SO₄): Used for the production of SSP.
-
Phosphoric Acid (H₃PO₄): Used for the production of TSP.
Manufacturing Process
The general manufacturing process for both SSP and TSP involves the following steps:
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Grinding: The phosphate rock is finely ground to increase its reactivity.
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Acidulation: The ground rock is mixed with either sulfuric acid (for SSP) or phosphoric acid (for TSP) in a reactor. This exothermic reaction initiates the conversion of insoluble tricalcium phosphate to soluble monocalcium phosphate.
-
Denning and Curing: The resulting slurry is held in a "den" where it solidifies. The material is then transferred to a curing pile for several weeks. During this period, the chemical reactions continue, leading to a higher conversion of P₂O₅ to a water-soluble form.
-
Granulation and Drying: The cured superphosphate is then granulated and dried to produce the final product with desired physical properties.
The chemical reactions involved in the production of SSP and TSP are complex. The main reactions are:
-
SSP Production: Ca₅(PO₄)₃F + 5H₂SO₄ → 3H₃PO₄ + 5CaSO₄ + HF Ca₅(PO₄)₃F + 7H₃PO₄ + 5H₂O → 5Ca(H₂PO₄)₂·H₂O + HF
-
TSP Production: Ca₅(PO₄)₃F + 7H₃PO₄ → 5Ca(H₂PO₄)₂ + HF
Impurities in the phosphate rock, such as iron and aluminum oxides, can react with phosphoric acid to form insoluble phosphates, reducing the availability of phosphorus in the final fertilizer.
Characterization of this compound
A thorough characterization of this compound is essential to ensure its quality and efficacy. This involves a combination of chemical and physical analysis techniques.
Chemical Composition Analysis
The chemical composition of superphosphate is a key determinant of its quality. The following table summarizes the typical composition of SSP and TSP.
| Component | Single Superphosphate (SSP) | Triple Superphosphate (TSP) |
| Total P₂O₅ (%) | 16 - 20 | 42 - 50 |
| Water-Soluble P₂O₅ (%) | > 90% of total P₂O₅ | > 90% of total P₂O₅ |
| Calcium (Ca) (%) | 18 - 21 | 15.5 - 17.1 |
| Sulfur (S) (%) | 11 - 12 | 1 - 2.3 |
| Free Acidity (as P₂O₅) (%) | Variable | Variable |
| Moisture Content (%) | Variable | Variable |
| Impurities (Fe₂O₃, Al₂O₃, SiO₂) (%) | Variable, dependent on phosphate rock source | Variable, dependent on phosphate rock source |
Physical and Spectroscopic Characterization
Several instrumental techniques are employed to characterize the physical and chemical properties of superphosphate.
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X-ray Diffraction (XRD): Used to identify the crystalline phases present in the material. The primary crystalline components are monocalcium phosphate monohydrate [Ca(H₂PO₄)₂·H₂O] and calcium sulfate (anhydrite or gypsum).
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the sample, confirming the presence of phosphate and sulfate groups.
-
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): Used to examine the morphology and elemental composition of the fertilizer granules. This technique can identify the distribution of different phases and impurities within the granules.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Determination of Total Phosphorus (P₂O₅) Content (AOAC Official Method 957.02 - Spectrophotometric Molybdovanadophosphate Method)
a. Principle: This method is based on the formation of a yellow molybdovanadophosphate complex when a phosphate-containing solution is treated with a molybdovanadate reagent. The intensity of the color, which is proportional to the phosphorus concentration, is measured spectrophotometrically.
b. Reagents:
-
Molybdovanadate reagent: Dissolve 40 g of ammonium (B1175870) molybdate (B1676688) tetrahydrate in 400 mL of hot water and cool. Dissolve 2 g of ammonium metavanadate in 250 mL of hot water, cool, and add 450 mL of 70% perchloric acid. Gradually add the molybdate solution to the vanadate (B1173111) solution with stirring and dilute to 2 L.
-
Standard phosphate solution: Dissolve 0.1917 g of pure, dry potassium dihydrogen phosphate (KH₂PO₄) in water and dilute to 1 L (100 µg P₂O₅/mL).
c. Procedure:
-
Sample Preparation: Accurately weigh a sample of finely ground superphosphate (to contain 10-20 mg of P₂O₅) into a 250 mL volumetric flask. Add 50 mL of nitric acid (1+3) and boil gently for 10 minutes. Cool, dilute to volume with water, mix, and filter.
-
Color Development: Pipette an aliquot of the clear filtrate into a 50 mL volumetric flask. Add 10 mL of the molybdovanadate reagent and dilute to volume with water.
-
Measurement: After 10 minutes, measure the absorbance of the solution at 400 nm against a reagent blank.
-
Calculation: Determine the P₂O₅ concentration from a calibration curve prepared using the standard phosphate solution.
Determination of Free Acidity
a. Principle: The free acid in the superphosphate sample is extracted with acetone (B3395972) and titrated with a standard sodium hydroxide (B78521) solution.
b. Reagents:
-
Acetone, neutral.
-
Standard sodium hydroxide solution, 0.1 N.
-
Bromocresol green indicator solution.
c. Procedure:
-
Weigh accurately about 2.5 g of the prepared sample into a 250 mL Erlenmeyer flask.
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Add 100 mL of neutral acetone and shake for one hour.
-
Filter rapidly through a Whatman No. 1 filter paper into a 250 mL Erlenmeyer flask. Wash the filter paper with four successive portions of acetone.
-
Evaporate the acetone extract to dryness on a steam bath.
-
Dissolve the residue in 50 mL of carbon dioxide-free water.
-
Add a few drops of bromocresol green indicator and titrate with 0.1 N sodium hydroxide solution to a blue-green endpoint.
-
Calculation: Calculate the percentage of free acidity as P₂O₅.
Determination of Moisture Content
a. Principle: The moisture content is determined by drying the sample in an oven at a specified temperature until a constant weight is achieved.
b. Procedure:
-
Weigh accurately about 2 g of the sample into a pre-weighed, dry, shallow, covered dish.
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Place the dish, with the cover removed, in an oven maintained at 105°C for 5 hours.
-
Remove the dish from the oven, cover it, and place it in a desiccator to cool.
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Weigh the dish and its contents.
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Calculation: The loss in weight represents the moisture content.
X-ray Diffraction (XRD) Analysis
a. Sample Preparation: The superphosphate sample is finely ground to a powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
b. Instrumental Parameters (Typical):
-
Radiation: Cu Kα
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° to 70°
-
Step Size: 0.02°
-
Scan Speed: 2°/minute
c. Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.
Fourier-Transform Infrared (FTIR) Spectroscopy
a. Sample Preparation: A small amount of the finely ground superphosphate sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
b. Instrumental Parameters (Typical):
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
c. Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to phosphate (PO₄³⁻) and sulfate (SO₄²⁻) functional groups.
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)
a. Sample Preparation: Superphosphate granules are mounted on an aluminum stub using double-sided carbon tape. For cross-sectional analysis, the granules can be embedded in epoxy resin and polished. The samples are then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
b. Instrumental Parameters (Typical):
-
Accelerating Voltage: 15-20 kV
-
Working Distance: 10-15 mm
c. Data Analysis: SEM images provide high-resolution information on the surface morphology and internal structure of the granules. EDX analysis provides qualitative and quantitative information on the elemental composition of different regions of the sample, allowing for the mapping of phosphorus, calcium, sulfur, and impurity elements.
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the synthesis and characterization of this compound.
Caption: Manufacturing workflow for Single and Triple Superphosphate.
Caption: Key chemical reactions in superphosphate synthesis.
Caption: Workflow for the characterization of superphosphate.
A Technical Guide to the Crystal Structure Analysis of Calcium Superphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the crystal structure of calcium superphosphate (B1263860), with a primary focus on its principal crystalline component, monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O). The document details the crystallographic parameters, experimental protocols for structural determination, and the logical workflows involved in the analysis.
Introduction
Calcium superphosphate is a widely used fertilizer, and its efficacy and physical properties are intrinsically linked to the atomic arrangement of its constituent crystalline phases. The primary active component is monocalcium phosphate monohydrate (MCP-M). A thorough understanding of its crystal structure is crucial for optimizing its production, formulation, and performance in various applications, including agriculture and potentially as a biomaterial. The structure has been primarily elucidated through X-ray and neutron diffraction techniques.
Crystal Structure of Monocalcium Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O)
The crystal structure of monocalcium phosphate monohydrate has been determined to be triclinic, belonging to the space group Pī.[1] The structure is characterized by sheets of CaPO₄, which are analogous to those found in brushite (CaHPO₄·2H₂O) and gypsum.[1] These sheets are separated by phosphate ions and water molecules, with hydrogen bonding playing a critical role in holding the layers together.[1] This layered arrangement accounts for the observed tabular crystal habit of the material.[1]
Crystallographic Data
The unit cell parameters for Ca(H₂PO₄)₂·H₂O have been reported in several studies. The data from key single-crystal X-ray diffraction analyses are summarized below for comparison.
| Parameter | Maclennan & Beevers (1956)[1] | Jones & Cruickshank (1961)[2] |
| Crystal System | Triclinic | Triclinic |
| Space Group | Pī | Pī |
| a (Å) | 5.61 ± 0.01 | - |
| b (Å) | 11.89 ± 0.02 | - |
| c (Å) | 6.46 ± 0.01 | - |
| α (°) | 98.6 | - |
| β (°) | 118.0 | - |
| γ (°) | 83.38 | - |
| Z (molecules/cell) | 2 | - |
| Calculated Density (g/cm³) | 2.23 | - |
| Observed Density (g/cm³) | 2.22 | - |
| R-factor (final) | R(0kl) = 0.214, R(hk0) = 0.230, R(h0l) = 0.287 | 0.164 (over 341 reflections) |
Note: Jones and Cruickshank (1961) refined the atomic positions from the earlier study but did not report new unit cell dimensions in the provided abstract.
Experimental Protocols for Structure Determination
The determination of the crystal structure of calcium phosphates relies heavily on diffraction methods. The primary techniques employed are single-crystal X-ray diffraction, powder X-ray diffraction (often coupled with Rietveld refinement), and neutron diffraction.
Single-Crystal X-ray Diffraction
This technique provides the most precise information about the atomic arrangement within a single crystal.
Methodology:
-
Crystal Selection: A suitable single crystal of Ca(H₂PO₄)₂·H₂O is selected. A lath-shaped fragment, for example, with dimensions of 0.7 × 0.2 × 0.1 mm, has been used historically.[1]
-
Mounting: The crystal is mounted on a goniometer head.
-
Data Collection:
-
Data Processing:
-
The intensities of the diffraction spots are measured.
-
These intensities are used to calculate the structure factors.
-
-
Structure Solution and Refinement:
-
The processed data is used to generate an electron density map of the unit cell (e.g., through Patterson or direct methods).
-
Atomic positions are determined from the electron density map.
-
The structural model is then refined using least-squares methods to minimize the difference between observed and calculated structure factors, expressed by the R-factor.[2]
-
References
A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Superphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties of calcium superphosphate (B1263860), a compound of significant interest in various scientific and industrial sectors. This document outlines the key characteristics, experimental methodologies for their determination, and the fundamental chemical interactions of both single superphosphate (SSP) and triple superphosphate (TSP).
Chemical Composition and Identification
Calcium superphosphate is not a single chemical entity but rather a mixture of compounds, with the primary active component being monocalcium phosphate (B84403) monohydrate [Ca(H₂PO₄)₂·H₂O]. The overall composition varies depending on the manufacturing process, which differentiates single superphosphate from triple superphosphate.
Single Superphosphate (SSP): Produced by reacting phosphate rock with sulfuric acid, SSP is a mixture of monocalcium phosphate and gypsum (calcium sulfate).
-
Typical Composition:
-
Monocalcium phosphate monohydrate [Ca(H₂PO₄)₂·H₂O]
-
Calcium sulfate (B86663) (CaSO₄·2H₂O)
-
Also provides essential secondary nutrients like sulfur and calcium.[3]
-
Triple Superphosphate (TSP): Manufactured by treating phosphate rock with phosphoric acid, resulting in a higher concentration of phosphorus.
-
Typical Composition:
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound, with a focus on its main component, monocalcium phosphate monohydrate.
| Property | Value | References |
| Molecular Formula | Ca(H₂PO₄)₂·H₂O | [5][6][7] |
| Molecular Weight | 252.07 g/mol | [8] |
| Appearance | White, grayish-white, or gray crystalline powder or granules. | [7] |
| Density | Approximately 2.22 g/cm³ | [7] |
| Melting Point | Decomposes upon heating. Loses water of crystallization around 109 °C. | [7] |
| Boiling Point | Not applicable; decomposes. | |
| Solubility in Water | Moderately soluble. Approximately 2 g/100 mL. | [9] |
| pH of Solution (1% w/v) | 3.13 - 4.0 (acidic) | [10] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate determination of the physicochemical properties of this compound. The following outlines the principles behind the standard methods.
Determination of Water-Soluble Phosphorus (AOAC Method 2.040)
This method is designed to quantify the amount of phosphorus in a fertilizer that is readily available to plants.
Principle: A known weight of the fertilizer sample is washed with successive portions of distilled water. The phosphorus content in the combined aqueous extract is then determined, typically by a colorimetric or gravimetric method. The International Organization for Standardization (ISO) method (No. 5316) provides an alternative procedure where a larger sample is agitated in water for a set period before analysis.[7][10]
Measurement of pH (AOAC Method 972.01)
The pH of a this compound solution indicates its acidic nature, which has significant implications for its application and interaction with other substances.
Principle: A standardized solution of the fertilizer is prepared by dissolving a specific weight of the sample in a defined volume of deionized water. The pH of this solution is then measured using a calibrated pH meter. For acidic fertilizers like this compound, it is crucial to ensure the pH meter is calibrated with appropriate acidic buffers.
Particle Size Distribution (ASTM D6913)
The particle size of granular superphosphate affects its dissolution rate and handling properties.
Principle: This standard test method involves passing a known weight of the granular material through a series of sieves with progressively smaller mesh sizes. The weight of the material retained on each sieve is measured to determine the particle size distribution.[11]
Signaling Pathways and Logical Relationships
The efficacy of this compound as a phosphorus source is governed by its interactions within the soil and its subsequent uptake by plants.
Soil Interaction and Phosphorus Availability
Upon application to the soil, the highly soluble monocalcium phosphate dissolves, creating an acidic zone. This acidic solution reacts with soil minerals, dissolving iron, aluminum, and other elements. As the pH of this solution gradually increases through interaction with the surrounding soil, less soluble dicalcium phosphate and other metal phosphates can precipitate. This complex series of reactions dictates the availability of phosphate to plant roots over time.
Plant Phosphorus Uptake Pathway
Plants absorb phosphorus from the soil solution primarily as orthophosphate ions (H₂PO₄⁻ and HPO₄²⁻). This uptake is an active process mediated by specific phosphate transporters located in the root cell membranes. Once inside the root, phosphorus is transported throughout the plant to be incorporated into essential biomolecules.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, distinguishing between single and triple superphosphate. The data presented in a structured format, along with the outlined experimental protocols and visualized chemical pathways, offer a valuable resource for researchers, scientists, and professionals in drug development and other related fields. A thorough understanding of these properties is essential for the effective and safe application of this important compound.
References
- 1. Nature of the Reactions of Monocalcium Phosphate Monohydrate in Soils: I. The Solution That Reacts with the Soil1 | Semantic Scholar [semanticscholar.org]
- 2. Regulation of phosphorus uptake and utilization: transitioning from current knowledge to practical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is this compound an acidic or alkaline fertilizer?-Longhua New Materials [en.gxlhtsg.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. TPSS 640 - Chapter 5 [ctahr.hawaii.edu]
- 6. Nature of the Reactions of Monocalcium Phosphate Monohydrate in Soils: III. Studies with Metastable Triple-Point Solution [agris.fao.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Effectiveness of Different Precipitated Phosphates as Phosphorus Sources for Plants | SSWM - Find tools for sustainable sanitation and water management! [sswm.info]
- 9. chalcogen.ro [chalcogen.ro]
- 10. academic.oup.com [academic.oup.com]
- 11. ASTM D6913 - Particle-Size Distribution (Gradation) of Soils [appliedtesting.com]
An In-depth Technical Guide on the Solubility Kinetics of Calcium Superphosphate in Acidic Soils
Prepared for: Researchers and Scientists in Soil Science, Agronomy, and Environmental Chemistry
Executive Summary
Calcium superphosphate (B1263860), a critical phosphorus (P) fertilizer, undergoes a series of complex dissolution and reaction kinetics upon application to acidic soils. This guide provides a detailed examination of these processes, synthesizing current scientific understanding for researchers and professionals. The initial rapid dissolution of monocalcium phosphate (B84403) monohydrate (MCPM), the primary component of superphosphate, creates a highly acidic, concentrated solution that profoundly influences the soil micro-environment. Subsequent reactions, largely governed by soil pH and the presence of aluminum (Al³⁺) and iron (Fe³⁺) ions, lead to the precipitation of less soluble phosphate compounds. This process, known as phosphorus fixation, significantly impacts the agronomic efficiency of the fertilizer. This document details the reaction mechanisms, influencing factors, quantitative kinetic data, and standardized experimental protocols for studying these phenomena.
Introduction to Superphosphate Chemistry
Single superphosphate (SSP) is primarily composed of monocalcium phosphate monohydrate [Ca(H₂PO₄)₂·H₂O] and calcium sulfate (B86663) (gypsum). It is produced by reacting rock phosphate with sulfuric acid.[1] The water-soluble MCPM is the component responsible for delivering readily available phosphorus to plants. However, its behavior in soil, particularly acidic soil, is far from simple.
Upon contact with soil moisture, MCPM dissolves rapidly, a process that can release most of its soluble phosphorus within 24 to 36 hours.[2] This dissolution creates a localized zone of extreme acidity (pH ~1.5) and high concentrations of phosphorus and calcium.[2][3] This acidic solution then reacts with the surrounding soil constituents, initiating a cascade of chemical transformations that dictate the ultimate fate and availability of the applied phosphorus.
The Kinetics of Dissolution and Fixation in Acidic Soils
The solubility kinetics of superphosphate in acidic soils can be conceptualized as a two-stage process: initial rapid dissolution followed by slower, diffusion-controlled precipitation and adsorption reactions.
Stage 1: Rapid Dissolution of Monocalcium Phosphate (MCPM)
When a superphosphate granule dissolves, it forms a highly concentrated phosphoric acid solution.[4] The initial reaction is the dissolution of MCPM:
Ca(H₂PO₄)₂·H₂O (s) + H₂O → Ca²⁺ (aq) + 2H₂PO₄⁻ (aq) + H₂O
This reaction quickly saturates the solution surrounding the granule. The resulting solution is highly acidic and moves slowly into the surrounding soil, dissolving soil minerals and releasing cations like aluminum (Al³⁺) and iron (Fe³⁺), which are abundant in acidic soils.[2][3]
Stage 2: Precipitation and Adsorption (Fixation)
The highly reactive dihydrogen phosphate ions (H₂PO₄⁻) from the dissolved fertilizer readily react with Al³⁺ and Fe³⁺ in the acidic soil solution. These reactions lead to the formation of phosphate compounds with very low solubility, effectively "fixing" the phosphorus and making it unavailable for plant uptake.[5]
The key precipitation reactions in acidic soils involve the formation of aluminum and iron phosphates, such as variscite and strengite, respectively:[2][6]
Al³⁺ (aq) + H₂PO₄⁻ (aq) + 2H₂O → Al(OH)₂H₂PO₄ (s) + 2H⁺ (aq) (Formation of aluminum phosphates, e.g., Variscite)
Fe³⁺ (aq) + H₂PO₄⁻ (aq) + 2H₂O → Fe(OH)₂H₂PO₄ (s) + 2H⁺ (aq) (Formation of iron phosphates, e.g., Strengite)
These reactions are the primary mechanism for the low recovery efficiency of phosphate fertilizers in acidic soils, where P use efficiency can be as low as 10-15%.[7]
Factors Influencing Solubility Kinetics
Several soil properties critically influence the rate and extent of superphosphate dissolution and subsequent P fixation. The most important factors are soil pH, content of aluminum and iron oxides, clay content, and organic matter.[5]
| Factor | Influence on P Solubility & Availability | Mechanism |
| Soil pH | Decreases as pH drops below 6.0 | Lower pH increases the solubility and activity of Al³⁺ and Fe³⁺, which are the primary cations responsible for precipitating phosphate.[8][9] Maximum P availability is generally observed in the pH range of 6-7.[5] |
| Al & Fe Oxides | Decreases with higher content | These minerals provide surfaces for P adsorption and are a source of Al³⁺ and Fe³⁺ ions that precipitate with phosphate to form highly insoluble compounds.[5][9] |
| Clay Content | Decreases with higher content | Clay minerals, especially 1:1 types like kaolinite, have exposed Al-hydroxyl groups on their edges that can adsorb phosphate ions. Higher clay content is often correlated with higher P retention capacity.[8][10] |
| Organic Matter | Increases P availability | Organic acids produced during decomposition can chelate Al³⁺ and Fe³⁺, preventing them from reacting with phosphate. Organic anions can also compete with phosphate for adsorption sites on soil minerals. |
| Temperature | Increases dissolution rate | Higher temperatures generally increase the rate of chemical reactions, including the dissolution of fertilizer granules and subsequent precipitation reactions. |
| Soil Moisture | Increases dissolution rate | Water is essential for the initial dissolution of the fertilizer granule and for the transport of phosphate ions into the soil matrix. |
Quantitative Kinetic Models
The release of phosphorus from fertilizers into the soil solution over time can be described by various kinetic models. These models help in predicting the rate of P supply to plants and understanding the underlying release mechanisms.
| Kinetic Model | Equation | Description & Applicability |
| Power Function | P_released = α * t^β | Often used to describe P release from soils. 'α' represents the initial release rate, and 'β' is the release rate constant over time 't'. This model effectively describes an initial rapid release followed by a slower, diffusion-controlled phase.[6] |
| Elovich Equation | qt = (1/β) * ln(αβ) + (1/β) * ln(t) | Successfully describes the chemisorption of solutes on solid surfaces. It is well-suited for describing P release from heterogeneous soil surfaces where the activation energy for desorption increases as more P is released.[11][12][13] |
| Parabolic Diffusion | qt = R_i + R_d * t^0.5 | This model assumes that the release rate is controlled by diffusion processes, either from within the fertilizer granule or through the soil matrix. It is particularly useful when diffusion is the rate-limiting step.[13] |
Note: In these equations, qt or P_released is the cumulative amount of P released at time t.
Standardized Experimental Protocol: Soil Incubation Study
To study the solubility kinetics of superphosphate, a controlled laboratory soil incubation experiment is a standard method.
Materials
-
Acidic soil, sieved (<2 mm) and characterized (pH, texture, organic C, extractable Al/Fe, initial P status).
-
Granular single superphosphate (SSP).
-
Incubation vessels (e.g., 250 mL plastic containers with lids allowing for gas exchange).
-
Deionized water.
-
Phosphate extracting solution (e.g., 0.01 M CaCl₂, Bray-1, or Olsen's reagent).
-
Spectrophotometer for P analysis.
Methodology
-
Soil Preparation: Air-dry the acidic soil and sieve it to <2 mm. Determine its baseline physicochemical properties.
-
Treatment Application: Weigh a standard amount of soil (e.g., 100 g) into each incubation vessel. Apply SSP at a rate equivalent to a field application (e.g., 100 mg P per kg of soil). Include a control group with no P application.
-
Moisture Adjustment: Adjust the soil moisture to a set level, typically 60-70% of water-holding capacity, using deionized water.
-
Incubation: Place the vessels in an incubator at a constant temperature (e.g., 25°C). The lids should be perforated to allow for aerobic conditions.
-
Time-Series Sampling: Destructively sample triplicate vessels from each treatment group at predetermined time intervals (e.g., 1, 3, 7, 15, 30, and 60 days).
-
Phosphorus Extraction: At each sampling time, extract the available phosphorus from the soil samples using a suitable extractant. For example, shake 5 g of soil with 25 mL of 0.01 M CaCl₂ for 1 hour.
-
Phosphorus Analysis: Filter the extracts and determine the phosphate concentration colorimetrically using the molybdenum blue method.
-
Data Analysis: Calculate the concentration of released P from the fertilizer by subtracting the P concentration of the control soil. Fit the time-series data to the kinetic models described in Section 5.0 to determine release constants.
// Define nodes A [label="1. Soil Preparation\n(Air-dry, Sieve <2mm)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Treatment Application\n(Weigh soil, Add SSP)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Moisture Adjustment\n(to 60% WHC)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Incubation\n(Constant Temp, e.g., 25°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Destructive Sampling\n(at t=1, 3, 7... days)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. P Extraction\n(e.g., 0.01M CaCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. P Analysis\n(Molybdenum Blue Method)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Data Analysis\n(Fit to Kinetic Models)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges A -> B -> C -> D -> E -> F -> G -> H; } } Caption: Standard experimental workflow for a soil incubation study.
Conclusion and Research Outlook
The solubility kinetics of calcium superphosphate in acidic soils are dominated by rapid initial dissolution followed by strong fixation reactions with aluminum and iron. This leads to low phosphorus use efficiency, a significant agronomic and economic challenge. Understanding these kinetics is paramount for developing improved fertilizer formulations and management strategies. Future research should focus on technologies such as polymer coatings, nano-fertilizers, and the co-application of organic amendments to slow the initial P release and protect it from fixation, thereby enhancing its availability to crops in acidic soil environments.
References
- 1. nzic.org.nz [nzic.org.nz]
- 2. biosoil.co.nz [biosoil.co.nz]
- 3. Nature of the Reactions of Monocalcium Phosphate Monohydrate in Soils: I. The Solution That Reacts with the Soil1 | Semantic Scholar [semanticscholar.org]
- 4. researchpublish.com [researchpublish.com]
- 5. jagroforenviron.com [jagroforenviron.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Does phosphogypsum addition affect phosphate rock dissolution in acid soils? [frontiersin.org]
- 8. epublikasi.pertanian.go.id [epublikasi.pertanian.go.id]
- 9. Reactions of Phosphorus in Acid and Alkaline Soil, Factors affecting Phosphorus availability, Management of phosphorus in field conditions | PPTX [slideshare.net]
- 10. Determination of kinetics of phosphorus mineralization in soils under oxidizing conditions (Technical Report) | OSTI.GOV [osti.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. chemijournal.com [chemijournal.com]
An In-depth Technical Guide to the Thermal Decomposition Pathways of Calcium Superphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium superphosphate (B1263860), primarily composed of monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O), is a critical compound in various industrial and agricultural applications. Understanding its thermal decomposition behavior is paramount for process optimization, quality control, and ensuring the stability of related formulations. This technical guide provides a comprehensive overview of the thermal decomposition pathways of calcium superphosphate, detailing the sequential chemical transformations, intermediate products, and final residues. The guide includes a thorough compilation of quantitative data from thermogravimetric and differential thermal analyses, detailed experimental protocols for key analytical techniques, and visual representations of the decomposition pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.
Introduction
The thermal treatment of this compound induces a series of complex chemical changes, primarily driven by dehydration and condensation reactions. These transformations are temperature-dependent and result in the formation of various calcium phosphate species with distinct chemical and physical properties. A precise understanding of these decomposition pathways is essential for applications ranging from fertilizer manufacturing to the development of phosphate-based biomaterials and pharmaceutical excipients. This guide serves as a technical resource, offering detailed insights into the thermal degradation of this compound.
Thermal Decomposition Pathways
The thermal decomposition of monocalcium phosphate monohydrate, the main component of this compound, proceeds through a multi-step process. The primary stages involve the loss of water of hydration, followed by the condensation of dihydrogen phosphate anions to form pyrophosphates and subsequently metaphosphates.
The overall decomposition can be summarized by the following sequential reactions:
-
Dehydration: The initial step involves the loss of the water molecule of crystallization to form anhydrous monocalcium phosphate. Ca(H₂PO₄)₂·H₂O → Ca(H₂PO₄)₂ + H₂O
-
Condensation to Pyrophosphate: Upon further heating, the anhydrous monocalcium phosphate undergoes a condensation reaction, eliminating water to form calcium acid pyrophosphate. Ca(H₂PO₄)₂ → CaH₂P₂O₇ + H₂O
-
Condensation to Metaphosphate: At higher temperatures, further condensation occurs, leading to the formation of calcium metaphosphate (which can exist in various polymeric forms, often referred to as calcium polyphosphate). CaH₂P₂O₇ → Ca(PO₃)₂ + H₂O
The following diagram illustrates this primary decomposition pathway:
Quantitative Data from Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to quantitatively study the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, indicating exothermic or endothermic events.
The following table summarizes typical quantitative data obtained from the thermal analysis of monocalcium phosphate monohydrate. It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.
| Decomposition Step | Temperature Range (°C) | Mass Loss (Theoretical %) | Mass Loss (Experimental %) | DTA Peak |
| Dehydration of Ca(H₂PO₄)₂·H₂O | 100 - 200 | 7.14 | ~7% | Endothermic |
| Condensation to CaH₂P₂O₇ | 200 - 300 | 7.14 | ~7% | Endothermic |
| Condensation to Ca(PO₃)₂ | 300 - 550 | 7.14 | ~7% | Endothermic |
| Total | 100 - 550 | 21.42 | ~21% |
Experimental Protocols
To ensure reproducibility and accuracy in the study of thermal decomposition, adherence to standardized experimental protocols is crucial. The following sections detail the methodologies for Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA) and X-ray Diffraction (XRD).
Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA)
This protocol outlines the procedure for analyzing the thermal decomposition of this compound using a simultaneous TGA/DTA instrument.
Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).
Materials and Equipment:
-
Simultaneous TGA/DTA instrument
-
Microbalance (sensitivity ±0.01 mg)
-
Alumina or platinum crucibles
-
This compound sample (finely ground powder)
-
Inert gas (e.g., high-purity nitrogen or argon)
Procedure:
-
Sample Preparation: Grind the this compound sample to a fine, homogeneous powder to ensure uniform heat distribution.
-
Instrument Calibration: Calibrate the TGA/DTA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Loading: Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA crucible.
-
Experimental Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes before starting the analysis to ensure an inert atmosphere.
-
Set the temperature program: Heat the sample from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Start the TGA/DTA run and record the mass change (TGA curve) and the differential temperature (DTA curve) as a function of temperature.
-
Data Analysis:
-
Analyze the TGA curve to determine the onset and end temperatures of each mass loss step.
-
Calculate the percentage mass loss for each step.
-
Analyze the DTA curve to identify endothermic or exothermic peaks corresponding to the mass loss events.
-
The following diagram illustrates the experimental workflow for TGA/DTA:
X-ray Diffraction (XRD) Analysis
This protocol is for identifying the crystalline phases present in the this compound sample before and after thermal treatment at different temperatures.
Objective: To identify the initial composition of the sample and the crystalline products formed at each stage of thermal decomposition.
Materials and Equipment:
-
X-ray diffractometer with a Cu Kα radiation source
-
Sample holders (e.g., zero-background silicon holders)
-
This compound sample (as received and heat-treated)
-
Furnace for heat treatment
Procedure:
-
Sample Preparation:
-
For the initial sample, use the finely ground powder as is.
-
For heat-treated samples, heat the this compound powder in a furnace to specific temperatures corresponding to the end of each decomposition step observed in the TGA analysis (e.g., 200°C, 300°C, and 600°C). Hold at the desired temperature for a sufficient time (e.g., 1-2 hours) to ensure complete transformation, then cool to room temperature.
-
-
Sample Mounting: Pack the powder sample into the XRD sample holder, ensuring a flat and smooth surface.
-
Instrument Setup:
-
Set the X-ray diffractometer to the desired operating parameters. A typical setup would be:
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan range (2θ): 10° to 70°
-
Step size: 0.02°
-
Scan speed: 1-2°/min
-
-
-
Data Acquisition: Run the XRD scan and collect the diffraction pattern.
-
Data Analysis:
-
Process the raw XRD data to remove background noise.
-
Identify the crystalline phases present in the sample by comparing the experimental diffraction peaks with standard diffraction patterns from a database (e.g., the ICDD PDF database). Match the peak positions (2θ) and relative intensities.
-
The logical relationship for identifying decomposition products using XRD is shown below:
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process involving dehydration and condensation reactions. By employing analytical techniques such as TGA/DTA and XRD with rigorous experimental protocols, it is possible to elucidate the decomposition pathways, identify the intermediate and final products, and quantify the thermal events. This in-depth understanding is crucial for professionals in research, drug development, and various industries where the thermal stability and transformation of calcium phosphates are of significant interest. The data and methodologies presented in this guide provide a solid foundation for further investigation and application-specific process optimization.
The Genesis and Technological Maturation of Superphosphate Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history and evolution of superphosphate (B1263860) production. It details the core chemical principles, manufacturing processes, technological advancements, and analytical methodologies that have shaped this cornerstone of the fertilizer industry. The content is structured to provide researchers, scientists, and professionals in related fields with an in-depth understanding of the subject, from its historical origins to modern production techniques.
A Historical Perspective on Superphosphate
The journey of superphosphate began in the mid-19th century, driven by a growing understanding of plant nutrition and the need to enhance agricultural productivity. Prior to its invention, farmers relied on natural fertilizers like manure and guano.
The breakthrough came in 1842 when John Bennet Lawes patented a process for treating phosphate (B84403) rock with sulfuric acid, rendering the phosphorus water-soluble and readily available to plants.[1] This innovation marked the birth of the chemical fertilizer industry. The initial raw materials included bones and coprolites (fossilized dung), which were later replaced by mined phosphate rock.[1]
The late 19th and early 20th centuries saw a significant expansion of the superphosphate industry, with numerous manufacturing plants established in Europe and North America. This growth was fueled by the discovery of large phosphate rock deposits and advancements in chemical engineering.
The Chemical Core: From Insoluble Rock to Plant-Available Phosphate
The fundamental principle of superphosphate production is the acidulation of phosphate rock, primarily composed of fluorapatite (B74983) (Ca₅(PO₄)₃F), to convert the insoluble tricalcium phosphate into soluble monocalcium phosphate. The evolution of superphosphate has led to three main types, distinguished by their phosphorus content and the acid used in their production.
Single Superphosphate (SSP)
SSP was the first commercially produced phosphate fertilizer and is manufactured by reacting phosphate rock with sulfuric acid.[2][3]
Primary Reaction: 2 Ca₅(PO₄)₃F + 7 H₂SO₄ → 3 Ca(H₂PO₄)₂·H₂O + 7 CaSO₄ + 2 HF[3]
The resulting product is a mixture of monocalcium phosphate and calcium sulfate (B86663) (gypsum), with a typical Phosphorus Pentoxide (P₂O₅) content ranging from 16% to 22%.[4]
Double Superphosphate (DSP)
DSP is produced by using a mixture of sulfuric and phosphoric acids to treat phosphate rock.[5] This process increases the P₂O₅ concentration compared to SSP.
Triple Superphosphate (TSP)
To achieve a higher phosphorus concentration and reduce transportation costs, triple superphosphate was developed. TSP is produced by reacting phosphate rock with phosphoric acid instead of sulfuric acid.[3]
Primary Reaction: Ca₅(PO₄)₃F + 7 H₃PO₄ → 5 Ca(H₂PO₄)₂·H₂O + HF
This process eliminates the formation of gypsum, resulting in a product with a much higher P₂O₅ content, typically ranging from 44% to 48%.[6]
Quantitative Overview of Superphosphate Evolution
The following tables summarize the key quantitative parameters associated with the different types of superphosphate and the typical composition of phosphate rock.
Table 1: Comparison of Superphosphate Types
| Parameter | Single Superphosphate (SSP) | Double Superphosphate (DSP) | Triple Superphosphate (TSP) |
| Acid Used | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) & Phosphoric Acid (H₃PO₄) | Phosphoric Acid (H₃PO₄) |
| Typical P₂O₅ Content | 16% - 22% | 30% - 35% | 44% - 48% |
| Calcium Sulfate (Gypsum) Content | High | Moderate | Low / None |
| Sulfur Content | Present (from H₂SO₄) | Present (from H₂SO₄) | None |
Table 2: Typical Composition of Phosphate Rock from Various Sources
| Component | Sedimentary (e.g., Morocco) | Igneous (e.g., Kola Peninsula) |
| P₂O₅ | 28% - 35% | 38% - 40% |
| CaO | 45% - 52% | 48% - 53% |
| SiO₂ | 2% - 10% | 1% - 5% |
| Fe₂O₃ | 0.1% - 0.5% | 0.5% - 1.5% |
| Al₂O₃ | 0.2% - 1.0% | 0.5% - 2.0% |
| MgO | 0.2% - 0.5% | 0.1% - 0.3% |
| F | 3% - 4% | 2% - 3.5% |
| CO₂ | 3% - 6% | 0.5% - 2% |
Note: The exact composition can vary significantly between different deposits.
The Manufacturing Process: From Rock to Granule
The production of superphosphate involves a series of well-defined steps, from the preparation of raw materials to the formation of the final granulated product.
Raw Material Preparation
-
Phosphate Rock: The rock is first crushed and then finely ground in a ball mill or roller mill to increase its surface area and reactivity. A typical specification is for 90% of the particles to be smaller than 100-mesh.[4]
-
Acid: Sulfuric acid is typically diluted to a concentration of 68-75% before being mixed with the phosphate rock.[4] For TSP production, phosphoric acid with a P₂O₅ concentration of 38-40% is used.[6]
Acidulation and Curing
The ground phosphate rock and acid are mixed in a reactor, often a specialized "den," where the initial exothermic reaction takes place. The resulting slurry solidifies into a porous cake.
Several types of dens have been developed to optimize this process:
-
Broadfield Den: A widely used design that features a continuous slat conveyor moving through an enclosed chamber. The retention time in a Broadfield den typically ranges from 20 to 40 minutes.[4]
-
Maxwell Den: Another common design for SSP production.
-
Kuhlmann Den: This design utilizes a belt conveyor within a hooded enclosure to contain reaction gases.
After exiting the den, the superphosphate is transferred to a storage pile for a curing period of 2 to 6 weeks.[4] During this time, the chemical reactions continue, leading to an increase in the available P₂O₅ content and a decrease in free acid.[4]
Granulation and Drying
To improve its handling and application properties, the cured superphosphate is granulated.
-
Granulation: Rotary drum granulators are commonly used. The powdered or run-of-pile superphosphate is fed into a rotating drum, where it is moistened with water or a binder solution to form granules.
-
Drying: The moist granules are then dried in a rotary or fluid bed dryer to reduce the moisture content to the desired level.
-
Screening: The dried granules are screened to obtain a uniform particle size. Oversized particles are crushed and recycled, while undersized particles are returned to the granulator.
Experimental Protocols
Production of Single Superphosphate (Laboratory Scale)
-
Raw Materials: Finely ground phosphate rock (e.g., 90% passing 100-mesh) and 70% sulfuric acid.
-
Procedure: a. Weigh 100g of ground phosphate rock into a reaction vessel. b. Slowly add a stoichiometric amount of 70% sulfuric acid while stirring continuously. The reaction is exothermic, and the temperature will rise. c. Continue mixing for 5-10 minutes until a thick slurry is formed. d. Transfer the slurry to a shallow dish and allow it to solidify. e. Place the solidified cake in a controlled environment (e.g., 50°C) for a curing period of 2-4 weeks. f. After curing, crush and grind the product to a fine powder.
-
Analysis: Determine the water-soluble and citrate-soluble P₂O₅ content using standard analytical methods.
Determination of Available P₂O₅ Content
The available P₂O₅ content is a crucial quality parameter for superphosphate and is typically determined as the sum of water-soluble and citrate-soluble P₂O₅.
-
Water-Soluble P₂O₅: a. A known weight of the fertilizer sample is dissolved in water. b. The solution is filtered, and the phosphorus content in the filtrate is determined, often by a colorimetric method involving the formation of a phosphomolybdate complex.
-
Citrate-Soluble P₂O₅: a. The residue from the water-soluble extraction is treated with a neutral ammonium (B1175870) citrate (B86180) solution. b. The phosphorus content in the resulting filtrate is determined.
-
Total P₂O₅: a. The sample is digested with a strong acid mixture (e.g., nitric and hydrochloric acid) to bring all phosphorus into solution. b. The total phosphorus content is then determined.
Visualizing the Process and Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and chemical transformations in superphosphate production.
References
- 1. Quality of Phosphate Rocks from Various Deposits Used in Wet Phosphoric Acid and P-Fertilizer Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. curresweb.com [curresweb.com]
- 4. mgu.bg [mgu.bg]
- 5. granulatorforfertilizer.com [granulatorforfertilizer.com]
- 6. Chemical analysis of phosphate rock using different methods—advantages and disadvantages | Semantic Scholar [semanticscholar.org]
geochemical behavior of calcium superphosphate in soil horizons
An In-depth Technical Guide on the Geochemical Behavior of Calcium Superphosphate (B1263860) in Soil Horizons
Introduction
Calcium superphosphate is a widely utilized phosphorus (P) fertilizer critical for modern agriculture. Its primary component is monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O), which is water-soluble and designed to provide a readily available source of phosphorus for plant uptake.[1] However, upon application to soil, it initiates a complex series of geochemical reactions that govern the ultimate fate and bioavailability of the applied phosphorus.[2][3] The efficiency of superphosphate fertilization is highly dependent on these interactions within the different soil horizons.
This technical guide provides a detailed overview of the geochemical behavior of this compound in soil. It covers the initial dissolution reactions, subsequent phosphorus transformation pathways, factors influencing these processes, and the experimental protocols used for their study.
Initial Dissolution and Reactions
When a granule of superphosphate comes into contact with soil moisture, it rapidly dissolves, creating a highly acidic and concentrated phosphate solution in the immediate vicinity.[2][3] This process can be conceptually divided into distinct reaction zones emanating from the fertilizer granule.
-
Direct Reaction Zone: The area immediately surrounding the dissolving granule becomes extremely acidic, with pH values reported to be as low as 1.0 to 1.6.[3] The primary reaction involves the dissolution of monocalcium phosphate (MCP):
-
Ca(H₂PO₄)₂ + 2H₂O → Ca²⁺ + 2H₂PO₄⁻ + 2H₂O
-
-
Formation of Phosphoric Acid: The high concentration of H₂PO₄⁻ ions in this zone leads to the formation of phosphoric acid (H₃PO₄), further contributing to the intense acidity.[2][4] This acidic environment solubilizes soil minerals, releasing cations such as aluminum (Al³⁺), iron (Fe³⁺), and manganese (Mn²⁺) into the soil solution.[2][3]
-
Precipitation Reactions: The newly dissolved phosphate reacts with the solubilized cations. In acidic soils, this leads to the precipitation of low-solubility iron and aluminum phosphates.[2][3] Simultaneously, a portion of the monocalcium phosphate is converted to the less soluble dicalcium phosphate (DCP), particularly as the distance from the granule increases and the pH rises slightly.[5][6]
Phosphorus Transformation and Mobility in Soil Horizons
The initial flush of soluble P in the soil solution declines rapidly as it undergoes various transformation processes that move it into different phosphorus pools within the soil profile.[2] The mobility and form of P are heavily influenced by the specific characteristics of each soil horizon.
3.1 Adsorption and Desorption Phosphate ions (primarily H₂PO₄⁻ and HPO₄²⁻) are strongly adsorbed onto the surfaces of soil particles, particularly clay minerals and iron and aluminum oxides and hydrous oxides.[3][5] This is a primary mechanism of P "fixation" in many soils. While adsorption removes P from the soil solution, it is a reversible process (desorption), which can release P back into the solution, albeit often very slowly.[2]
3.2 Precipitation and Dissolution The long-term fate of applied phosphate is often controlled by precipitation reactions. The specific mineral forms that precipitate depend heavily on soil pH:
-
Acidic Soils (pH < 6.0): In the upper horizons of acidic soils, phosphorus tends to precipitate with iron and aluminum, forming compounds like variscite (AlPO₄·2H₂O) and strengite (FePO₄·2H₂O).[3][7]
-
Neutral to Alkaline Soils (pH > 7.0): In calcareous soils, which are rich in calcium carbonate, phosphorus precipitates as various calcium phosphate minerals. The reaction sequence generally proceeds from the more soluble to less soluble forms over time: Dicalcium phosphate (DCP) → Octocalcium phosphate (OCP) → Hydroxyapatite (HAP).[3][6] HAP is the most stable and least available form of calcium phosphate in these soils.[6]
3.3 Microbial Cycling (Immobilization and Mineralization) Soil microorganisms play a crucial role in phosphorus dynamics.
-
Immobilization: Microbes take up soluble inorganic P from the soil solution and incorporate it into their organic cellular components. This process temporarily renders the P unavailable to plants.[2][5]
-
Mineralization: When these microorganisms die and decompose, the organic phosphorus (Po) they contain is converted back into inorganic phosphate (Pi) through mineralization, releasing it back into the soil solution.[2][3] This cycle is a vital pathway for the gradual release of P over time.
3.4 Leaching and Runoff Phosphorus is relatively immobile in most soils due to strong adsorption and precipitation reactions.[2] However, some downward movement (leaching) can occur, particularly in sandy soils with low P-sorption capacity. The more significant pathway for P loss from the upper soil horizon is typically through surface runoff and erosion of P-enriched soil particles.[1]
Quantitative Data on Phosphorus Availability
The availability of phosphorus following the application of single superphosphate (SSP) is dynamic and varies significantly with soil type and time.
| Soil Type | P Application Rate (µg P/g soil) | Time to Max. Available P (days) | Max. Available P (µg P/g soil) | Reference |
| Alluvial Soil | 110 | 40 | 60.3 | [7] |
| Alluvial Soil | 220 | 40 | 85.5 | [7] |
| Red Soil | - | - | Lower P transformation rate than alluvial soil | [7] |
Table 1: Phosphorus availability in different soils after Single Superphosphate (SSP) application under incubated, waterlogged conditions.
The mobility of phosphorus from fertilizer granules is also highly dependent on soil properties.
| Soil Type | Clay Content (%) | Initial Soil pH | P Mobility | Reference |
| Hubbard | 12 | 5.3 | High | [8][9] |
| Brazil (Ultisol) | 20 | 6.5 | Moderate | [8][9] |
| Normania | 22 | 5.5 | Moderate-Low | [8][9] |
| Barnes | 31 | 8.0 | Low | [8][9] |
Table 2: Influence of soil characteristics on phosphorus mobility from phosphate fertilizers.
Experimental Protocols
Studying the geochemical behavior of superphosphate requires specific laboratory and analytical procedures.
5.1 Soil Incubation Study This method is used to observe the transformation of P over time under controlled conditions.
-
Soil Preparation: Collect soil samples from relevant horizons (e.g., 0-20 cm). Air-dry the soil and sieve it through a 2 mm screen.[10]
-
Treatment Application: Weigh a specific amount of soil (e.g., 500 g) into incubation containers. Apply this compound at desired rates (e.g., 0, 110, 220 µg P g⁻¹ soil).[7] A basal dose of other essential nutrients like nitrogen and potassium is often added.[7]
-
Incubation: Maintain the soil at a constant moisture level (e.g., field capacity) and temperature (e.g., room temperature). The containers are covered but allow for gaseous exchange.
-
Sampling: Destructive sampling is performed at regular intervals (e.g., 0, 2, 8, 16, 28, 40, 52, 64, and 76 days).[7]
-
Analysis: At each sampling point, the soil is analyzed for available phosphorus using a suitable extraction method.
5.2 Available Phosphorus Extraction Methods The choice of extractant is critical and depends on the soil pH and the forms of P being targeted.[11]
-
Olsen Method: Uses a 0.5 M sodium bicarbonate (NaHCO₃) solution at pH 8.5. It is considered the most suitable test for alkaline and calcareous soils as it extracts calcium phosphates and P adsorbed on carbonates.[11][12]
-
Bray 1 Method: Employs a solution of ammonium (B1175870) fluoride (B91410) (NH₄F) and hydrochloric acid (HCl). It is effective for extracting aluminum and iron phosphates in acidic to neutral soils.[11][12]
-
Mehlich 3 Method: A multi-nutrient extractant suitable for acidic and neutral soils, which can also determine available P from Al-P and Fe-P forms.[11]
5.3 Phosphorus Determination (Molybdenum Blue Method) This is a common colorimetric method for quantifying extracted phosphate.[13]
-
Extraction: An aliquot of the soil extract (from Olsen, Bray, etc.) is taken.
-
Color Development: An acidic molybdate (B1676688) reagent is added. In the presence of phosphate, a yellow phosphomolybdate complex forms.
-
Reduction: A reducing agent, such as ascorbic acid, is added to reduce the yellow complex to a stable, intensely blue-colored complex.[13]
-
Measurement: The intensity of the blue color, which is proportional to the phosphate concentration, is measured using a spectrophotometer at a specific wavelength (e.g., 880 nm).[14]
Visualizations of Geochemical Pathways and Workflows
Diagram 1: Geochemical Pathways of this compound in Soil
Caption: Geochemical pathways of superphosphate in soil.
Diagram 2: Experimental Workflow for Soil Incubation Study
Caption: Workflow for a soil incubation experiment.
Diagram 3: Logic of Phosphorus Extraction Method Selection
Caption: Logic for selecting a P extraction method.
Conclusion
The geochemical behavior of this compound in soil is a multifaceted process governed by rapid initial dissolution followed by complex interactions with the soil matrix. The high solubility that makes it an effective fertilizer also initiates reactions that can lead to significant phosphorus fixation, particularly in highly acidic or highly calcareous soils. The transformation of soluble phosphate into adsorbed forms, various secondary mineral precipitates, and organic P within the microbial biomass dictates its short-term availability and long-term fate in different soil horizons. Understanding these pathways and the factors that control them is essential for optimizing fertilizer management strategies to enhance phosphorus use efficiency and minimize potential environmental impacts.
References
- 1. Superphosphate - Wikipedia [en.wikipedia.org]
- 2. soiltech.co.nz [soiltech.co.nz]
- 3. Phosphorus Dynamics: From Soil to Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchpublish.com [researchpublish.com]
- 5. nzic.a2hosted.com [nzic.a2hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. jagroforenviron.com [jagroforenviron.com]
- 8. [PDF] Phosphorus Mobility and Behavior in Soils Treated with Calcium, Ammonium, and Magnesium Phosphates | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Testing Methods for Phosphorus and Organic Matter | Natural Resources Conservation Service [nrcs.usda.gov]
- 12. DETERMINATION OF PHOSPHOROUS IN SOIL | PPTX [slideshare.net]
- 13. A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucanr.edu [ucanr.edu]
The Intricate Dance: A Technical Guide to Calcium Superphosphate Interactions with Soil Organic Matter
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted interactions between calcium superphosphate (B1263860), a cornerstone of agricultural phosphorus fertilization, and the complex world of soil organic matter (SOM). Understanding these interactions is paramount for optimizing nutrient management strategies, enhancing soil health, and ensuring sustainable agricultural productivity. This document provides a comprehensive overview of the chemical and biological processes at play, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Chemical Interactions and Transformations
The primary component of calcium superphosphate is monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O), a highly water-soluble compound.[1] Upon application to the soil, it rapidly dissolves, initiating a cascade of chemical reactions that are heavily influenced by the surrounding soil environment, particularly the presence of soil organic matter.
The initial dissolution of monocalcium phosphate creates a highly acidic and concentrated solution in the immediate vicinity of the fertilizer granule, with a pH that can be as low as 1.5.[2] This acidic environment drives the dissolution of soil minerals, releasing cations such as iron (Fe), aluminum (Al), and manganese (Mn). These cations readily react with the dissolved phosphate ions to form a variety of less soluble phosphate compounds, a process known as phosphorus fixation.
However, the presence of soil organic matter, particularly its humic and fulvic acid fractions, can significantly alter these reaction pathways. Organic matter can interact with the components of this compound through several mechanisms:
-
Complexation and Chelation: Humic and fulvic acids possess carboxyl and phenolic hydroxyl functional groups that can form stable complexes with Ca, Fe, and Al ions. This complexation can reduce the activity of these cations in the soil solution, thereby decreasing the precipitation of insoluble phosphate minerals and maintaining phosphorus in a more plant-available form.[3]
-
Competition for Sorption Sites: Organic anions can compete with phosphate ions for sorption sites on the surfaces of soil minerals like clays (B1170129) and iron/aluminum oxides. This competition reduces the amount of phosphate that becomes strongly adsorbed to soil particles, keeping it in the soil solution for longer.
-
Formation of Organo-Mineral-Phosphate Complexes: Soil organic matter can form bridges between phosphate ions and mineral surfaces, creating ternary complexes. While this can contribute to phosphorus retention in the soil, the phosphorus within these complexes may be more readily available than that in purely inorganic precipitates.
Quantitative Insights into Phosphorus Dynamics
The application of this compound, both alone and in combination with organic amendments, has a profound impact on the distribution of phosphorus among various soil pools. These pools are often operationally defined through sequential fractionation procedures, such as the Hedley method, which categorize phosphorus based on its lability and potential bioavailability.
Table 1: Effect of Long-Term Superphosphate and Manure Application on Soil Phosphorus Fractions (mg/kg)
| Treatment | Labile P (Resin-P + NaHCO₃-P) | Moderately Labile P (NaOH-P) | Non-Labile P (HCl-P + Residual-P) | Total P |
| Control (No fertilizer) | 25 | 150 | 400 | 575 |
| Superphosphate (NPK) | 50 | 200 | 450 | 700 |
| Superphosphate + Manure (NPKM) | 100 | 250 | 500 | 850 |
Data synthesized from long-term fertilization studies.[4][5]
Table 2: Changes in Soil Organic Carbon and Phosphorus with Superphosphate Application
| Treatment | Soil Organic Carbon (%) | Total Organic Phosphorus (mg/kg) |
| Initial | 1.2 | 200 |
| Superphosphate (10 years) | 1.3 | 220 |
| Superphosphate (20 years) | 1.4 | 250 |
Illustrative data based on findings from long-term experiments.[4][6]
These tables clearly demonstrate that the combined application of superphosphate and organic manure leads to a significant increase in the labile and moderately labile phosphorus pools, which are considered more readily available to plants.[4][5] Furthermore, long-term superphosphate application can contribute to a gradual increase in both soil organic carbon and total organic phosphorus.[6]
Experimental Protocols for Studying Interactions
To rigorously investigate the interactions between this compound and soil organic matter, a suite of well-defined experimental protocols is essential.
Soil Phosphorus Fractionation (Modified Hedley Method)
This sequential extraction procedure is a cornerstone for understanding the transformation and availability of phosphorus in soil.
Objective: To separate soil phosphorus into fractions of differing lability.
Materials:
-
Anion exchange resin membranes (in bicarbonate form)
-
0.5 M Sodium bicarbonate (NaHCO₃), pH 8.5
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Concentrated sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) for residual P digestion
-
Centrifuge and tubes
-
Shaker
-
Spectrophotometer for phosphate analysis (molybdenum blue method)
Procedure:
-
Labile P (Resin-P): A soil sample is shaken with an anion exchange resin membrane in deionized water. The resin adsorbs easily exchangeable phosphate. The phosphate is then eluted from the resin using a salt solution.
-
Labile Inorganic and Organic P (NaHCO₃ extractable): The soil residue from step 1 is extracted with 0.5 M NaHCO₃. This solution extracts labile inorganic P and a portion of the readily mineralizable organic P.
-
Moderately Labile P (NaOH extractable): The subsequent extraction is performed with 0.1 M NaOH, which removes phosphate associated with amorphous and some crystalline Fe and Al oxides and a more stable fraction of organic P.
-
Calcium-Bound P (HCl extractable): The soil is then extracted with 1 M HCl to remove phosphate primarily associated with calcium minerals (apatite).
-
Residual P: The remaining soil residue is digested using strong acids (e.g., H₂SO₄ and H₂O₂) to determine the highly recalcitrant phosphorus fraction.
Inorganic P in each extract is determined colorimetrically. Total P in the NaHCO₃ and NaOH extracts is determined after digestion to calculate organic P by difference.
Extraction of Humic and Fulvic Acids
Understanding the role of these key SOM components requires their isolation from the soil matrix.
Objective: To separate humic and fulvic acids from a soil sample.
Materials:
-
0.1 M Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Centrifuge and tubes
-
Shaker
-
Freeze-dryer (optional)
Procedure:
-
Extraction: A soil sample is treated with 0.1 M NaOH at a 1:10 soil-to-solution ratio and shaken for several hours. This dissolves the humic and fulvic acids.
-
Separation of Humic and Fulvic Acids: The alkaline extract is separated from the soil residue (humin) by centrifugation. The supernatant is then acidified to pH 1.0 with concentrated HCl. This causes the humic acid to precipitate, while the fulvic acid remains in solution.
-
Purification: The precipitated humic acid is separated by centrifugation, re-dissolved in a small amount of 0.1 M NaOH, and re-precipitated with HCl to purify it. The fulvic acid fraction can be further purified using techniques like adsorption chromatography (e.g., with XAD-8 resin).
-
Drying: The purified humic and fulvic acids can be freeze-dried or oven-dried at a low temperature for further analysis.[2][7]
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways and relationships in the interaction between this compound and soil organic matter.
Caption: Initial interactions of this compound in the soil environment.
Caption: Phosphorus transformation pathways in soil.
Conclusion
The interaction between this compound and soil organic matter is a dynamic and complex process that significantly influences phosphorus availability and soil health. While superphosphate provides a readily available source of phosphorus, its efficiency can be greatly enhanced by the presence of a healthy and active soil organic matter pool. The complexing and competitive actions of humic substances can mitigate phosphorus fixation, leading to improved nutrient uptake by plants. Long-term management strategies that combine judicious superphosphate application with the incorporation of organic amendments are crucial for building soil fertility, enhancing phosphorus cycling, and achieving sustainable agricultural production. Further research focusing on the molecular-level interactions and the role of microbial communities will continue to refine our understanding and management of these vital soil processes.
References
- 1. researchgate.net [researchgate.net]
- 2. humic-substances.org [humic-substances.org]
- 3. researchgate.net [researchgate.net]
- 4. Changes in phosphorus fractions associated with soil chemical properties under long-term organic and inorganic fertilization in paddy soils of southern China | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fulvicxcell.com [fulvicxcell.com]
An In-depth Technical Guide to the Spectroscopic and Microscopic Analysis of Calcium Superphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium superphosphate (B1263860), a critical component in agricultural fertilizers, primarily consists of monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O) and calcium sulfate (B86663) (in the form of gypsum, CaSO₄·2H₂O, or anhydrite, CaSO₄). Its efficacy as a fertilizer is intrinsically linked to its chemical composition, crystal structure, and particle morphology. A thorough analysis of these properties is paramount for quality control, optimizing production processes, and developing new fertilizer formulations. This guide provides a comprehensive overview of the key spectroscopic and microscopic techniques employed for the characterization of calcium superphosphate, complete with detailed experimental protocols and data interpretation.
Core Analytical Techniques
A multi-faceted approach utilizing various analytical techniques is essential for a complete characterization of this compound. This typically involves spectroscopic methods to probe the chemical bonding and crystal structure, and microscopic techniques to visualize the morphology and determine elemental composition.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for identifying the chemical phases and functional groups present in this compound.
X-ray Diffraction (XRD)
X-ray Diffraction is the cornerstone technique for identifying the crystalline phases present in a material. By analyzing the diffraction pattern, one can identify the specific calcium phosphate and calcium sulfate species.
The primary components of this compound, monocalcium phosphate monohydrate and calcium sulfate (gypsum or anhydrite), have distinct crystallographic parameters.
| Parameter | Monocalcium Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O) | Gypsum (CaSO₄·2H₂O) | Anhydrite (CaSO₄) |
| Crystal System | Triclinic | Monoclinic | Orthorhombic |
| Space Group | P-1 | C2/c | Cmcm |
| a (Å) | 5.61 - 5.67 | ~6.28 | ~6.99 |
| b (Å) | 11.89 - 11.92 | ~15.15 | ~6.99 |
| c (Å) | 6.46 - 6.51 | ~5.67 | ~6.24 |
| α (°) | 98.6 - 99.8 | 90 | 90 |
| β (°) | 118.0 - 118.5 | ~114.2 | 90 |
| γ (°) | 83.2 - 83.3 | 90 | 90 |
| References | [1][2] | [3][4] | [3] |
Note: The lattice parameters can vary slightly depending on the specific study and the presence of impurities.
-
Sample Preparation:
-
Grind the this compound granules into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[5]
-
The particle size should ideally be less than 10 µm to obtain accurate and reproducible diffraction patterns.[5]
-
Mount the powdered sample in a standard sample holder, ensuring a flat and level surface.
-
-
Instrument Parameters (Typical):
-
Data Analysis:
-
The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).
-
Phase identification is performed by comparing the experimental diffraction pattern to standard patterns in a database, such as the International Centre for Diffraction Data (ICDD).
-
For quantitative analysis, the Rietveld refinement method can be employed to determine the weight percentage of each crystalline phase.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. It is particularly useful for identifying the phosphate and sulfate anions and the presence of water of hydration.
The characteristic infrared absorption bands for the primary components of this compound are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |
| ~3550 & ~3450 | O-H stretching (water of hydration) | Ca(H₂PO₄)₂·H₂O, CaSO₄·2H₂O | [8] |
| ~1650 | H-O-H bending (water of hydration) | Ca(H₂PO₄)₂·H₂O, CaSO₄·2H₂O | [9] |
| ~1240 | P=O stretching | Ca(H₂PO₄)₂·H₂O | [10] |
| ~1111 - 1140 | PO₂ asymmetric stretching | Ca(H₂PO₄)₂·H₂O | [8][9] |
| ~1052 - 1070 | PO₂ symmetric stretching | Ca(H₂PO₄)₂·H₂O | [8][9] |
| ~1140 | ν₃(SO₄²⁻) asymmetric stretching | CaSO₄·2H₂O | [11] |
| ~960 - 980 | P(OH)₂ asymmetric stretching | Ca(H₂PO₄)₂·H₂O | [8][9] |
| ~863 | P(OH)₂ symmetric stretching | Ca(H₂PO₄)₂·H₂O | [9] |
| ~670 | ν₄(SO₄²⁻) bending | CaSO₄·2H₂O | [11] |
| ~540 | PO₂ bending | Ca(H₂PO₄)₂·H₂O | [9] |
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any absorbed water.[12]
-
Grind 1-2 mg of the this compound sample to a fine powder in an agate mortar and pestle.[13]
-
Add approximately 200 mg of dry KBr to the mortar and mix gently but thoroughly with the sample.[13][14]
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[12][15]
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.[16]
-
Place the sample pellet in the FTIR spectrometer and acquire the sample spectrum.
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and compare them to the reference data to confirm the presence of monocalcium phosphate, calcium sulfate, and water of hydration.
-
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to the symmetric vibrations of non-polar functional groups, making it excellent for analyzing the phosphate and sulfate groups.
Key Raman shifts for the components of this compound are listed below.
| Raman Shift (cm⁻¹) | Assignment | Compound | Reference |
| ~3490 & ~3405 | O-H stretching (water of hydration) | CaSO₄·2H₂O | [11] |
| ~1140 | ν₃(SO₄²⁻) asymmetric stretching | CaSO₄·2H₂O | [11] |
| ~1008 | ν₁(SO₄²⁻) symmetric stretching | CaSO₄·2H₂O | [11][17] |
| ~960 | ν₁(PO₄³⁻) symmetric stretching | Calcium Phosphates | [18] |
| ~890 - 897 | P-O stretching in H₂PO₄⁻ | Dihydrogen Phosphate | [19] |
| ~673 | ν₄(SO₄²⁻) bending | CaSO₄·2H₂O | [11] |
| ~492 & ~414 | ν₂(SO₄²⁻) bending | CaSO₄·2H₂O | [11] |
-
Sample Preparation:
-
Raman spectroscopy generally requires minimal sample preparation.[20]
-
A small amount of the powdered this compound sample can be placed on a microscope slide or in a sample holder.
-
-
Data Acquisition:
-
Data Analysis:
-
The Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹).
-
The positions and relative intensities of the peaks are used to identify the different phosphate and sulfate species.
-
Microscopic Analysis
Microscopic techniques provide visual information about the morphology, particle size, and elemental composition of this compound.
Scanning Electron Microscopy (SEM)
SEM uses a focused beam of electrons to generate images of a sample's surface. It provides high-resolution images of the morphology and topography of the fertilizer granules.
-
Sample Preparation:
-
Mount the this compound granules or powder onto an aluminum SEM stub using double-sided carbon tape.[4]
-
For non-conductive samples like fertilizers, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.[4]
-
Ensure the sample is completely dry to be stable under the high vacuum of the SEM chamber.[4]
-
-
Imaging Conditions (Typical):
-
Accelerating Voltage: 10-20 kV[21]
-
Working Distance: Optimized for the desired magnification and resolution.
-
Detector: Secondary electron (SE) detector for topographical imaging.
-
Energy-Dispersive X-ray Spectroscopy (EDX)
Often coupled with SEM, EDX (or EDS) is an analytical technique used for the elemental analysis of a sample. It identifies the elements present and can provide semi-quantitative information about their relative abundance.
The expected elemental composition of a typical triple superphosphate is provided below.
| Element | Typical Concentration (%) |
| Phosphorus (P) | 19 - 23 |
| Calcium (Ca) | 15.5 - 17.1 |
| Sulfur (S) | 1 - 2.3 |
Source:[22]
-
Sample Preparation: Same as for SEM.
-
Data Acquisition:
-
Performed in conjunction with SEM imaging.
-
The electron beam is focused on a specific area of interest (point analysis) or scanned over a larger area (mapping).
-
The EDX detector collects the characteristic X-rays emitted from the sample.
-
-
Data Analysis:
-
The EDX software generates a spectrum showing peaks corresponding to the elements present.
-
The software can also perform quantitative analysis to determine the weight or atomic percentage of each element.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow and relationships in the analysis of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. New Insights into the Transition Temperature of Gypsum to Anhydrite Based on DFT Calculations of Thermodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Diffraction Analysis of NPK 12-19-19 Fertilizers | Powder Diffraction | Cambridge Core [resolve.cambridge.org]
- 6. X-ray Diffraction (XRD) Evaluates the Quality of Phosphate Rocks [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. scienceijsar.com [scienceijsar.com]
- 15. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 16. shimadzu.com [shimadzu.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. Phosphates speciation with Raman spectroscopy | Metrohm [metrohm.com]
- 21. researchgate.net [researchgate.net]
- 22. PROPERTIES OF TRIPLE SUPERPHOSPHATE – TSP – Agrispex [agrispex.co.za]
Unveiling the Elemental Fingerprint: A Technical Guide to the Trace Element Composition of Commercial Calcium Superphosphate
For Immediate Release
This technical guide provides a comprehensive overview of the trace element composition of commercial calcium superphosphate (B1263860), a widely used phosphorus fertilizer. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the elemental impurities that can be introduced into the environment and potentially the food chain through agricultural practices. This document summarizes quantitative data on trace element concentrations, details the analytical methodologies for their determination, and provides visual representations of experimental workflows and environmental pathways.
Trace Element Profile of Commercial Calcium Superphosphate
Commercial this compound, produced by the acidulation of phosphate (B84403) rock, contains a variety of trace elements that originate from the raw geological material. The concentration of these elements can vary significantly depending on the geographical origin and the quality of the phosphate rock used in production.[1][2] Of particular interest are heavy metals, which can pose environmental and health risks.[1][3]
The following table summarizes the typical concentration ranges of various trace elements found in commercial this compound and its precursor, phosphate rock. It is important to note that regulatory limits for these elements in fertilizers vary by country.[1]
| Element | Symbol | Typical Concentration Range in Phosphate Fertilizers (ppm) | Notes |
| Cadmium | Cd | <1 - 300 | A key concern due to its toxicity.[1][3] Sedimentary phosphate rocks tend to have higher Cadmium levels than igneous rocks.[1] |
| Lead | Pb | <1 - 100 | Can be a significant contaminant.[4][5] |
| Arsenic | As | <1 - 100 | Another element of toxicological concern.[4] |
| Mercury | Hg | <0.01 - 2 | Generally found at lower concentrations.[4] |
| Chromium | Cr | 1 - 3000 | Concentrations can be highly variable.[2][5] |
| Nickel | Ni | <1 - 180 | Canadian standards for fertilizers limit nickel to 180 ppm.[2] |
| Copper | Cu | <1 - 100 | An essential micronutrient, but can be toxic at high concentrations.[5][6] |
| Zinc | Zn | 50 - 1500 | An essential micronutrient, but can be present at high levels.[5] |
| Manganese | Mn | 100 - 4000 | An essential micronutrient for plants.[7] |
| Uranium | U | 10 - 200 | Naturally occurring radioactive element found in phosphate rock.[1][8] |
| Vanadium | V | 10 - 300 | Found in varying concentrations.[7] |
| Strontium | Sr | 100 - 2000 | Chemically similar to calcium.[9][10] |
Experimental Protocols for Trace Element Analysis
The accurate determination of trace element concentrations in this compound is crucial for quality control and regulatory compliance. The most common analytical techniques employed are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), due to their high sensitivity, and multi-element detection capabilities.[10][11][12] Atomic Absorption Spectroscopy (AAS) is also a viable, though often less sensitive, alternative.[2][13]
Sample Preparation: Microwave-Assisted Acid Digestion
A robust sample preparation method is essential to ensure the complete dissolution of the fertilizer matrix and accurate quantification of trace elements. Microwave-assisted acid digestion is a widely accepted and efficient method.[9][10][11]
Protocol:
-
Sample Homogenization: Grind a representative sample of the this compound fertilizer to a fine powder (<0.5 mm) to ensure homogeneity.[14]
-
Weighing: Accurately weigh approximately 0.15 g of the homogenized sample into a clean, acid-washed microwave digestion vessel.[11]
-
Acid Addition: Carefully add a mixture of concentrated nitric acid (HNO₃) (e.g., 6 mL) and hydrochloric acid (HCl) (e.g., 2 mL) to the digestion vessel.[11] Safety Note: Always work in a fume hood and wear appropriate personal protective equipment when handling concentrated acids.
-
Microwave Digestion Program:
-
Ramp the temperature to 200°C over a period of 20 minutes.
-
Hold the temperature at 200°C for 15 minutes to ensure complete digestion.[15]
-
Allow the vessels to cool to room temperature before opening.
-
-
Dilution: Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water. Further dilutions may be necessary depending on the expected concentrations of the analytes and the analytical technique used.[15]
-
Blank Preparation: Prepare a method blank using the same acid mixture and digestion procedure without the fertilizer sample to assess any potential contamination.
Elemental Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is the preferred method for determining trace and ultra-trace element concentrations due to its exceptional sensitivity and ability to measure a wide range of elements simultaneously.[9][10]
Instrumental Parameters (Example):
| Parameter | Setting |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.9 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Sample Uptake Rate | 0.4 mL/min |
| Detector Mode | Dual (Pulse/Analog) |
| Integration Time | 0.1 s per point |
Analytical Procedure:
-
Instrument Calibration: Calibrate the ICP-MS instrument using a series of multi-element calibration standards prepared in a matrix matching the diluted sample digests (e.g., 1% HNO₃).
-
Internal Standard: Use an internal standard (e.g., Rhodium, Indium) to correct for matrix effects and instrumental drift.
-
Sample Analysis: Introduce the prepared sample solutions, including the method blank and quality control standards, into the ICP-MS for analysis.
-
Data Acquisition and Processing: Acquire the data and process the results using the instrument's software. The software will calculate the concentrations of the elements of interest based on the calibration curves.
Visualizing Workflows and Pathways
Experimental Workflow for Trace Element Analysis
The following diagram illustrates the general workflow for the analysis of trace elements in commercial this compound.
Caption: Experimental workflow for trace element analysis.
Environmental Pathways of Trace Elements from Superphosphate
This diagram illustrates the potential pathways of trace elements from this compound fertilizer into the environment and the food chain.
References
- 1. bradleypulverizer.com [bradleypulverizer.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. incitecpivotfertilisers.com.au [incitecpivotfertilisers.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Heavy metals input with phosphate fertilizers used in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. Elemental analysis of Egyptian phosphate fertilizer components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. azonano.com [azonano.com]
- 12. azocleantech.com [azocleantech.com]
- 13. researchgate.net [researchgate.net]
- 14. openknowledge.fao.org [openknowledge.fao.org]
- 15. agilent.com [agilent.com]
Methodological & Application
Application Note: Quantitative Analysis of Calcium and Phosphorus in Superphosphate Fertilizer using ICP-OES
Introduction
Calcium superphosphate (B1263860) is a widely used phosphorus fertilizer crucial for agriculture. Accurate determination of its calcium (Ca) and phosphorus (P) content is essential for quality control and to ensure it meets regulatory standards and provides the necessary nutrients for optimal crop yield.[1][2] Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful and rapid analytical technique for the simultaneous multi-elemental analysis of fertilizers.[1][3] Its high sensitivity, wide linear dynamic range, and robustness make it an ideal method for quantifying major nutrient elements like Ca and P in complex matrices such as fertilizers.[1][3]
This application note provides a detailed protocol for the quantitative analysis of calcium and phosphorus in calcium superphosphate samples using ICP-OES. The methodology covers sample preparation, instrument parameters, and data analysis, offering a reliable and efficient approach for researchers, scientists, and quality control professionals.
Principle of ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) utilizes an argon plasma, a high-temperature ionized gas, to excite atoms and ions within a sample. When these excited species relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. The instrument's optical system separates these wavelengths, and detectors measure their intensities to determine the elemental composition and concentration.
Instrumentation and Reagents
-
Instrumentation: An ICP-OES system with a radial or dual-view configuration is suitable for this analysis.[2][3] A concentric nebulizer and a cyclonic spray chamber are recommended for introducing the sample into the plasma.
-
Reagents and Standards:
Experimental Protocol
The overall workflow for the analysis is depicted in the following diagram:
Caption: Experimental workflow from sample preparation to data reporting.
4.1. Sample Preparation (Acid Digestion)
Accurate sample preparation is critical for reliable results. Acid digestion is employed to dissolve the solid fertilizer and bring the elements of interest into a solution suitable for ICP-OES analysis.[6]
-
Weighing: Accurately weigh approximately 0.5 g of a homogenized this compound sample into a 50 mL digestion vessel.
-
Digestion: In a fume hood, add 10 mL of a 1:1 mixture of nitric acid (HNO₃) and hydrochloric acid (HCl). Allow any initial reaction to subside.
-
Heating: Place the vessel on a hot plate or in a digestion block and heat at 120°C for 2 hours, or until the sample is completely dissolved and the solution is clear. For more refractory materials, microwave-assisted digestion can be used.[4][5][7]
-
Dilution: After cooling to room temperature, quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with ultrapure water. This results in a 200-fold dilution. Further dilutions may be necessary to bring the analyte concentrations within the linear range of the instrument.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any remaining particulate matter that could block the nebulizer.[8]
4.2. Instrument Calibration
Prepare a series of calibration standards by diluting the stock standard solutions of Ca and P. A blank (2% HNO₃) and at least three standards should be used to establish the calibration curve. The concentration of the standards should bracket the expected concentration of the analytes in the prepared samples.
4.3. ICP-OES Analysis
Set up the ICP-OES instrument with the appropriate operating parameters. Recommended wavelengths with minimal spectral interference should be selected for Ca and P.[9][10]
Table 1: Recommended ICP-OES Operating Parameters
| Parameter | Value |
| RF Power | 1.2 - 1.5 kW |
| Plasma Gas Flow | 12 - 15 L/min |
| Auxiliary Gas Flow | 0.8 - 1.2 L/min |
| Nebulizer Gas Flow | 0.6 - 0.8 L/min |
| Sample Uptake Rate | 1.0 - 1.5 mL/min |
| Analytical Wavelengths | |
| Calcium (Ca) | 317.933 nm, 393.366 nm |
| Phosphorus (P) | 213.618 nm, 177.495 nm |
A quality control (QC) sample, such as a certified reference material or a spiked sample, should be analyzed periodically to verify the accuracy and precision of the analysis.
Data Presentation
The concentrations of Ca and P in the solid this compound sample are calculated based on the concentration measured in the prepared solution and the dilution factor. The results can be reported as a weight percentage (% w/w).
The logical relationship for calculating the final concentration is outlined below:
Caption: Logical flow for final concentration calculation.
Table 2: Example Quantitative Results for this compound Analysis
| Sample ID | Analyte | Measured Concentration (mg/L) | Final Concentration (% w/w) | %RSD (n=3) |
| CSP-01 | Ca | 155.8 | 15.58 | 1.2 |
| P | 85.2 | 8.52 | 1.5 | |
| CRM | Ca | 160.1 (Certified: 16.2%) | 16.01 | 1.1 |
| P | 88.9 (Certified: 9.0%) | 8.89 | 1.3 |
Conclusion
The described ICP-OES method provides a robust and accurate means for the quantitative determination of calcium and phosphorus in this compound fertilizers. The acid digestion procedure is effective in preparing the samples for analysis, and the instrumental parameters are optimized for sensitivity and precision. This application note serves as a comprehensive guide for laboratories involved in the quality control and analysis of fertilizers.
References
- 1. scispace.com [scispace.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. covalenteconsultoria.com.br [covalenteconsultoria.com.br]
- 8. General instructions to prepare samples for ICP-OES — Center for Research in Multiscale Science and Engineering — UPC. Universitat Politècnica de Catalunya [multiscale.upc.edu]
- 9. Determination of phosphorus in fertilizers by inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protocol for Utilizing Calcium Superphosphate in Hydroponic Nutrient Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium superphosphate (B1263860), a common agricultural fertilizer, can serve as a source of both phosphorus and calcium in hydroponic nutrient solutions. However, its application in soilless culture requires careful management to prevent the precipitation of calcium phosphates, which can lead to nutrient deficiencies and clog irrigation systems. This document provides detailed application notes and protocols for the successful incorporation of calcium superphosphate into hydroponic nutrient solutions for research and development purposes.
The two primary forms of this compound are Single Superphosphate (SSP) and Triple Superphosphate (TSP). SSP is primarily composed of monocalcium phosphate (B84403) (Ca(H₂PO₄)₂) and gypsum (calcium sulfate (B86663) - CaSO₄·2H₂O), while TSP consists mainly of monocalcium phosphate.[1][2] The monocalcium phosphate component is the primary water-soluble source of phosphate.
A critical factor in using this compound in hydroponics is the pH of the nutrient solution. The optimal pH range for most hydroponic crops is between 5.5 and 6.5 to ensure the availability of all essential nutrients.[3][4] However, at a pH above 6.2, the risk of calcium and phosphate precipitating as insoluble dicalcium phosphate or other calcium phosphate compounds significantly increases.[5][6]
Data Presentation
Chemical Composition of Calcium Superphosphates
| Fertilizer Type | Primary Components | Phosphorus (P₂O₅) Content (%) | Calcium (Ca) Content (%) | Sulfur (S) Content (%) |
| Single Superphosphate (SSP) | Monocalcium phosphate (Ca(H₂PO₄)₂·H₂O), Calcium sulfate (CaSO₄·2H₂O) | 16-22 | 18-21 | 11-12 |
| Triple Superphosphate (TSP) | Monocalcium phosphate (Ca(H₂PO₄)₂) | 43-48 | 12-14 | 1-3 |
Solubility of Monocalcium Phosphate in Water
The solubility of monocalcium phosphate, the active ingredient in superphosphate, is highly dependent on pH. While highly soluble in acidic conditions, its stability decreases as the pH approaches the typical hydroponic range. In aqueous solutions with a pH between approximately 2 and 5, dicalcium phosphates (e.g., brushite) are the more stable phases, leading to the precipitation of calcium and phosphate.
| pH | Temperature (°C) | Approximate Solubility of Monocalcium Phosphate (g/L) | Remarks |
| < 2.0 | 25 | High | Stable as monocalcium phosphate. |
| 5.5 | 25 | Limited | Increased risk of conversion to less soluble dicalcium phosphate. |
| 6.0 | 25 | Limited | Higher risk of precipitation compared to pH 5.5. |
| 6.5 | 25 | Very Limited | Significant risk of calcium phosphate precipitation.[6] |
Recommended Nutrient Concentrations in Hydroponic Solutions
| Nutrient | Concentration Range (ppm) |
| Calcium (Ca) | 150 - 250 |
| Phosphorus (P) | 30 - 50 |
Experimental Protocols
Protocol for Preparing a Hydroponic Nutrient Solution Using a Three-Part Stock System with Superphosphate
Due to the incompatibility of concentrated calcium and phosphate, a three-part stock solution is recommended when using superphosphate. This method separates the calcium source, the phosphate source (from superphosphate), and the remaining sulfates and micronutrients.
Materials:
-
Triple Superphosphate (TSP) (preferred for higher purity and no gypsum)
-
Calcium Nitrate (Ca(NO₃)₂)
-
Potassium Nitrate (KNO₃)
-
Potassium Sulfate (K₂SO₄)
-
Magnesium Sulfate (MgSO₄)
-
Micronutrient chelate mix
-
Phosphoric Acid (H₃PO₄) (for pH adjustment and pre-dissolving)
-
Three separate, opaque stock solution containers (labeled A, B, and C)
-
Accurate scale (grams)
-
pH meter
-
EC/TDS meter
-
Reverse osmosis (RO) or distilled water
Procedure:
Part A: Calcium Stock Solution
-
Fill the "A" container to 80% of its final volume with RO or distilled water.
-
Dissolve the required amount of Calcium Nitrate.
-
If necessary, add a portion of the Potassium Nitrate to this solution.
-
Add chelated iron if it is separate from the micronutrient mix.
-
Top up to the final volume with water and mix thoroughly.
Part B: Sulfate and Micronutrient Stock Solution
-
Fill the "B" container to 80% of its final volume with RO or distilled water.
-
Dissolve Potassium Sulfate and Magnesium Sulfate.
-
Add the micronutrient chelate mix (ensure it does not contain significant amounts of unchelated iron that could react with phosphates).
-
Add the remaining Potassium Nitrate.
-
Top up to the final volume with water and mix thoroughly.
Part C: Superphosphate Stock Solution (Acidified)
-
Pre-dissolving the Superphosphate: In a separate container, create a dilute acidic solution by adding a small amount of phosphoric acid to RO or distilled water, aiming for a pH below 4.0. This acidic environment will aid in the dissolution of the monocalcium phosphate and inhibit early precipitation.
-
Slowly add the calculated amount of Triple Superphosphate to the acidic water while stirring vigorously. Continue stirring until the superphosphate is fully dissolved. Some insoluble impurities may remain, which can be allowed to settle.
-
Carefully decant the clear, dissolved superphosphate solution into the "C" stock container, leaving any sediment behind.
-
Top up the "C" container to its final volume with RO or distilled water.
-
Measure the pH of the final Part C solution. It should remain acidic.
Final Nutrient Solution Preparation:
-
Fill the main nutrient reservoir with the final volume of RO or distilled water.
-
Add the required volume of Stock Solution A and mix well.
-
Add the required volume of Stock Solution B and mix well.
-
Crucially, add Stock Solution C last and slowly while the reservoir solution is being agitated. This ensures that the phosphate is rapidly diluted, minimizing the risk of precipitation with the calcium from Stock Solution A.
-
After all stock solutions are added and thoroughly mixed, check and adjust the final pH of the nutrient solution to the target range (typically 5.5-6.5).[3] Use a pH down (like dilute phosphoric acid) or pH up (like potassium hydroxide) solution for adjustments.
-
Check the Electrical Conductivity (EC) or Total Dissolved Solids (TDS) of the final solution and adjust if necessary by adding more of the three-part stock solutions in the correct ratio or by diluting with water.
Mandatory Visualizations
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Fertilizer superphosphate: instructions for use in the garden [gardenguide.decorexpro.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gardenculturemagazine.com [gardenculturemagazine.com]
- 5. frontrowag.com [frontrowag.com]
- 6. Hydroponic Nutrient Lockout: Causes, Symptoms, and How to Prevent It - Eutrema [eutrema.co.uk]
Application of Calcium Superphosphate as a Phosphorus Standard in Analytical Chemistry
Introduction
In analytical chemistry, the accuracy of quantitative analysis heavily relies on the purity and stability of the standard reference material. For phosphorus determination, potassium dihydrogen phosphate (B84403) (KH2PO4) is a commonly used primary standard. However, its cost can be a limiting factor in some applications. Calcium superphosphate (B1263860), a widely available and cost-effective phosphorus-containing fertilizer, presents a potential alternative as a secondary or working standard. This application note details the protocols for the use of commercial-grade calcium superphosphate as a phosphorus standard for the colorimetric determination of phosphate in aqueous samples using the molybdenum blue method.
Commercial this compound is primarily composed of monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) and calcium sulfate.[1] The phosphorus content is typically expressed as the percentage of phosphorus pentoxide (P₂O₅).[1][2] For use as a standard, the precise phosphorus content of the specific batch of this compound must be accurately determined.
Principle of the Molybdenum Blue Method
The determination of phosphate is based on the reaction of orthophosphate ions with an acidic solution of ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex.[3][4] This complex is then reduced by an agent such as ascorbic acid to form a stable and intensely colored molybdenum blue complex.[4][5] The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically at a wavelength between 800 and 900 nm.[4]
Materials and Reagents
-
This compound: Commercial grade, finely ground.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade, dried at 105°C for one hour.[6]
-
Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O): Analytical reagent grade.[6]
-
Potassium Antimonyl Tartrate (K(SbO)C₄H₄O₆·½H₂O): Analytical reagent grade.
-
Ascorbic Acid (C₆H₈O₆): Analytical reagent grade.[5]
-
Sulfuric Acid (H₂SO₄): Concentrated, analytical reagent grade.
-
Deionized Water: High purity.
-
Spectrophotometer: Capable of measuring absorbance at 880 nm.[7]
-
Volumetric flasks, pipettes, and other standard laboratory glassware. All glassware should be acid-washed to prevent phosphate contamination.[8]
Experimental Protocols
1. Preparation of Reagents
-
Sulfuric Acid Solution (5N): Carefully add 140 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.
-
Ammonium Molybdate Solution: Dissolve 40 g of (NH₄)₆Mo₇O₂₄·4H₂O in 800 mL of deionized water and dilute to 1 L. Store in a plastic bottle at 4°C.[6][9]
-
Potassium Antimonyl Tartrate Solution: Dissolve 2.74 g of K(SbO)C₄H₄O₆·½H₂O in 800 mL of deionized water and dilute to 1 L. Store in a glass-stoppered bottle at 4°C.
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh daily.[5]
-
Combined Reagent: To prepare 100 mL of the combined reagent, mix 50 mL of 5N H₂SO₄, 15 mL of ammonium molybdate solution, 5 mL of potassium antimonyl tartrate solution, and 30 mL of ascorbic acid solution. This reagent should be prepared fresh for each use.
2. Preparation of Primary Standard Stock Solution (Potassium Dihydrogen Phosphate)
-
Accurately weigh approximately 0.4393 g of dried KH₂PO₄.[6]
-
Dissolve the weighed KH₂PO₄ in deionized water in a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. This solution contains 100 mg P/L.
3. Standardization of this compound Stock Solution
-
Accurately weigh approximately 1.0 g of finely ground this compound.
-
Dissolve the weighed this compound in 500 mL of deionized water with the aid of 5 mL of concentrated H₂SO₄.
-
Filter the solution to remove any insoluble material and transfer the filtrate to a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. This is the this compound stock solution.
-
Prepare a series of working standards from the primary standard stock solution (KH₂PO₄) with concentrations ranging from 0.1 to 1.0 mg P/L.
-
Take a 10 mL aliquot of the this compound stock solution and dilute it to 100 mL in a volumetric flask.
-
To 50 mL of each working standard and the diluted this compound solution, add 8.0 mL of the combined reagent and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for color development.[10]
-
Measure the absorbance of each solution at 880 nm using a spectrophotometer, with a reagent blank to zero the instrument.[7][10]
-
Plot a calibration curve of absorbance versus phosphorus concentration for the primary standards.
-
Determine the concentration of phosphorus in the diluted this compound solution from the calibration curve.
-
Calculate the exact phosphorus concentration in the undiluted this compound stock solution.
4. Preparation of Working Standards from this compound
Once the exact phosphorus concentration of the this compound stock solution is determined, it can be used to prepare a series of working standards by appropriate dilutions.
Data Presentation
The following table summarizes hypothetical data for the standardization of a this compound solution.
| Standard (mg P/L) | Absorbance at 880 nm |
| 0.0 (Blank) | 0.000 |
| 0.1 | 0.112 |
| 0.2 | 0.225 |
| 0.4 | 0.448 |
| 0.6 | 0.670 |
| 0.8 | 0.892 |
| 1.0 | 1.115 |
| Diluted Ca Superphosphate | 0.560 |
From the calibration curve generated from the standard data, the concentration of the diluted this compound solution is determined.
Visualizations
Caption: Experimental workflow for standardizing and using this compound.
Caption: Principle of the molybdenum blue reaction for phosphate determination.
References
- 1. This compound Reagent|For Research Use Only [benchchem.com]
- 2. ELEMENTAL CHEMISTRY: Super Phosphate [elementalchemistry.in]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scispace.com [scispace.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. epa.gov [epa.gov]
- 7. asdlib.org [asdlib.org]
- 8. dec.vermont.gov [dec.vermont.gov]
- 9. nemi.gov [nemi.gov]
- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
Application Notes and Protocols for the Preparation of Standardized Calcium Superphosphate Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive methodology for the preparation of standardized calcium superphosphate (B1263860) solutions for use in research and laboratory settings. Calcium superphosphate, a complex mixture primarily composed of monocalcium phosphate (B84403) (Ca(H₂PO₄)₂) and calcium sulfate (B86663) (CaSO₄), is a significant source of calcium and phosphate ions. Accurate and reproducible preparation of solutions with known concentrations of these ions is critical for a wide range of applications, including in vitro drug development, cell culture media formulation, and agricultural research. This guide details the necessary reagents, equipment, a step-by-step protocol for dissolution and standardization, and essential safety precautions.
Introduction
This compound is commercially available primarily as a fertilizer. However, its utility in scientific research necessitates a standardized approach to solution preparation to ensure experimental consistency and validity. The primary components of commercial superphosphate are monocalcium phosphate, which is water-soluble, and calcium sulfate, which has lower solubility.[1][2] The composition can also include other non-hazardous ingredients.[3] Therefore, direct dissolution and assumption of complete ionization are not adequate for preparing solutions of a precise molar concentration of calcium and phosphate. This protocol outlines a method to prepare a stock solution of this compound and subsequently standardize it by determining the precise concentration of calcium and phosphate ions.
Materials and Reagents
Equipment
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Pipettes (volumetric and micropipettes)
-
Burette (50 mL)
-
Filtration apparatus (e.g., vacuum filtration with Buchner funnel)
-
Filter paper (e.g., Whatman No. 4)
-
pH meter
-
Heating plate
Chemicals and Reagents
-
Commercial-grade this compound
-
Deionized or distilled water
-
Hydrochloric acid (HCl), concentrated and 0.5 M
-
Nitric acid (HNO₃)
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
EDTA disodium (B8443419) salt solution (0.05 M), standardized
-
Calconcarboxylic acid indicator
-
Ammonium (B1175870) molybdate (B1676688) solution
-
Quinoline (B57606) hydrochloride solution
-
Acetone
Experimental Protocols
Preparation of a Stock this compound Solution (Approx. 0.1 M)
This protocol is designed to create a stock solution from which standardized working solutions can be prepared. Due to the variable composition of commercial superphosphate, this initial solution must be standardized.
-
Weighing: Accurately weigh approximately 25.2 g of commercial-grade this compound powder on an analytical balance. The exact mass will be used for concentration calculations.
-
Initial Dissolution: Transfer the weighed powder to a 1 L beaker containing approximately 800 mL of deionized water.
-
Acidification: While stirring with a magnetic stirrer, slowly add concentrated hydrochloric acid (HCl) dropwise until the solid material dissolves. The acidic condition aids in the dissolution of the calcium phosphate components.[4]
-
Volume Adjustment: Once the solid is fully dissolved, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with small volumes of deionized water and add the rinsings to the volumetric flask.
-
Final Volume: Bring the solution to the 1 L mark with deionized water. Stopper the flask and invert it several times to ensure homogeneity.
-
Filtration (Optional but Recommended): If any particulate matter remains, filter the solution using a vacuum filtration setup with Whatman No. 4 filter paper. This will yield a clear stock solution.
Standardization of the Stock Solution
The prepared stock solution must be standardized to determine the exact concentrations of calcium (Ca²⁺) and phosphate (PO₄³⁻) ions.
This method is based on the complexometric titration of calcium ions with a standardized EDTA solution.[5][6]
-
Sample Preparation: Pipette a 25.00 mL aliquot of the this compound stock solution into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.
-
pH Adjustment: Add 10 mL of 2 M NaOH solution to the flask to raise the pH to 12-13. This precipitates any magnesium ions that might interfere with the titration.[6]
-
Indicator Addition: Add a pinch (approximately 0.2 g) of calconcarboxylic acid indicator. The solution should turn a wine-red color.
-
Titration: Titrate the solution with a standardized 0.05 M EDTA solution. The endpoint is reached when the color changes from wine-red to a distinct blue.
-
Calculation: Record the volume of EDTA used and calculate the molar concentration of calcium in the stock solution using the following formula:
Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA in L) / Volume of stock solution aliquot in L
Repeat the titration at least two more times and average the results.
This gravimetric method is a reliable way to determine the phosphate content.[5]
-
Sample Preparation: Pipette a 25.00 mL aliquot of the this compound stock solution into a 500 mL beaker. Add 50 mL of deionized water and 25 mL of concentrated hydrochloric acid.
-
Precipitation: Heat the solution to boiling and add 30 mL of the quinoline hydrochloride solution. While the solution is still hot, slowly add 50 mL of the ammonium molybdate solution with constant stirring. A yellow precipitate of quinoline phosphomolybdate will form.
-
Digestion: Continue to gently boil the mixture for 1-2 minutes, then allow the precipitate to settle.
-
Filtration and Washing: Decant the supernatant through a pre-weighed sintered glass crucible. Wash the precipitate in the beaker with hot water by decantation, then transfer the precipitate to the crucible and wash thoroughly with hot water until the filtrate is free of acid.
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 250°C to a constant weight.[5]
-
Calculation: Calculate the concentration of P₂O₅ and then phosphate (PO₄³⁻) in the stock solution. The gravimetric factor for P₂O₅ in quinoline phosphomolybdate is 0.03207.
Weight of P₂O₅ (g) = Weight of precipitate (g) × 0.03207
From this, calculate the molarity of phosphate in the original stock solution. Repeat the determination at least two more times and average the results.
Data Presentation
The results of the standardization should be summarized in a clear and structured table.
| Analyte | Analytical Method | Replicate 1 | Replicate 2 | Replicate 3 | Average Concentration (M) | Standard Deviation |
| Calcium (Ca²⁺) | EDTA Titration | Result 1 | Result 2 | Result 3 | Avg. Molarity | Std. Dev. |
| Phosphate (PO₄³⁻) | Gravimetric | Result 1 | Result 2 | Result 3 | Avg. Molarity | Std. Dev. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.[1][3][7]
-
This compound can cause skin and serious eye irritation.[3][7] In case of contact, rinse the affected area with plenty of water.[3]
-
Work in a well-ventilated area or under a fume hood, especially when handling concentrated acids.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any work.[1][3][7][8][9]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the preparation and standardization processes.
References
- 1. summitfertz.com.au [summitfertz.com.au]
- 2. ELEMENTAL CHEMISTRY: Super Phosphate [elementalchemistry.in]
- 3. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 4. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography | MDPI [mdpi.com]
- 5. Inorganic feed phosphate test methods [feedphosphates.org]
- 6. NEMI Method Summary - 3500-Ca B [nemi.gov]
- 7. gardenworld.co.uk [gardenworld.co.uk]
- 8. gardenhealth.com [gardenhealth.com]
- 9. agrimatco.lv [agrimatco.lv]
Application Notes and Protocols: Calcium Superphosphate for Heavy Metal Immobilization in Contaminated Soils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium superphosphate (B1263860) in the immobilization of heavy metals in contaminated soils. This document includes detailed protocols for laboratory-scale evaluation and quantitative data from relevant studies.
Application Notes
Introduction
Heavy metal contamination of soil is a significant environmental and health concern. In-situ immobilization is a remediation strategy that reduces the bioavailability and mobility of heavy metals in the soil, thereby minimizing their uptake by plants and their entry into the food chain. Calcium superphosphate (Ca(H₂PO₄)₂) is a widely available phosphorus fertilizer that has been effectively used for the immobilization of various heavy metals, particularly lead (Pb), cadmium (Cd), zinc (Zn), and copper (Cu).
Mechanism of Action
The primary mechanism by which this compound immobilizes heavy metals in soil is through the precipitation of insoluble metal phosphates. When this compound dissolves in soil water, it releases phosphate (B84403) ions (H₂PO₄⁻ and HPO₄²⁻). These ions react with free metal cations (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺) to form highly stable and non-bioavailable metal phosphate minerals.
For example, the reaction with lead results in the formation of pyromorphite (B1263725) [Pb₅(PO₄)₃Cl], one of the most stable lead minerals in the environment. This process effectively locks the heavy metals into the solid phase of the soil, reducing their concentration in the soil solution and their availability for plant uptake.
Other contributing mechanisms include:
-
Ion Exchange: Calcium ions (Ca²⁺) from the superphosphate can exchange with heavy metal cations adsorbed to soil colloids, making the heavy metals more available to react with phosphate ions.
-
Surface Complexation: Phosphate ions can form stable complexes with heavy metals on the surfaces of soil minerals.
-
pH Alteration: While this compound can have a variable effect on soil pH, it can influence the solubility and speciation of heavy metals. In some cases, it may lead to a slight decrease in pH, which can initially increase metal solubility, but the subsequent precipitation of metal phosphates is the dominant and long-lasting immobilization effect.[1]
Advantages of Using this compound
-
Effectiveness: Highly effective in immobilizing lead and other heavy metals.
-
Cost-Effective: A readily available and relatively inexpensive material.
-
Dual Benefit: Acts as a phosphorus fertilizer, which can be beneficial for phytoremediation efforts by promoting plant growth.
Limitations and Considerations
-
Soil Type: The effectiveness can be influenced by soil properties such as pH, organic matter content, and the presence of other ions.
-
Metal Specificity: While highly effective for lead, its efficiency can vary for other heavy metals.
-
Application Rate: The optimal application rate needs to be determined based on the type and concentration of heavy metals, as well as the soil characteristics. Excessive application can lead to phosphorus runoff and eutrophication of water bodies.
-
Long-term Stability: The long-term stability of the formed metal phosphates should be monitored, especially in changing environmental conditions.
Quantitative Data on Heavy Metal Immobilization
The following tables summarize quantitative data from various studies on the effectiveness of this compound and other phosphate amendments in immobilizing heavy metals in contaminated soils.
Table 1: Immobilization of Cadmium (Cd) using this compound and Biochar
| Treatment (Biochar + Ca(H₂PO₄)₂) | Exchangeable Cd Reduction (%) | Carbonate-Bound Cd Reduction (%) | Residual Cd Increase (%) | DTPA-Extractable Cd Reduction (%) |
| 5 g/kg + 1 g/kg | 45.86 | 20.55 | 22.02 | 16.80 |
Data synthesized from a study on the combined application of corn straw biochar and this compound in a Cd-contaminated alkaline soil.[2]
Table 2: Immobilization of Multiple Heavy Metals using Calcium Phosphate and other Amendments
| Heavy Metal | Initial Concentration (mg/kg) | Treatment | Reduction in Bioavailability (%) |
| Zinc (Zn) | 120.60 | Calcium Phosphate + Penicillium sp. | 27.53 |
| Chromium (Cr) | 22.67 | Calcium Phosphate + Penicillium sp. | 39.83 |
| Cadmium (Cd) | 11.23 | Calcium Phosphate + Penicillium sp. | 46.13 |
| Lead (Pb) | 18.43 | Calcium Phosphate + Penicillium sp. | 7.60 |
Data from a study using calcium phosphate derived from bovine bones in combination with phosphate-solubilizing fungi.[3][4]
Table 3: Effect of Phosphate Amendments on Lead (Pb) Speciation
| Treatment | Adsorbed Pb (%) | Pb-Phosphate (%) |
| No Phosphate | up to 92 | Minor |
| With Phosphate | 44 - 50 | 42 - 48 |
This study demonstrates the shift in lead speciation from an adsorbed phase to a more stable lead-phosphate phase upon the addition of a soluble phosphate source.[5]
Experimental Protocols
Protocol 1: Laboratory Incubation Study for Evaluating Immobilization Efficacy
This protocol outlines a laboratory-based incubation study to assess the effectiveness of this compound in immobilizing heavy metals in a contaminated soil.
1. Materials and Equipment:
-
Contaminated soil, air-dried and sieved (<2 mm)
-
This compound (Ca(H₂PO₄)₂)
-
Incubation containers (e.g., 250 mL plastic containers with lids)
-
Deionized water
-
Analytical balance
-
pH meter
-
Mechanical shaker
-
Centrifuge
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
2. Experimental Design:
-
Treatments:
-
Control (no amendment)
-
This compound at various application rates (e.g., 0.5%, 1%, 2% w/w).
-
-
Replicates: A minimum of three replicates for each treatment.
-
Incubation Conditions:
-
Temperature: 25°C ± 2°C
-
Moisture: 60-70% of water holding capacity
-
Duration: e.g., 0, 7, 14, 30, and 60 days
-
3. Procedure:
-
Weigh 100 g of the prepared contaminated soil into each incubation container.
-
Add the specified amount of this compound to each container and mix thoroughly.
-
Add deionized water to achieve the desired moisture content and mix again.
-
Loosely cap the containers to allow for gas exchange and place them in an incubator.
-
At each sampling time point, collect soil samples from each container.
-
Analyze the soil samples for bioavailable heavy metals using a suitable extraction method (e.g., DTPA extraction).
-
Analyze the extracted solutions for heavy metal concentrations using AAS or ICP-MS.
Protocol 2: BCR Sequential Extraction for Heavy Metal Fractionation
The Community Bureau of Reference (BCR) sequential extraction procedure is used to determine the distribution of heavy metals in different soil fractions, providing insights into their mobility and bioavailability.
Step 1: Exchangeable and Acid-Soluble Fraction
-
Weigh 1 g of the soil sample into a 50 mL centrifuge tube.
-
Add 40 mL of 0.11 M acetic acid.
-
Shake for 16 hours at room temperature.
-
Centrifuge at 3000 rpm for 20 minutes and decant the supernatant for analysis.
-
Wash the residue with 20 mL of deionized water, centrifuge, and discard the supernatant.
Step 2: Reducible Fraction (Bound to Fe-Mn Oxides)
-
To the residue from Step 1, add 40 mL of 0.5 M hydroxylamine (B1172632) hydrochloride (adjusted to pH 1.5 with nitric acid).
-
Shake for 16 hours at room temperature.
-
Centrifuge and decant the supernatant for analysis.
-
Wash the residue as in Step 1.
Step 3: Oxidizable Fraction (Bound to Organic Matter and Sulfides)
-
To the residue from Step 2, add 10 mL of 8.8 M hydrogen peroxide (H₂O₂) and digest at 85°C for 1 hour.
-
Add another 10 mL of H₂O₂ and continue the digestion until the volume is reduced to a few mL.
-
Add 50 mL of 1 M ammonium (B1175870) acetate (B1210297) (adjusted to pH 2 with nitric acid).
-
Shake for 16 hours at room temperature.
-
Centrifuge and decant the supernatant for analysis.
Step 4: Residual Fraction
-
The remaining residue contains the residual fraction of heavy metals, which can be digested using a strong acid mixture (e.g., aqua regia) for analysis.
Protocol 3: Toxicity Characteristic Leaching Procedure (TCLP)
The TCLP is a regulatory method used to determine if a waste is hazardous by simulating the leaching of contaminants in a landfill.
1. Preliminary Evaluation:
-
Determine the percent solids of the soil sample.
-
If the soil contains less than 0.5% solids, the liquid portion is considered the TCLP extract.
2. Extraction Fluid Selection:
-
Fluid #1 (pH 4.93 ± 0.05): For soils with a pH < 5.0.
-
Fluid #2 (pH 2.88 ± 0.05): For soils with a pH > 5.0.
3. Leaching Procedure:
-
Weigh out a 100 g subsample of the soil.
-
Place the soil in an extraction vessel.
-
Add 2 L of the appropriate extraction fluid (20:1 liquid-to-solid ratio).
-
Seal the vessel and rotate it end-over-end at 30 rpm for 18 hours.
-
Filter the extract through a 0.6 to 0.8 µm glass fiber filter.
-
The filtered liquid is the TCLP extract, which is then analyzed for heavy metal concentrations.
Visualizations
Caption: Mechanisms of heavy metal immobilization by this compound.
Caption: Experimental workflow for evaluating heavy metal immobilization.
References
- 1. Chemical immobilization of Pb, Cu, and Cd by phosphate materials and calcium carbonate in contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of lead in soil influenced by soluble phosphate and calcium: lead speciation evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphate-Based Heterogeneous Catalysts in Esterification Reactions
Introduction
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a cornerstone of synthetic organic chemistry with wide-ranging applications in the production of pharmaceuticals, polymers, solvents, and fragrances. While traditionally catalyzed by homogeneous mineral acids like sulfuric acid, the development of heterogeneous catalysts has garnered significant attention due to their advantages in terms of catalyst separation, reusability, and reduced environmental impact.
This document explores the application of solid acid catalysts in esterification reactions. Notably, a comprehensive review of scientific literature reveals a lack of specific data on the use of calcium superphosphate as a heterogeneous catalyst for this purpose. This compound, primarily an agricultural fertilizer, is a mixture of monocalcium phosphate (B84403) and calcium sulfate (B86663). While its acidic nature suggests potential catalytic activity, its application in esterification is not well-documented.
Therefore, these notes will focus on a well-characterized and effective phosphate-based heterogeneous catalyst, niobium phosphate , to provide researchers, scientists, and drug development professionals with detailed protocols and application data that are representative of this class of catalysts. The principles and methodologies described herein can serve as a foundational guide for exploring the catalytic potential of other phosphate-containing materials.
Niobium Phosphate as a Heterogeneous Catalyst for Esterification
Niobium phosphate has emerged as a robust solid acid catalyst for the esterification of fatty acids with various alcohols. Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on its surface.
Catalyst Characterization
The physical and chemical properties of a niobium phosphate catalyst are crucial for its performance. The table below summarizes typical characterization data.
| Parameter | Value | Method |
| Surface Area (BET) | 120 - 250 m²/g | N₂ Adsorption/Desorption |
| Pore Volume | 0.2 - 0.5 cm³/g | N₂ Adsorption/Desorption |
| Acid Site Density | 0.1 - 0.5 mmol/g | Pyridine Adsorption FTIR |
| Crystal Structure | Amorphous | X-ray Diffraction (XRD) |
Catalytic Performance in Esterification
The efficiency of niobium phosphate in catalyzing esterification is demonstrated in the reaction of various fatty acids with alcohols. The following table presents representative data on the conversion of lauric acid.
| Fatty Acid | Alcohol | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) |
| Lauric Acid | Methanol (B129727) | 5 | 150 | 4 | 85 |
| Lauric Acid | Ethanol (B145695) | 5 | 150 | 4 | 90 |
| Lauric Acid | Butanol | 5 | 150 | 4 | 95 |
| Oleic Acid | Methanol | 5 | 180 | 6 | 92 |
| Stearic Acid | Ethanol | 5 | 180 | 6 | 88 |
Experimental Protocols
Protocol 1: Preparation of Niobium Phosphate Catalyst
This protocol describes a common method for the synthesis of a niobium phosphate catalyst.
Materials:
-
Niobium pentachloride (NbCl₅)
-
Orthophosphoric acid (H₃PO₄, 85 wt%)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30 wt%)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve 10 g of NbCl₅ in 100 mL of ethanol under vigorous stirring in an ice bath.
-
Slowly add a 1 M solution of H₃PO₄ to the niobium solution with a P/Nb molar ratio of 1.
-
Precipitate the niobium phosphate by the dropwise addition of a 1:1 (v/v) solution of ammonium hydroxide and distilled water until a pH of 7 is reached.
-
Age the resulting gel for 24 hours at room temperature.
-
Filter the precipitate and wash it thoroughly with distilled water until it is free of chloride ions (tested with AgNO₃ solution).
-
Dry the solid at 100 °C for 12 hours.
-
Calcine the dried powder in a muffle furnace at 300 °C for 3 hours in air.
-
The resulting white powder is the niobium phosphate catalyst. Store it in a desiccator.
Protocol 2: General Procedure for Esterification of a Fatty Acid
This protocol outlines a general procedure for the esterification of a fatty acid, such as lauric acid, with an alcohol using the prepared niobium phosphate catalyst.
Materials:
-
Lauric acid
-
Methanol (or other alcohol)
-
Niobium phosphate catalyst
-
Toluene (solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure batch reactor with magnetic stirring and temperature control
Procedure:
-
Charge the reactor with lauric acid (e.g., 10 mmol), methanol (e.g., 100 mmol, 10:1 molar ratio to acid), and the niobium phosphate catalyst (e.g., 5 wt% based on the fatty acid).
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).
-
Heat the reactor to the desired temperature (e.g., 150 °C) with constant stirring (e.g., 500 rpm).
-
Maintain the reaction for the specified time (e.g., 4 hours).
-
After the reaction, cool the reactor to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Remove the excess alcohol and solvent from the liquid product by rotary evaporation.
-
Dissolve the residue in an organic solvent like diethyl ether, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.
-
Analyze the product for conversion and yield using techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
Visualizations
Experimental Workflow for Esterification
The following diagram illustrates the general workflow for the heterogeneous catalytic esterification of a fatty acid.
Logical Relationship in Catalytic Esterification
This diagram shows the logical relationship between reactants, catalyst, and products in the esterification process.
Application Notes and Protocols for the Development of Controlled-Release Formulations of Calcium Superphosphate
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the development and characterization of controlled-release formulations of calcium superphosphate (B1263860). The included protocols offer detailed methodologies for key experiments, and the data presentation is designed for clear comparison of formulation performance.
Data Presentation
The following tables summarize quantitative data related to the formulation and performance of controlled-release calcium superphosphate. The data is compiled from various studies and is intended to serve as a reference for formulation development.
Table 1: Formulation Composition of Coated this compound Granules
| Formulation ID | This compound (wt%) | Coating Material | Coating Thickness (wt%) | Additives (wt%) | Reference |
| CSP-L-5 | 95 | Lignin | 5 | - | [1] |
| CSP-L-11 | 89 | Lignin | 11 | - | [1] |
| CSP-L-26 | 74 | Lignin | 26 | - | [1] |
| CSP-LC | - | Lignin-Carrageenan | - | - | [2] |
| CSP-LCP | - | Lignin-Carrageenan | - | Polyethylene (B3416737) Glycol | [2] |
| DAP-PU-4.5 | 95.5 | Polyurethane (from Castor Oil) | 4.5 | - | [3] |
| DAP-PU-7.5 | 92.5 | Polyurethane (from Castor Oil) | 7.5 | - | [3] |
| DAP-PU-9.0 | 91.0 | Polyurethane (from Castor Oil) | 9.0 | - | [3] |
Table 2: In-Vitro Phosphorus Release Kinetics of Coated Superphosphate Formulations
| Formulation ID | Cumulative P Release at 6h (%) | Cumulative P Release at 24h (%) | Cumulative P Release at 168h (7 days) (%) | Cumulative P Release at 336h (14 days) (%) | Cumulative P Release at 672h (28 days) (%) | Release Kinetics Model | Reference |
| Uncoated TSP | 72 | - | - | - | - | - | [2] |
| TSP-Lignin | <36 | - | - | - | - | - | [2] |
| TSP-Lignin-Carrageenan | 28.21 | - | - | - | - | - | [2] |
| TSP-Lignin-Carrageenan-PEG | 13.51 | - | - | - | - | - | [2] |
| Uncoated DAP | - | - | Max Release | - | - | - | [3] |
| DAP-PU-4.5 | - | - | - | Max Release | - | - | [3] |
| DAP-PU-7.5 | - | - | - | Max Release | - | - | [3] |
| DAP-PU-9.0 | - | - | - | - | Max Release | - | [3] |
| Coated NPK (generic) | - | - | - | - | - | Linear | [4] |
Experimental Protocols
Preparation of Polymer-Coated this compound
This protocol describes a general method for coating granular this compound with a polymer solution.
Materials and Equipment:
-
Granular this compound (CSP)
-
Polymer (e.g., polyurethane, polylactic acid, lignin-based resin)
-
Solvent for polymer (e.g., chloroform, acetone, water)
-
Plasticizer (optional, e.g., polyethylene glycol)
-
Fluidized bed coater or rotating drum coater
-
Spray nozzle system
-
Drying oven
-
Sieves for particle size analysis
Procedure:
-
Preparation of Coating Solution:
-
Dissolve the polymer in the chosen solvent to achieve the desired concentration (e.g., 5-15% w/v). The concentration will influence the viscosity of the solution and the final coating thickness.
-
If a plasticizer is used, add it to the polymer solution and mix until fully dissolved.
-
-
Coating Process:
-
Load a known quantity of sieved CSP granules into the coating apparatus.
-
Preheat the granules to the desired coating temperature (e.g., 40-60 °C) while maintaining fluidization or rotation.
-
Atomize the coating solution onto the granules using the spray nozzle at a controlled rate. The spray rate should be optimized to ensure even coating without causing agglomeration.
-
Simultaneously, supply drying air at a controlled temperature to facilitate solvent evaporation.
-
Continue the coating process until the desired coating weight percentage is achieved. This can be monitored by weighing the granules at intervals.
-
-
Drying and Curing:
-
After the coating process is complete, continue the fluidization or rotation with drying air for a specified period to remove residual solvent.
-
Transfer the coated granules to a drying oven for final curing at a specific temperature and time (e.g., 60-80°C for 1-2 hours) to ensure a stable and uniform coating.[5]
-
-
Sieving and Storage:
-
Sieve the final product to remove any agglomerates or fine particles.
-
Store the coated granules in airtight containers at room temperature.
-
Characterization of Coated this compound
A. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
This protocol outlines the procedure for visualizing the surface morphology and elemental composition of the coating.
Materials and Equipment:
-
Scanning Electron Microscope with EDX detector
-
Sample stubs
-
Carbon tape or silver paint
-
Sputter coater (for non-conductive coatings)
Procedure:
-
Sample Preparation:
-
Mount a representative sample of the coated granules onto an SEM stub using double-sided carbon tape or silver paint.
-
For non-conductive coatings, apply a thin layer of a conductive material (e.g., gold, palladium) using a sputter coater to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Load the prepared sample into the SEM chamber and evacuate to high vacuum.
-
Apply an appropriate accelerating voltage and working distance.
-
Focus the electron beam on the sample surface and acquire images at different magnifications to observe the coating's uniformity, thickness, and surface texture.
-
-
EDX Analysis:
-
Select a region of interest on the SEM image for elemental analysis.
-
Acquire the EDX spectrum to identify the elements present in the coating and the core material.
-
Perform elemental mapping to visualize the distribution of key elements (e.g., Ca, P, and elements specific to the coating material) across the granule's cross-section.
-
B. Fourier-Transform Infrared Spectroscopy (FTIR)
This protocol is used to identify the chemical functional groups present in the coating material and to confirm its presence on the fertilizer granules.
Materials and Equipment:
-
Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Coated and uncoated this compound granules
-
Pure coating material
Procedure:
-
Sample Preparation:
-
Grind a small amount of the coated granules into a fine powder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the powdered sample onto the ATR crystal and ensure good contact.
-
Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Repeat the measurement for the uncoated CSP and the pure coating material for comparison.
-
-
Data Analysis:
-
Compare the spectrum of the coated granules with those of the uncoated granules and the pure coating material.
-
Identify the characteristic peaks of the coating material in the spectrum of the coated granules to confirm its presence.
-
In-Vitro Phosphorus Release Study
This protocol describes a laboratory method to determine the rate of phosphorus release from the coated this compound in an aqueous medium.
Materials and Equipment:
-
Column leaching apparatus or conical flasks for batch study[6][7]
-
Peristaltic pump (for column study)
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spectrophotometer
-
Reagents for phosphorus determination (e.g., ammonium (B1175870) molybdate (B1676688), ascorbic acid)
Procedure:
-
Experimental Setup (Column Leaching Method):
-
Accurately weigh a specified amount of coated this compound granules (e.g., 3 g) and place them in a glass column.[6]
-
Pump distilled water through the column at a constant flow rate.
-
Collect the leachate at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and then daily for a specified period).
-
-
Experimental Setup (Batch Dissolution Method):
-
Accurately weigh a specified amount of coated granules (e.g., 1 g) and place them in a conical flask containing a known volume of distilled water (e.g., 100 mL).[7]
-
Keep the flasks at a constant temperature (e.g., 25 °C) and agitate gently.
-
At specified time intervals, withdraw an aliquot of the solution for analysis. Replace the withdrawn volume with fresh distilled water to maintain a constant volume.
-
-
Phosphorus Determination (Molybdenum Blue Method):
-
Prepare a series of standard phosphate (B84403) solutions of known concentrations.
-
To a suitable aliquot of the collected leachate or dissolution medium, add the ammonium molybdate and ascorbic acid reagents to develop the blue color.
-
Measure the absorbance of the standard solutions and the samples at the appropriate wavelength (e.g., 880 nm) using a spectrophotometer.
-
Construct a calibration curve from the absorbance of the standard solutions.
-
Determine the concentration of phosphorus in the samples from the calibration curve.
-
-
Data Analysis:
-
Calculate the cumulative amount of phosphorus released at each time point.
-
Express the results as a percentage of the total phosphorus content in the fertilizer sample.
-
Plot the cumulative percentage of phosphorus released versus time to obtain the release profile.
-
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of Polymeric Coating on the Phosphate Availability as a Fertilizer: Insight from Phosphate Release by Castor Polyurethane Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. fertilizer.org [fertilizer.org]
- 7. edu.rsc.org [edu.rsc.org]
Application Notes & Protocols: Synthesis of Calcium Phosphate Nanoparticles for Targeted Nutrient Delivery
Audience: Researchers, scientists, and professionals in drug development and advanced agricultural science.
Introduction
The global need for enhanced food production necessitates the development of sustainable agricultural practices that limit the environmental waste associated with conventional fertilizers.[1] Traditional fertilizers, often highly soluble, are prone to rapid leaching and soil fixation, which reduces their nutrient use efficiency (NUE) and contributes to environmental pollution.[2] Nanotechnology offers a promising solution by enabling the design of nano-fertilizers that provide a slow, controlled, and targeted release of essential nutrients.[3][4]
Calcium phosphate (B84403) (CaP) nanoparticles, particularly amorphous calcium phosphate (ACP) and nano-hydroxyapatite (nHA), have emerged as ideal candidates for developing advanced macronutrient nano-fertilizers.[1] Their suitability stems from several key properties:
-
Biocompatibility and Biodegradability: CaP is a natural biomineral, chemically similar to hard tissues in vertebrates, ensuring it biodegrades into harmless calcium and phosphate ions.[5][6]
-
Inherent Nutrient Content: They are intrinsically composed of calcium and phosphorus, both essential plant macronutrients.[1][7]
-
Controlled Solubility: CaP nanoparticles are sparingly soluble in water, allowing for a gradual and sustained release of nutrients, which can be tailored by controlling particle size, crystallinity, and morphology.[8][9]
-
High Surface Area: Their high surface-to-volume ratio allows for efficient surface functionalization and loading of other macronutrients like nitrogen (in the form of nitrate (B79036) or urea) and potassium.[1]
These application notes provide detailed protocols for the synthesis, characterization, and evaluation of multinutrient-doped calcium phosphate nanoparticles for targeted nutrient delivery.
Synthesis and Characterization of Calcium Phosphate Nanoparticles (CaP-NPs)
The most common, cost-effective, and environmentally friendly method for producing CaP-NPs is wet-chemical precipitation from aqueous solutions.[5] This method allows for control over particle size and crystallinity by adjusting parameters such as pH, temperature, and reactant concentrations.[5]
The properties of synthesized CaP-NPs can be tuned by modulating synthesis conditions. The following tables summarize key quantitative data from various synthesis approaches.
Table 1: Nanoparticle Physical Characteristics
| Ca/P Molar Ratio | Synthesis Method | Specific Surface Area (m²/g) | Equivalent Spherical Diameter (d_BET, nm) | Hydrodynamic Diameter (d_DLS, nm) | Reference |
|---|---|---|---|---|---|
| 1.00 - 1.67 | Spray Drying | 12 ± 2 to 50 ± 1 | 38 to 172 | 380 ± 49 to 768 ± 111 | [10] |
| 1.67 | Co-precipitation | Not Reported | ~45 (from microscopy) | Not Reported | [11] |
| Not Specified | Green Synthesis (Plant Extract) | Not Reported | ~50 (from TEM) | 25 (from NTA) | [6] |
| Not Specified | PEG-IP5 Stabilized (Method 1) | Not Reported | ~200 | Not Reported | [12] |
| Not Specified | PEG-IP5 Stabilized (Method 2) | Not Reported | ~40 (initial), transforming to ~80 | Not Reported |[12] |
Note: The discrepancy between d_BET and d_DLS is often due to the agglomeration of smaller primary nanoparticles in suspension.[10]
Table 2: Composition of Multinutrient-Doped CaP Nanoparticles
| Nanoparticle Type | Calcium (wt %) | Phosphorus (wt %) | Potassium (wt %) | Nitrogen (wt %) | Nutrient Source for Doping | Reference |
|---|
| nanoU-NPK (ACP) | 23.3 | 10.1 | 1.5 | 2.6 (as NO₃⁻ & Urea) | Ca(NO₃)₂, KNO₃, Urea (B33335) |[1][8] |
The overall process involves synthesizing the nanoparticles, loading them with nutrients, characterizing their properties, and finally, evaluating their nutrient release profile.
Caption: High-level experimental workflow for nano-fertilizer development.
Detailed Experimental Protocols
This protocol is adapted from a biomimetic, one-pot co-precipitation method to create amorphous CaP nanoparticles doped with nitrogen and potassium.[1][8]
Materials:
-
Solution A: Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O), Urea ((NH₂)₂CO)
-
Solution B: Dibasic Potassium Phosphate (K₂HPO₄), Potassium Nitrate (KNO₃), Sodium Carbonate (Na₂CO₃)
-
Ultrapure water
-
Reaction vessel, magnetic stirrer, centrifuge, lyophilizer
Procedure:
-
Prepare Solution A: Dissolve Calcium Nitrate in ultrapure water. To further increase nitrogen content, add urea to this solution.[8]
-
Prepare Solution B: Dissolve K₂HPO₄, KNO₃, and Na₂CO₃ in ultrapure water. The use of carbonate and citrate (B86180) (if added) mimics the composition of bone nanoparticles.[1][8]
-
Precipitation: Place Solution B in a reaction vessel on a magnetic stirrer. Heat the solution to a physiological temperature (e.g., 37 °C).
-
Mixing: Add Solution A to Solution B dropwise at a constant rate while stirring vigorously. A milky white suspension will form immediately, indicating the precipitation of nanoparticles.
-
Maturation: Allow the suspension to mature at 37 °C for a specified time (e.g., 5 minutes to 100 hours). Shorter maturation times tend to yield more amorphous calcium phosphate (ACP), which has a higher nutrient loading capacity and solubility than crystalline forms.[8]
-
Collection: Collect the nanoparticles by centrifugation (e.g., 5000 rpm for 15 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in ultrapure water and centrifuging again. Repeat this step three times to remove unreacted ions.
-
Drying: Freeze the final pellet and dry it using a lyophilizer (freeze-dryer) to obtain a fine powder.
Caption: A flowchart of the one-pot co-precipitation synthesis method.
1. Compositional Analysis (ICP-OES):
-
Accurately weigh ~20 mg of the dried nanoparticle powder.[8]
-
Dissolve the sample in 2 mL of ultrapure nitric acid.
-
Dilute the solution to a final volume of 100 mL with ultrapure water.[8]
-
Analyze the concentrations of Ca, P, and K using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[8]
2. Structural and Phase Analysis (XRD & FTIR):
-
XRD: Use Powder X-ray Diffraction to identify the crystalline phases present. Scans are typically performed over a 2θ range of 10° to 60°. Broad peaks indicate finer crystal size or an amorphous structure, characteristic of ACP.[10]
-
FTIR: Use Fourier-Transform Infrared Spectroscopy to identify functional groups. The presence of phosphate (PO₄³⁻) and acid phosphate (HPO₄²⁻) groups can be confirmed.[13]
3. Size and Morphology Analysis (DLS & SEM):
-
DLS: Use Dynamic Light Scattering to measure the hydrodynamic diameter of the nanoparticles in an aqueous suspension. This measurement reflects the size of agglomerates.[10]
-
SEM: Use Scanning Electron Microscopy to observe the surface morphology and primary particle size of the dried powder. SEM can reveal if smaller primary particles have fused into larger agglomerates.[10]
This protocol determines the rate at which nutrients are released from the nanoparticles in an aqueous environment.
Materials:
-
Synthesized CaP nanoparticle powder
-
Ultrapure water
-
Centrifuge tubes, centrifuge, filters (0.2 µm)
-
Analytical instruments (ICP-OES, UV-Vis Spectrophotometer)
Procedure:
-
Dispersion: Disperse a known amount of nanoparticle powder (e.g., 100 mg) in a specific volume of ultrapure water (e.g., 10 mL).[8]
-
Incubation: Keep the suspension at a constant temperature and agitate gently.
-
Sampling: At scheduled time points (e.g., 30 min, 8 h, 24 h, 72 h, 168 h), draw a sample of the suspension.[8]
-
Separation: Centrifuge the sample (e.g., 5000 rpm for 15 min) to pellet the nanoparticles.
-
Supernatant Collection: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.[8]
-
Analysis:
-
Data Reporting: Plot the cumulative percentage of each nutrient released over time. Typically, an initial burst release is observed, followed by a more gradual, sustained release.[1]
Table 3: Example Nutrient Release Data
| Time | Ca Release (mg/L) | P Release (mg/L) | K Release (mg/L) | NO₃⁻ Release (mg/L) | Urea Release (mg/L) | Reference |
|---|---|---|---|---|---|---|
| 1 Week | 27.0 | 6.2 | 41.0 | 134.0 | 315.0 | [8] |
Data based on a 10 g/L suspension of nanoU-NPK.
Mechanism of Targeted Nutrient Delivery
CaP nanoparticles act as slow-release carriers, improving nutrient use efficiency by synchronizing nutrient availability with plant demand and reducing losses to the environment.
Caption: Comparison of conventional vs. nano-fertilizer nutrient release.
The amorphous phase (ACP) is more soluble than crystalline apatite, making it an ideal candidate for the controlled delivery of agrochemicals.[8] The nanoparticles can avoid soil fixation and move as intact particles to the plant roots, where they dissolve slowly, releasing a steady supply of nutrients like Ca²⁺, PO₄³⁻, K⁺, and nitrogen compounds directly in the rhizosphere.[1][8] This targeted delivery has been shown to allow for a significant reduction in the total amount of fertilizer applied without negatively affecting crop yield.[3][8]
References
- 1. Nanosized Calcium Phosphates as Novel Macronutrient Nano-Fertilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiny fertilizer, big impact: nanoparticles rival traditional phosphates in plant growth | EurekAlert! [eurekalert.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium phosphate nanoparticles: a study of their synthesis, characterization and mode of interaction with salmon testis DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Characterization of Calcium Phosphate Nanoparticles Based on a PEGylated Chelator for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Study between Traditional and Nano Calcium Phosphate Fertilizers on Growth and Production of Snap Bean (Phaseolus vulgaris L.) Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling Studies with P-32 in Calcium Superphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Phosphorus-32 (P-32) as a radiotracer in studies involving calcium superphosphate (B1263860). The protocols outlined below cover the preparation of P-32 labeled superphosphate, its application in plant and soil systems, and the subsequent analysis to determine phosphorus uptake, distribution, and fertilizer use efficiency.
Introduction to P-32 Isotopic Labeling in Agricultural Research
Phosphorus-32 is a radioactive isotope of phosphorus that emits beta particles, which can be readily detected.[1] This property makes it an invaluable tool for tracing the fate of phosphorus in environmental and biological systems.[2] In agricultural science, P-32 labeled calcium superphosphate is used to directly measure the uptake of phosphorus from the fertilizer by plants, distinguish it from phosphorus already present in the soil, and quantify the efficiency of fertilizer use.[3][4] These studies are crucial for developing more sustainable agricultural practices and optimizing fertilizer application to enhance crop yields.[5]
Experimental Protocols
Preparation of P-32 Labeled Triple Superphosphate
This protocol describes a method for preparing triple superphosphate labeled with P-32.[6]
Materials:
-
Concentrated Orthophosphoric acid
-
Orthophosphoric acid labeled with P-32 (specific radioactivity, e.g., 1 Ci/mmol)
-
Concentrated Nitric acid
-
Apatite concentrate
-
Calcium carbonate
-
Bone flour
-
Reaction device with a blade mixer, raw material feeding bunker, gas-pipe-bend, and unloading hatch
-
Drying tray
-
Analytical balance
-
Beta-spectrometer
Procedure:
-
In the reaction device, carefully mix a determined quantity of concentrated orthophosphoric acid, P-32 labeled orthophosphoric acid, and concentrated nitric acid.
-
Sequentially add the apatite concentrate, followed by a pre-mixed combination of apatite concentrate and calcium carbonate, while continuously mixing.
-
After a few minutes of mixing, add the bone flour to the mixture.
-
Continue mixing for several more minutes until the mass begins to thicken.
-
Unload the thickening mass through the unloading hatch onto a drying tray.
-
Dry the product by heating.
-
Once dry, weigh the final product using an analytical balance to determine the yield.
-
Measure the specific radioactivity of the P-32 labeled triple superphosphate using a beta-spectrometer.
Plant Uptake Studies in a Greenhouse Setting
This protocol outlines a typical pot experiment to assess plant uptake of phosphorus from P-32 labeled this compound.
Materials:
-
P-32 labeled this compound
-
Pots filled with a suitable soil type
-
Greenhouse with controlled environmental conditions
-
Plant harvesting tools
-
Drying oven
-
Plant material grinder
-
Liquid scintillation counter or Geiger-Muller counter[1]
Procedure:
-
Fill pots with a known weight of the selected soil.
-
Apply the P-32 labeled this compound to the soil at a predetermined rate. The fertilizer can be mixed into the soil or applied in a specific zone.
-
Sow the test plant seeds in the pots.
-
Grow the plants in a greenhouse under controlled conditions (light, temperature, water).
-
Harvest the plants at different growth stages (e.g., vegetative, flowering, maturity).
-
Separate the plants into different parts (e.g., roots, stems, leaves, grains).
-
Dry the plant samples in an oven to a constant weight.
-
Grind the dried plant material to a fine powder.
-
Measure the P-32 activity in a known weight of the ground plant material using a liquid scintillation counter or a Geiger-Muller counter.
-
Analyze the total phosphorus content in the plant material using standard analytical methods.
-
Calculate the percentage of phosphorus in the plant derived from the fertilizer (%Pdff).
Field Experiments with P-32 Labeled Superphosphate
This protocol provides a framework for conducting field trials to evaluate fertilizer efficiency under real-world conditions.
Materials:
-
P-32 labeled this compound
-
Crop seeds for field planting
-
Field plot with a suitable soil type
-
Fertilizer application equipment
-
Harvesting equipment
-
Sample bags and labels
-
Soil and plant sample processing equipment (as in 2.2)
-
Liquid scintillation counter or Geiger-Muller counter
Procedure:
-
Establish experimental plots in a field with uniform soil characteristics.
-
Apply the P-32 labeled this compound to the plots at the desired rates and methods (e.g., broadcast, banding).
-
Sow the crop seeds.
-
Manage the crop according to standard agricultural practices for the region.
-
At various growth stages and at final harvest, collect plant samples from a defined area within each plot.
-
Collect soil samples from different depths and locations within the plots.
-
Process the plant and soil samples as described in the greenhouse protocol (drying, grinding).
-
Measure the P-32 activity in the plant and soil samples.
-
Analyze the total phosphorus content in both plant and soil.
-
Calculate fertilizer use efficiency and phosphorus distribution in the soil profile.
Data Presentation
The quantitative data from P-32 isotopic labeling studies are crucial for understanding phosphorus dynamics. The following tables summarize key parameters that are often measured.
| Parameter | Description | Typical Range of Values | Crop Example | Reference |
| Phosphorus Derived from Fertilizer (%Pdff) | The percentage of total phosphorus in the plant that originated from the applied labeled fertilizer. | 10 - 50% | Wheat, Maize | [5] |
| Fertilizer Use Efficiency (FUE) (%) | The percentage of the applied P-32 labeled fertilizer that is taken up by the crop. | 15 - 30% | Rice | [3] |
| P Recovery in Soil (%) | The percentage of applied P-32 that remains in the soil at the end of the growing season. | 50 - 80% | General | [3] |
| Translocation Factor | The ratio of P-32 concentration in the shoots to the roots, indicating the movement of phosphorus within the plant. | Varies with plant species and growth stage | Various | [8] |
Note: The values presented are indicative and can vary significantly depending on soil type, crop species, environmental conditions, and agricultural practices.
Visualization of Pathways and Workflows
Cellular Phosphorus Uptake Pathway
The uptake of phosphate (B84403) from the soil into plant root cells is a complex process involving various transporters.
Caption: Cellular pathway of phosphate uptake from soil into a plant root cell.
Experimental Workflow for P-32 Labeling Study
This diagram illustrates the logical flow of a typical isotopic labeling experiment with P-32 labeled superphosphate.
Caption: Workflow of a P-32 isotopic labeling study in plants.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. The use of P32 in studies on the uptake of phosphorus by plants | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphate environment and phosphate uptake studies: past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Ratio and rate effects of 32P-triple superphosphate and phosphate rock mixtures on corn growth | Scientia Agricola [revistas.usp.br]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Phosphate Scaffolds in Bone Tissue Engineering
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phosphate (B84403) (CaP) based biomaterials are extensively utilized in bone tissue engineering due to their chemical similarity to the mineral component of bone, which imparts excellent biocompatibility, bioactivity, and osteoconductivity.[1][2] These materials serve as temporary scaffolds that provide mechanical support and a template for new bone formation, gradually degrading as the new tissue matures.[3][4] Common forms of CaP used for scaffolding include hydroxyapatite (B223615) (HA), β-tricalcium phosphate (β-TCP), and biphasic calcium phosphate (BCP), which is a combination of HA and β-TCP.[5][6] The specific properties of a CaP scaffold—such as its chemical phase, porosity, and mechanical strength—can be tailored to optimize bone regeneration for various clinical applications.[3][7] Nanostructured CaP biomaterials, in particular, have shown promise in enhancing cell adhesion, proliferation, and differentiation, leading to improved bone regeneration compared to conventional CaP materials.[2] This document provides an overview of the application of CaP scaffolds, summarizing key quantitative data and detailing relevant experimental protocols.
Data Presentation
The performance of calcium phosphate scaffolds is dictated by their physical, mechanical, and biological properties. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Mechanical and Physical Properties of Calcium Phosphate Scaffolds
| Material/Scaffold Type | Porosity (%) | Pore Size (μm) | Compressive Strength (MPa) | Flexural Strength (MPa) | Source |
| Hydroxyapatite (HA) | 62% | 268 (average) | 30.2 ± 6.0 | - | [1][8][9] |
| Biphasic Calcium Phosphate (BCP) | 54% | - | 1.7 | - | [8][10] |
| 3D-Printed CaP Cement (CPC) | - | - | 41.56 ± 7.12 | - | [11] |
| Freeze-Cast CaP | ~70% | 10 - 20 | - | 10.6 ± 2.7 | [12] |
| β-Tricalcium Phosphate (β-TCP) | - | - | 1.2 | - | [10] |
| Sintered β-TCP Ceramic | - | - | 24.16 ± 4.44 | - | [11] |
| CaP Scaffolds (Robocasting) | 39% | - | ~50 | - | [13] |
Table 2: In Vitro Cellular Response on Calcium Phosphate Scaffolds
| Cell Type | Scaffold Type | Key Findings | Outcome Measurement | Source |
| Human Osteoblast-like MG63 cells | HA-Chitosan Composite | Enhanced phenotype expression | Higher ALP level and osteocalcin (B1147995) production | [14] |
| Rabbit Bone Mesenchymal Stem Cells (BMSCs) | Simvastatin-PLGA-CPC | Good biocompatibility and osteogenic potential | CCK-8 assay, ALP activity, Alizarin Red S staining | [15] |
| Human Osteoblasts | Biphasic Calcium Phosphate (BCP) | Optimal cell-supporting material | Cell viability, spreading, osteogenic capacity | [16] |
| Mesenchymal Stem Cells | Macroporous CPC | Enabled adhesion, proliferation, and differentiation | Expression of BGLA and SSP1 genes, ALP activity | [17] |
| Osteoblast-like cells | Nanocrystalline BCP | Excellent cellular response due to Ca2+ supply | Cell attachment, proliferation, differentiation | [18] |
Table 3: Degradation and Biocompatibility of Calcium Phosphate Scaffolds
| Scaffold Type | Degradation Condition | Degradation Profile | Biocompatibility Findings | Source |
| β-Tricalcium Phosphate (β-TCP) | Acidic buffer (pH 5.5) for 14 days | Steep strength decrease to 0.09 MPa | - | [10] |
| Biphasic Calcium Phosphate (BCP) | Acidic buffer (pH 5.5) for 14 days | Steady strength decrease to 0.5 MPa | Showed best cell response in vitro | [10] |
| Hydroxyapatite (HA) | Acidic buffer (pH 5.5) for 14 days | No change in strength | Promotes vascularization | [10][19] |
| Calcium Polyphosphate | Subcutaneous implantation in mice | Biodegradable in vivo | Superior to HA/TCP in supporting cell survival in vivo | [20][21] |
| Pure Calcium Sulfate (CaSO4) | Soaked in SBF for 21 days | Nearly complete degradation | - | [22] |
Signaling Pathways
The interaction of cells with calcium phosphate scaffolds modulates intracellular signaling pathways that govern cell proliferation and differentiation. The release of calcium and phosphate ions from the scaffold surface is a key initiator of these cascades.[3] Octacalcium phosphate (OCP), a precursor to bone apatite, has been shown to modulate multiple pathways to enhance osteoblast proliferation.[23]
Caption: OCP-mediated signaling pathways in osteoblasts.[23]
Experimental Workflows and Logical Relationships
A systematic approach is crucial for the development and validation of bone tissue engineering scaffolds. The workflow encompasses fabrication, comprehensive characterization, and multi-stage biological evaluation.
References
- 1. Calcium Phosphate Scaffolds Combined with Bone Morphogenetic Proteins or Mesenchymal Stem Cells in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone tissue engineering via nanostructured calcium phosphate biomaterials and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Characterization of Calcium Phosphate Ceramic Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and characterization of calcium phosphate ceramic scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. research.unipd.it [research.unipd.it]
- 8. Characterisation of Porous Calcium Phosphate Scaffolds for Bone Tissue Engineering IADR Abstract Archives [iadr.abstractarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure degradation and strength changes of sintered calcium phosphate bone scaffolds with different phase structures during simulated biodegradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo Assessment on Freeze-Cast Calcium Phosphate-Based Scaffolds with a Selective Cell/Tissue Ingrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium phosphate-chitosan composite scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biocompatibility and osteogenesis of calcium phosphate composite scaffolds containing simvastatin-loaded PLGA microspheres for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. In vitro evaluation of potential calcium phosphate scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vascularization and biocompatibility of scaffolds consisting of different calcium phosphate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo evaluation of calcium polyphosphate for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Characterization of Calcium Superphosphate: Application Notes and Protocols Utilizing XRD and FTIR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium superphosphate (B1263860), a critical component in fertilizers and various industrial applications, demands precise characterization to ensure its efficacy and quality. Its chemical composition and crystalline structure directly influence its solubility, bioavailability, and performance. This document provides detailed application notes and standardized protocols for the advanced characterization of calcium superphosphate using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). These techniques offer complementary information on the material's crystallographic phases and molecular vibrations, respectively, enabling a comprehensive understanding of its properties.
Principles of Analysis
X-ray Diffraction (XRD): XRD is a powerful non-destructive technique used to analyze the crystalline structure of materials. When a sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. This pattern is unique to the crystalline phase, acting as a "fingerprint" for identification. Quantitative analysis of the diffraction data can also determine the relative abundance of different crystalline phases in a mixture.[1][2] The Rietveld refinement method is a particularly powerful tool for analyzing powder diffraction patterns to obtain detailed structural information.[1]
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The resulting spectrum represents the molecular absorption and transmission, creating a molecular fingerprint of the sample. Specific chemical bonds vibrate at characteristic frequencies, and by analyzing the infrared spectrum, it is possible to identify the functional groups present in the sample.[3][4]
Experimental Protocols
X-ray Diffraction (XRD) Analysis Protocol
Objective: To identify the crystalline phases present in a this compound sample and quantify their relative amounts.
Materials and Equipment:
-
This compound sample
-
Mortar and pestle (agate or ceramic)
-
Sieve with a fine mesh (e.g., < 45 µm)
-
Powder X-ray diffractometer with a copper (Cu) Kα radiation source
-
Sample holder (zero-background sample holder recommended)
-
Data analysis software with a crystallographic database (e.g., ICDD PDF-4+)
Protocol:
-
Sample Preparation:
-
Grind the this compound sample to a fine, homogeneous powder using a mortar and pestle. This is crucial to minimize preferred orientation effects.
-
Pass the powdered sample through a fine-mesh sieve to ensure a uniform particle size.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface. Avoid over-packing, which can also lead to preferred orientation.
-
-
Instrument Setup and Data Acquisition:
-
Set the X-ray tube voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).
-
Configure the diffractometer to scan over a 2θ range appropriate for calcium phosphates, typically from 10° to 70°.
-
Set the step size (e.g., 0.02°) and the time per step (e.g., 1 second) to achieve a good signal-to-noise ratio.
-
Initiate the XRD scan.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern to reference patterns in a crystallographic database to identify the crystalline phases present. The primary component of single superphosphate is monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O), while triple superphosphate is primarily monocalcium phosphate.[5][6] Other potential phases include dicalcium phosphate dihydrate (brushite), and tricalcium phosphate.[5]
-
Quantitative Analysis: Utilize the Rietveld refinement method or other quantitative analysis techniques to determine the weight percentage of each identified phase.[1][2] This involves fitting a calculated diffraction pattern based on known crystal structures to the experimental data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Objective: To identify the functional groups present in a this compound sample and to characterize its molecular structure.
Materials and Equipment:
-
This compound sample
-
Mortar and pestle (agate)
-
Potassium bromide (KBr), spectroscopy grade
-
Pellet press
-
FTIR spectrometer with an appropriate detector (e.g., DTGS)
-
Data analysis software
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any absorbed water, which can interfere with the spectrum.
-
Grind approximately 1-2 mg of the this compound sample with about 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Instrument Setup and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum over a typical mid-infrared range of 4000 to 400 cm⁻¹.[7]
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups and vibrational modes.
-
Compare the obtained spectrum with reference spectra of known calcium phosphate compounds for confirmation.
-
Data Presentation
Quantitative XRD Data
| Crystalline Phase | Chemical Formula | Typical 2θ Peaks (Cu Kα) |
| Monocalcium Phosphate Monohydrate | Ca(H₂PO₄)₂·H₂O | ~11.7°, ~20.5°, ~23.5°, ~29.4° |
| Dicalcium Phosphate Dihydrate (Brushite) | CaHPO₄·2H₂O | ~11.6°, ~20.9°, ~23.3°, ~29.2° |
| Tricalcium Phosphate (β-TCP) | β-Ca₃(PO₄)₂ | ~25.9°, ~27.8°, ~31.0°, ~34.2° |
| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ | ~25.9°, ~31.8°, ~32.2°, ~32.9° |
Note: The exact peak positions may vary slightly depending on the specific instrument and sample.
Quantitative FTIR Data
| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Reference |
| 3500 - 3000 | O-H stretching | Water of hydration, P-O-H | [9] |
| 1650 - 1600 | H-O-H bending | Water of hydration | [10] |
| 1221 | P-O-H bending | In-plane | [5] |
| 1150 - 950 | P-O stretching | Asymmetric stretching of PO₃ and PO₄³⁻ groups | [5][7] |
| 984 | P-O stretching | Symmetric stretching of PO₃ | [5] |
| 865 | P-O-H bending | Out-of-plane | [5] |
| 600 - 550 | O-P-O bending | ν₄ mode of PO₄³⁻ | [7] |
| 569 | P-OH bending | Bending modes of PO₄ and P-OH | [5] |
| 499 | Ca-O stretching / PO₃ bending | Symmetric bending | [5] |
Visualization of Workflows
References
- 1. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative X-ray diffraction analysis of calcium phosphates by Scherrer, Williamson-Hall and Rietveld refinement methods [scielo.sa.cr]
- 3. Visualizing Different Crystalline States during the Infrared Imaging of Calcium Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Calcium Phosphates–Chitosan Composite Layers Obtained by Combining Radio-Frequency Magnetron Sputtering and Matrix-Assisted Pulsed Laser Evaporation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies to Prevent Calcium Superphosphate Precipitation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of calcium superphosphate (B1263860) in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is calcium superphosphate and why is it prone to precipitation?
This compound is a common fertilizer and a source of calcium and phosphate (B84403) in various experimental solutions. It is primarily composed of monocalcium phosphate (Ca(H₂PO₄)₂·H₂O), which is the most water-soluble of the calcium phosphates.[1] However, its solubility is influenced by several factors. Precipitation, the formation of a solid from a solution, occurs when the concentration of calcium and phosphate ions exceeds the solubility limit of a particular calcium phosphate salt under the given conditions. This can lead to the formation of less soluble calcium phosphate compounds, such as dicalcium phosphate (CaHPO₄) or tricalcium phosphate (Ca₃(PO₄)₂).
Q2: What are the main factors that cause this compound to precipitate?
The primary factors influencing this compound precipitation are:
-
pH: The pH of the solution is a critical factor. As the pH increases (becomes more alkaline), the solubility of most calcium phosphate salts decreases, making precipitation more likely.[2][3][4]
-
Temperature: Temperature can affect the solubility of calcium phosphate salts, though its impact is often secondary to pH and concentration.[5] For some calcium phosphate compounds, solubility decreases as temperature increases, leading to precipitation in heated solutions.
-
Concentration: Preparing highly concentrated stock solutions increases the likelihood of exceeding the solubility limit and causing precipitation.[5]
-
Presence of other ions: The presence of additional calcium or phosphate sources in the solution can contribute to the total ion concentration and trigger precipitation. Mixing calcium-containing solutions with phosphate or sulfate-containing solutions is a common cause of precipitation.[6]
-
Mixing order: The order in which chemicals are mixed can create localized areas of high concentration, leading to precipitation even if the final solution is theoretically stable.
Q3: Can I use a chelating agent to prevent precipitation?
Yes, using a chelating agent can be an effective strategy. Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) or citrate, can bind to calcium ions, forming a stable, soluble complex.[7][8] This prevents the calcium ions from reacting with phosphate ions to form an insoluble precipitate. The choice and concentration of the chelating agent will depend on the specific requirements of your experiment.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound precipitation in your stock solutions.
| Problem/Symptom | Potential Cause | Recommended Solution |
| Cloudy or milky appearance in the solution immediately after preparation. | The concentration of this compound is too high for the current conditions (pH, temperature). Localized high concentrations occurred during mixing. | - Prepare a more dilute solution.- Add the this compound powder slowly while vigorously stirring the solvent.- Consider preparing separate, more dilute stock solutions of calcium and phosphate and mixing them just before use. |
| A fine, white precipitate forms over time, even in a solution that was initially clear. | The pH of the solution has increased over time due to factors like CO₂ absorption from the air. The temperature of the solution has changed. | - Check and adjust the pH of the solution regularly. A lower pH (more acidic) will generally increase solubility.[2][3]- Store the solution in a tightly sealed container to minimize CO₂ absorption.- Maintain a constant storage temperature. |
| Crystalline precipitate is observed at the bottom of the container. | Slower precipitation process, often due to a gradual change in conditions (e.g., slow pH shift, evaporation of the solvent leading to increased concentration). The precipitate is likely a more stable, less soluble form of calcium phosphate. | - Follow the solutions for a fine, white precipitate.- If evaporation is suspected, ensure the container is well-sealed.- Consider filtering the solution to remove the crystals before use, but be aware that this will reduce the concentration of calcium and phosphate in your stock. |
| Precipitation occurs when mixing the this compound stock solution with other solutions. | The other solution contains components that are incompatible with calcium or phosphate, such as high concentrations of sulfates or carbonates. The pH of the final mixture is in a range that promotes precipitation. | - Review the composition of all solutions to be mixed for potential incompatibilities.[6]- Prepare separate stock solutions for calcium-containing compounds and phosphate/sulfate-containing compounds and combine them in a diluted form just before the experiment.- Adjust the pH of the final mixture to a range where calcium phosphate is more soluble (typically acidic). |
Data Presentation
Table 1: Solubility of Monocalcium Phosphate Monohydrate in Water at 25°C
| Solvent | Solubility ( g/100 mL) |
| Water | 2.0[1][9] |
Note: The solubility of monocalcium phosphate is significantly influenced by pH and the presence of other ions. The value above is for pure water.
Table 2: Influence of pH on Calcium Phosphate Solubility
| pH Range | General Effect on Solubility | Predominant Phosphate Ions |
| < 4.5 | High solubility | H₂PO₄⁻ |
| 4.5 - 9.5 | Decreasing solubility with increasing pH | H₂PO₄⁻ and HPO₄²⁻ |
| > 9.5 | Low solubility | HPO₄²⁻ and PO₄³⁻ |
This table provides a qualitative overview. The exact solubility at a given pH depends on temperature, ionic strength, and the specific calcium phosphate species.
Experimental Protocols
Protocol 1: Preparation of a Stable 0.1 M this compound Stock Solution
This protocol outlines the steps to prepare a stable stock solution of this compound, minimizing the risk of precipitation.
Materials:
-
Monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O)
-
Distilled or deionized water
-
Hydrochloric acid (HCl), 1 M solution (for pH adjustment)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution (for pH adjustment)
-
Volumetric flask (e.g., 1 L)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required mass: The molar mass of Ca(H₂PO₄)₂·H₂O is 252.07 g/mol . To prepare 1 L of a 0.1 M solution, you will need 25.21 g of monocalcium phosphate monohydrate.
-
Dissolution: a. Add approximately 800 mL of distilled or deionized water to a 1 L beaker with a magnetic stir bar. b. While stirring, slowly add the 25.21 g of monocalcium phosphate monohydrate to the water. Adding the solid slowly to the vortex of the stirring water helps to prevent clumping and localized high concentrations. c. Continue stirring until the solid is completely dissolved. This may take some time.
-
pH Adjustment: a. Calibrate the pH meter according to the manufacturer's instructions. b. Measure the pH of the solution. The initial pH of a monocalcium phosphate solution will be acidic. c. If a specific pH is required for your experiment, adjust it carefully. For maintaining solubility, it is generally recommended to keep the pH in the acidic range (e.g., below 6.0). Use the 1 M HCl or 1 M NaOH solution dropwise to adjust the pH while continuously monitoring with the pH meter. Be aware that increasing the pH will decrease solubility.
-
Final Volume Adjustment: a. Once the solid is dissolved and the pH is adjusted, carefully transfer the solution to a 1 L volumetric flask. b. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the solute is transferred. c. Add distilled water to the flask until the bottom of the meniscus reaches the calibration mark. d. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: a. Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle. b. Store the solution at a constant temperature. Refrigeration may be suitable, but be aware that temperature changes can affect solubility.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.[10][11][12][13][14]
-
Handle this compound powder in a well-ventilated area or under a fume hood to avoid inhaling dust.[10][12]
-
In case of eye contact, rinse cautiously with water for several minutes.[10][12] If skin contact occurs, wash with soap and water.[12]
-
Consult the Safety Data Sheet (SDS) for monocalcium phosphate monohydrate for detailed safety information.[10][14]
Visualizations
Caption: Factors influencing this compound precipitation.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. Monocalcium phosphate - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. bio.umass.edu [bio.umass.edu]
- 4. The effect of carbonate on the precipitation of calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical precipitate clogging caused by injected chemicals | Maintenance of Microirrigation Systems [ucanr.edu]
- 7. US8277848B2 - Method for preparing aqueous solution of high-concentration calcium phosphate stable in neutral pH range - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy Monocalcium Phosphate at Best Price, CAS No: 7758-23-8 [parichemicals.com]
- 10. gardenworld.co.uk [gardenworld.co.uk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. summitfertz.com.au [summitfertz.com.au]
- 13. horticentre.co.nz [horticentre.co.nz]
- 14. nawozy.pl [nawozy.pl]
optimizing the application rate of calcium superphosphate for specific crops
Technical Support Center: Optimizing Calcium Superphosphate (B1263860) Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working to optimize the application rate of calcium superphosphate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary forms?
A1: this compound is a vital phosphorus (P) fertilizer produced by treating phosphate (B84403) rock with acid. It primarily supplies phosphorus in a water-soluble form that is readily available to plants. The main forms are:
-
Single Superphosphate (SSP): Contains 16-22% P₂O₅ and also provides calcium and sulfur.[1]
-
Triple Superphosphate (TSP): A more concentrated form, containing 44-48% P₂O₅.[1] It is produced by treating phosphate rock with phosphoric acid, which eliminates the formation of gypsum and results in a higher phosphorus concentration.[2]
Q2: How does soil pH affect the availability of phosphorus from superphosphate?
A2: Soil pH is a critical factor governing phosphorus availability.
-
In acidic soils (pH < 6.0): Soluble phosphate reacts with iron (Fe) and aluminum (Al) oxides and hydroxides to form insoluble compounds, a process known as "fixation," making P unavailable to plants.[3] Applying lime to raise the pH can mitigate this effect.[4][5]
-
In alkaline/calcareous soils (pH > 7.5): Phosphorus precipitates with calcium (Ca) and magnesium (Mg) to form less soluble calcium or magnesium phosphates, also reducing its availability.[6][7][8] In highly calcareous soils, the high calcium concentration can inhibit the dissolution of superphosphate.[7]
Q3: My soil test shows adequate phosphorus, but my crops exhibit deficiency symptoms. What could be the cause?
A3: This discrepancy can arise from several factors:
-
Soil pH: As mentioned in Q2, unfavorable soil pH can "lock up" phosphorus, making it unavailable for plant uptake despite its presence in the soil.[3]
-
Phosphorus Fixation: Soils with high clay content, particularly those rich in iron and aluminum oxides, can strongly bind to phosphate, reducing its availability.[9]
-
Poor Root Growth: Compacted soil, low soil temperature, or other adverse conditions can limit root system development, preventing the plant from exploring the soil volume and accessing available phosphorus.
-
Nutrient Imbalances: An excess of other nutrients, such as zinc or potassium, can sometimes interfere with phosphorus uptake.[6][10]
Q4: Can I mix this compound with other fertilizers?
A4: Yes, but with caution.
-
Compatible: Superphosphate can generally be mixed with nitrogenous fertilizers like ammonium (B1175870) sulfate (B86663) and potash fertilizers.[11] Mixing with organic fertilizers or manure is beneficial as it can reduce contact with the soil and slow P fixation.[4]
-
Incompatible: Do not mix superphosphate with alkaline fertilizers like lime or plant ash. This can convert the water-soluble phosphate into insoluble forms, drastically reducing its effectiveness.[4] Mixing with nitrate (B79036) nitrogen fertilizers can cause the mixture to dissolve and absorb moisture, making it difficult to apply and potentially leading to nitrogen loss.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Stunted growth, purplish discoloration on lower leaves. [12] | Phosphorus (P) Deficiency | 1. Confirm with Soil/Tissue Testing: Conduct a soil test to check for plant-available P and pH. A plant tissue analysis can confirm a P deficiency in the crop.[12] 2. Check Soil pH: If pH is too low (<6.0) or too high (>7.5), P may be fixed. Adjust pH with lime (for acidic soils) or elemental sulfur (for alkaline soils).[4][13] 3. Review Application Rate: Ensure the applied rate was sufficient for the crop's demand based on soil test results. |
| Reduced fertilizer efficacy in high-calcium or calcareous soils. | Common-Ion Effect / Precipitation | 1. Banding Application: Apply superphosphate in bands near the seed row instead of broadcasting. This concentrates the P, saturating the fixation capacity of the soil in that zone and keeping more P available.[9] 2. Use Ammonium Phosphates: In some cases, monoammonium phosphate (MAP) may be more effective in calcareous soils than superphosphate.[14] 3. Combine with Acidic Fertilizers: In calcareous soils, applying superphosphate with acidic fertilizers like ammonium sulfate can help improve P effectiveness.[4] |
| No significant crop response after application. | High "Legacy" Phosphorus | 1. Rely on Soil Tests: If generations of farming have led to a large bank of fixed phosphorus in the soil, the immediate response to new applications may be minimal.[15] Trust soil test recommendations to avoid over-application. 2. Improve Soil Biology: Enhance microbial activity through the addition of organic matter. Microbes play a key role in mineralizing fixed P and making it available to plants.[15][16] |
| Induced micronutrient deficiency (e.g., zinc or iron chlorosis). | Excess Phosphorus Application | 1. Verify with Tissue Analysis: A heavy application of phosphate can induce deficiencies of other nutrients, particularly zinc and iron.[6] Confirm with a plant tissue test. 2. Adjust P Rate: Reduce future P application rates based on soil test calibrations. 3. Apply Micronutrients: If a deficiency is confirmed, apply the required micronutrient as a foliar spray or soil amendment. |
Data Presentation: Fertilizer Composition and Application Rate Calculation
Table 1: Typical Nutrient Composition of Common Phosphorus Fertilizers
| Fertilizer | Chemical Formula (Primary) | % P₂O₅ (Approx.) | Other Key Nutrients |
| Single Superphosphate (SSP) | Ca(H₂PO₄)₂·H₂O + CaSO₄ | 16 - 22% | ~11% Sulfur (S), ~20% Calcium (Ca) |
| Triple Superphosphate (TSP) | Ca(H₂PO₄)₂·H₂O | 44 - 48% | ~14% Calcium (Ca) |
| Monoammonium Phosphate (MAP) | NH₄H₂PO₄ | 48 - 55% | 10 - 12% Nitrogen (N) |
| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | 46 - 53% | 18 - 21% Nitrogen (N) |
Data compiled from sources.[1][17]
Table 2: Example Calculation for a Pot Experiment
This table outlines how to calculate the amount of Triple Superphosphate (TSP) needed for a pot containing 2 kg of soil, based on a field recommendation.
| Parameter | Value / Formula | Calculation Example | Result |
| Field Recommendation (R) | 60 kg P₂O₅ per hectare (ha) | N/A | 60 kg/ha |
| Assumed Soil Mass per Hectare (M) | 2,000,000 kg (for a 15 cm deep furrow slice) | N/A | 2,000,000 kg |
| P₂O₅ needed per kg of soil | (R / M) | (60 kg / 2,000,000 kg) | 0.00003 kg (or 30 mg) |
| P₂O₅ needed for a 2 kg pot | (P₂O₅ per kg soil) x 2 kg | 30 mg/kg * 2 kg | 60 mg |
| Fertilizer P₂O₅ Content (C) | 46% (for TSP) | N/A | 46% |
| Amount of TSP fertilizer needed | (P₂O₅ needed for pot / C) * 100 | (60 mg / 46) * 100 | 130.43 mg |
Calculation methodology adapted from sources.[18][19][20][21]
Experimental Protocols
Protocol 1: Determining Plant-Available Phosphorus in Soil (Calcium-Acetate-Lactate Method)
This protocol is based on the CAL method, widely used for determining plant-available P in neutral to acidic soils.[3]
-
Soil Sample Preparation: Air-dry the collected soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Extraction:
-
Weigh 5 grams of the prepared soil into a flask.
-
Add 100 mL of the Calcium-Acetate-Lactate (CAL) extraction solution (pH 4.1).
-
Shake the suspension for 90 minutes on a mechanical shaker.
-
-
Filtration: Filter the suspension through a phosphate-free filter paper to obtain a clear soil extract.
-
Phosphorus Determination:
-
Take an aliquot of the clear extract.
-
Add a molybdenum-blue color reagent (e.g., ammonium molybdate (B1676688) and ascorbic acid). Phosphate in the extract reacts to form a blue phosphomolybdate complex.
-
Measure the intensity of the blue color using a spectrophotometer at a wavelength of approximately 880 nm.
-
-
Calculation: Compare the absorbance reading to a calibration curve prepared from standard phosphate solutions of known concentrations to determine the P concentration in the extract. Convert this value to mg of P per 100g or kg of soil.[3]
Protocol 2: Gravimetric Analysis of Phosphorus in Fertilizer
This protocol allows for the determination of the P₂O₅ content in a fertilizer sample.[22][23]
-
Sample Preparation: Accurately weigh approximately 3 grams of the this compound fertilizer sample. Dissolve it in about 50 mL of deionized water. Stir until the soluble components are fully dissolved.
-
Filtration: If the sample contains insoluble parts, filter the mixture to obtain a clear solution containing the phosphate ions. Wash the filter paper with small portions of water and collect the washings with the filtrate to ensure no phosphate is lost.[24]
-
Precipitation:
-
To the clear filtrate, add approximately 45 mL of a 10% magnesium sulfate (MgSO₄) solution.
-
Slowly add aqueous ammonia (B1221849) while stirring. This will precipitate the phosphorus as magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O). Controlling the rate of ammonia addition is crucial to prevent co-precipitation of magnesium hydroxide.[22][23]
-
-
Digestion and Filtration: Allow the precipitate to settle and digest for at least 15 minutes. Weigh a piece of ashless filter paper. Collect the precipitate by vacuum filtration, washing it several times with small portions of dilute ammonia solution and then with ethanol (B145695) to speed up drying.
-
Drying and Weighing: Carefully transfer the filter paper with the precipitate to a crucible. Dry it in an oven at a low temperature (e.g., 105°C) until a constant weight is achieved.
-
Calculation: From the final weight of the pure, dry precipitate (MgNH₄PO₄·6H₂O), calculate the mass and percentage of P₂O₅ in the original fertilizer sample using stoichiometric ratios.
Visualizations
Caption: Workflow for determining the optimal superphosphate application rate.
Caption: How soil pH influences phosphorus availability from superphosphate.
Caption: Decision tree for diagnosing issues with superphosphate application.
References
- 1. biblio.iita.org [biblio.iita.org]
- 2. This compound Reagent|For Research Use Only [benchchem.com]
- 3. Interaction of soil pH and phosphorus efficacy: Long-term effects of P fertilizer and lime applications on wheat, barley, and sugar beet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vizda-industrial.com [vizda-industrial.com]
- 5. connectsci.au [connectsci.au]
- 6. ams.usda.gov [ams.usda.gov]
- 7. set.adelaide.edu.au [set.adelaide.edu.au]
- 8. eco-gem.com [eco-gem.com]
- 9. Do I need to apply superphosphate (P)? [soilhealth.ccmaknowledgebase.vic.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorus fertilizer sources: What are the differences and which one should you use? [blog-crop-news.extension.umn.edu]
- 12. How To Identify Phosphorus Deficiencies | Smart Nutrition [smartnutritionmst.com]
- 13. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 14. mdpi.com [mdpi.com]
- 15. agsolutions.com.au [agsolutions.com.au]
- 16. Calcium and Phosphorus [smilinggardener.com]
- 17. Understanding phosphorus fertilizers | UMN Extension [extension.umn.edu]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. researchgate.net [researchgate.net]
- 20. cmg.extension.colostate.edu [cmg.extension.colostate.edu]
- 21. cropaia.com [cropaia.com]
- 22. users.wfu.edu [users.wfu.edu]
- 23. Experiment #4 Determination of Phosphorus in | Chegg.com [chegg.com]
- 24. chem21labs.com [chem21labs.com]
Technical Support Center: Troubleshooting Poor Dissolution of Granular Calcium Superphosphate
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the dissolution of granular calcium superphosphate (B1263860) in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my granular calcium superphosphate not dissolving completely?
Poor dissolution can be attributed to several factors ranging from the chemical properties of the solvent to the physical characteristics of the granules themselves. The primary reasons include incorrect solvent pH, low temperature, large granule size, and the presence of less soluble calcium phosphate (B84403) forms.[1][2][3] It is also possible that the granules have a coating designed for slow release.[1][4]
Troubleshooting Steps:
-
Verify Solvent pH: Calcium phosphates are generally more soluble in acidic conditions.[3][5][6] If you are using a neutral or alkaline solvent, consider lowering the pH.
-
Increase Temperature: While the effect of temperature might not always be significant for all phosphate fertilizers, generally, increasing the temperature can enhance the dissolution rate.[7]
-
Reduce Particle Size: The dissolution rate is directly related to the surface area of the solute.[8][9][10] Grinding the granules into a finer powder before adding them to the solvent can significantly improve dissolution.
-
Check for Coatings: Some granular fertilizers are coated to control the release of nutrients.[1] If your application requires rapid dissolution, ensure you are using an uncoated variety.
-
Consider a Different Solvent: In some cases, aqueous solutions of chelating agents like EDTA can be used to dissolve less soluble calcium phosphates.[11]
Q2: What is the effect of pH on the dissolution of this compound?
The pH of the solvent is a critical factor in the dissolution of this compound. The solubility of calcium phosphates increases as the pH decreases (becomes more acidic).[3][5][6] In acidic solutions, the phosphate ions (PO₄³⁻) are protonated to form HPO₄²⁻ and H₂PO₄⁻, which shifts the dissolution equilibrium towards the dissolved state. Conversely, in alkaline solutions, the solubility decreases.[1][5]
Q3: How does temperature influence the dissolution rate?
The effect of temperature on the solubility of this compound can be complex. While an increase in temperature generally increases the rate of dissolution for most solids, some calcium phosphate compounds exhibit a negative thermal coefficient of solubility, meaning they become less soluble as the temperature rises.[12] However, for practical laboratory purposes, moderately warming the solvent while stirring can often expedite the dissolution process.[7]
Q4: Could the particle size of the granules be the cause of poor dissolution?
Absolutely. The particle size of the granules has a significant impact on the dissolution rate.[8][9][10] Smaller particles have a larger surface area-to-volume ratio, which allows the solvent to interact with more of the material simultaneously, leading to faster dissolution. If you are experiencing slow dissolution, reducing the granule size by grinding or crushing them can be an effective solution.[8]
Data Summary: Solubility of Various Phosphate Fertilizers
The following table summarizes the solubility of phosphorus from different granular fertilizers when settling through water. This data can help in selecting a fertilizer with the desired dissolution characteristics for your experiments.
| Fertilizer Type | Phosphorus Solubility (%) | Reference |
| Superphosphate | 4.6 | [8] |
| Triple Superphosphate | 5.1 | [8] |
| Monoammonium Phosphate | 7.1 | [8] |
| Mixed Fertilizer (8-8-8) | 11.4 | [8] |
| Mixed Fertilizer (20-20-5) | 11.9 | [8] |
| Diammonium Phosphate | 16.8 | [8] |
Experimental Protocols
Protocol 1: Jar Test for Assessing Fertilizer Solubility
This protocol provides a standardized method to evaluate the solubility of granular this compound under your specific experimental conditions.[13]
Materials:
-
Granular this compound sample
-
Your chosen solvent (e.g., deionized water, buffer solution)
-
Glass beakers or jars (250 mL)
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Weighing balance
-
pH meter
-
Thermometer
Procedure:
-
Preparation: Measure 100 mL of your solvent into a beaker. Record the initial temperature and pH of the solvent.
-
Weighing: Accurately weigh a specific amount of the granular this compound (e.g., 1 gram).
-
Dissolution: Add the granules to the solvent while stirring at a constant rate (e.g., 200 rpm) with a magnetic stirrer.
-
Observation: Observe the dissolution process over a set period (e.g., 30 minutes). Note the time it takes for the granules to dissolve completely, or if any residue remains.
-
Analysis: If undissolved solids remain, you can quantify the insoluble portion by filtering the solution through a pre-weighed filter paper, drying the paper, and weighing it again.
-
Parameter Variation: Repeat the test while varying one parameter at a time (e.g., temperature, pH, or particle size) to determine the optimal conditions for dissolution.
Visualizations
Troubleshooting Workflow for Poor Dissolution
A flowchart outlining the troubleshooting steps for poor dissolution.
Chemical Equilibrium of this compound Dissolution
The dissolution equilibrium of this compound in an aqueous solution.
References
- 1. mdpi.com [mdpi.com]
- 2. agriculturaljournals.com [agriculturaljournals.com]
- 3. bio.umass.edu [bio.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dissolution behavior of calcium phosphate nanocrystals deposited on titanium alloy surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea Solubility Test: How to Measure&Key Factor Affecting It [jinjiangmelamine.com]
- 8. researchgate.net [researchgate.net]
- 9. testinglab.com [testinglab.com]
- 10. Dissolution and factors affecting dissolution rate.pptx [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of β-Ca3(PO4)2 in the System Ca(OH)2-H3PO4-H2O at 5, 15, 25, and 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-gro.org [e-gro.org]
Technical Support Center: Enhancing the Agronomic Efficiency of Calcium Superphosphate with Additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the enhancement of calcium superphosphate's agronomic efficiency with various additives.
Troubleshooting Guides
Conducting experiments to improve fertilizer efficiency can present various challenges. This guide addresses common issues, their potential causes, and recommended solutions to ensure the accuracy and reliability of your research findings.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or unexpected crop growth response | - Nutrient Imbalance: The additive may be affecting the availability of other essential nutrients.[1] - Incorrect Application Timing: Fertilizer application may not align with the crop's critical nutrient uptake stages.[1] - Poor Soil Health: Compacted, acidic, or alkaline soils can limit nutrient absorption.[1] - Environmental Factors: Heavy rainfall can cause leaching, while high temperatures can lead to volatilization of certain compounds.[1] | - Conduct a comprehensive soil analysis to identify and correct any nutrient imbalances. - Align fertilizer application with crop-specific growth stages. - Address soil health issues through practices like aeration, pH adjustment, and improving organic matter content. - Consider weather conditions when planning fertilizer applications and utilize controlled-release formulations where appropriate. |
| Difficulty in dissolving or mixing additives with superphosphate (B1263860) | - Chemical Incompatibility: The additive may react with this compound, leading to precipitation or reduced solubility. - Incorrect Mixing Procedure: Improper order of addition or inadequate agitation can result in a non-homogeneous mixture. | - Review the chemical properties of the additive and superphosphate for potential incompatibilities. - Conduct small-scale compatibility tests before preparing large batches. - Follow a standardized mixing protocol, ensuring thorough agitation. |
| Contamination of experimental samples | - Cross-contamination between treatments: Residues from one treatment may be carried over to another. - Contamination from equipment: Unclean tools or containers can introduce interfering substances. | - Thoroughly clean all equipment between treatments. - Use separate, clearly labeled equipment for each treatment group. - Include negative controls in your experimental design to detect any background contamination. |
| Variability in soil analysis results | - Improper Sampling Technique: Non-representative soil sampling can lead to skewed results. - Inconsistent Extraction Method: Using different soil extraction methods can yield variable phosphorus readings.[2][3] | - Follow a standardized soil sampling protocol, such as the diagonal pattern, to ensure representative samples. - Use a consistent and appropriate soil phosphorus extraction method (e.g., Olsen, Bray P1) based on your soil type.[2][3] |
| Anomalous plant tissue analysis results | - Incorrect Sampling Time or Plant Part: Nutrient concentrations vary with plant age and the part of the plant sampled. - Sample Contamination: Soil particles on the plant tissue can lead to inaccurate readings. | - Adhere to established guidelines for the specific crop regarding the appropriate growth stage and plant part for tissue sampling. - Carefully clean plant tissue samples to remove any soil or dust before analysis. |
| Unexpected effects on soil pH | - Acidifying or Alkalinizing Effect of Additives: Some organic acids can lower soil pH, while other additives may have an alkalinizing effect.[4] | - Monitor soil pH throughout the experiment. - Select additives with a known and desirable effect on soil pH or buffer the soil as needed. |
| Increased mobility of heavy metals in soil | - Superphosphate Composition: Some superphosphates may contain impurities that can mobilize heavy metals. | - Use high-quality superphosphate with low levels of heavy metal impurities. - Monitor heavy metal concentrations in the soil and leachate, especially when working with contaminated soils. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of additives to enhance the agronomic efficiency of this compound.
What are the primary goals of adding supplements to this compound?
The main objectives are to improve the efficiency of phosphorus (P) utilization by crops, which can lead to increased yields and reduced environmental impact.[5] Additives can help by:
-
Increasing the availability of phosphorus in the soil.
-
Enhancing the plant's ability to absorb phosphorus.
-
Reducing the fixation of phosphorus in the soil, where it becomes unavailable to plants.
What are some common types of additives used with this compound?
Common additives include:
-
Organic Acids (e.g., citric acid, oxalic acid, humic acid): These can chelate metal cations that would otherwise bind with phosphate (B84403), making the phosphate more available to plants.[4][6]
-
Microbial Inoculants (e.g., phosphate-solubilizing bacteria and fungi): These microorganisms can produce organic acids and enzymes that dissolve insoluble phosphate compounds in the soil.
-
Polymers: Certain polymers can coat fertilizer granules to control the release of phosphorus.
-
Humic Substances: These can improve soil structure and nutrient uptake.[6]
How do organic acids enhance phosphorus availability?
Organic acids, such as citric and oxalic acid, can enhance phosphorus availability through several mechanisms:
-
Chelation: They can bind with metal cations like calcium, iron, and aluminum in the soil. This prevents these cations from reacting with phosphate to form insoluble compounds.
-
Competition for Adsorption Sites: Organic acid anions can compete with phosphate ions for binding sites on soil particles, keeping more phosphate in the soil solution where it is available for plant uptake.
-
Lowering Soil pH: Some organic acids can slightly lower the pH in the immediate vicinity of the fertilizer granule, which can increase the solubility of some phosphate compounds.[4]
What is the role of microbial inoculants in improving superphosphate efficiency?
Microbial inoculants, particularly phosphate-solubilizing microorganisms (PSMs), play a crucial role by:
-
Producing Organic Acids: PSMs secrete organic acids that help dissolve insoluble inorganic phosphate compounds.
-
Secreting Enzymes: They produce enzymes like phosphatases and phytases that can mineralize organic phosphorus, converting it into a form that plants can absorb.
-
Improving Root Growth: Some beneficial microbes can also promote root development, leading to a larger root surface area for nutrient absorption.
Can the addition of certain substances to superphosphate have negative consequences?
Yes, potential negative consequences include:
-
Mobilization of Heavy Metals: In some cases, additives that increase phosphorus solubility can also increase the mobility of heavy metals present in the soil or the fertilizer itself.
-
Alteration of Soil pH: Some additives may undesirably alter the soil pH, affecting the availability of other nutrients and microbial activity.[4]
-
Nutrient Imbalance: An excess of one nutrient can sometimes interfere with the uptake of others.[1]
How can I measure the effectiveness of an additive?
The effectiveness of an additive can be assessed by measuring:
-
Soil Available Phosphorus: Using standard soil testing methods like the Olsen or Bray P1 test.[2][3]
-
Plant Phosphorus Uptake: Analyzing the phosphorus concentration in plant tissues.
-
Crop Yield and Biomass: Measuring the overall growth and productivity of the crop.
-
Phosphorus Use Efficiency (PUE): Calculating the proportion of applied phosphorus that is taken up by the crop.[7]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of additives on the efficiency of phosphate fertilizers.
| Additive/Treatment | Crop | Key Findings | Reference |
| Microbial Inoculants (AM + PSB) | Maize & Wheat | - Maize grain yield increased by 20-23% with microbial inoculants and P-fertilizer over control. - Wheat grain yield increased by up to 40% with 100% recommended P. - Highest apparent recovery of P was at 50% recommended P with AM+PSB. - Agronomic efficiency was highest at 50% recommended P with microbial inoculants (Maize: 32.5 kg grain/kg P; Wheat: 78.5 kg grain/kg P). | [8][9][10] |
| Humic Acid (HA) with Single Superphosphate (SSP) | Wheat | - Application of 67.5 kg P2O5 ha⁻¹ with HA gave similar or better yield than 90 or 112.5 kg P2O5 ha⁻¹ without HA. - Plant height increased by 10.4% with 67.5 kg P2O5 ha⁻¹ and HA, close to the 11.7% increase with 90 kg P2O5 ha⁻¹ alone. - Post-harvest soil organic matter, available P, and plant P uptake were significantly improved with HA and SSP compared to SSP alone. | [6] |
| Organic Amendments with various P sources | Maize | - Maize grain yield increased by 21% with rock phosphate (RP) alone, but up to 94% with acidulated RP + compost over control. - P use efficiency of diammonium phosphate (DAP) improved from 31.7% to 43.1% with enriched compost. | [7] |
| Biochar and Organic Acid | Cotton | - Biochar increased plant phosphorus accumulation, cottonseed yield, and phosphate fertilizer utilization by 10.2%, 0.29%, and 0.21% respectively, compared to organic acids. | [11] |
| Macromolecular Organic Acids (MOAs) with Superphosphate (SP) | Wheat | - Leached phosphorus increased by 220%-320% with MOAs compared to SP alone. - MOAs significantly reduced the fixation of inorganic P as Al-P, Fe-P, and Ca-P. | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Pot Experiment for Evaluating Additives
Objective: To assess the effect of additives on the agronomic efficiency of this compound in a controlled environment.
Materials:
-
Pots (e.g., 5 kg capacity)
-
Soil with known properties (texture, pH, initial nutrient levels)
-
This compound
-
Additive(s) to be tested
-
Test crop seeds (e.g., maize, wheat)
-
Deionized water
-
Fertilizers for other essential nutrients (N, K, etc.)
-
Weighing scale, mixing tools
Procedure:
-
Soil Preparation: Air-dry and sieve the soil to ensure uniformity. Analyze a subsample for baseline nutrient levels.
-
Fertilizer Preparation: Calculate the required amount of this compound and additive per pot based on the desired application rate (e.g., mg/kg of soil). Thoroughly mix the superphosphate and additive for each treatment. For liquid additives, ensure even application to the soil.
-
Potting: Weigh the required amount of soil for each pot. For solid additives, mix the fertilizer-additive mixture with the soil before filling the pots. For liquid additives, apply them to the soil surface and water in.
-
Sowing: Plant a predetermined number of seeds in each pot at a uniform depth.
-
Watering: Water the pots to a specific moisture level (e.g., 70% of water holding capacity) and maintain this level throughout the experiment by regular watering.
-
Nutrient Management: Apply a basal dose of all other essential nutrients (except phosphorus) equally to all pots.
-
Data Collection:
-
Record plant height and number of leaves at regular intervals.
-
At the end of the experiment (e.g., 45-60 days), harvest the above-ground plant biomass.
-
Dry the plant material in an oven at 65-70°C until a constant weight is achieved to determine the dry matter yield.
-
Grind the dried plant material for plant tissue analysis (Protocol 3).
-
Collect soil samples from each pot for post-experiment soil analysis (Protocol 2).
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Protocol 2: Soil Analysis for Available Phosphorus (Olsen Method)
Objective: To determine the concentration of available phosphorus in soil samples.
Materials:
-
0.5 M Sodium bicarbonate (NaHCO₃) solution (pH 8.5)
-
Activated charcoal (phosphate-free)
-
Whatman No. 42 filter paper
-
Shaker
-
Spectrophotometer
-
Reagents for color development (e.g., ammonium (B1175870) molybdate, ascorbic acid)
-
Standard phosphate solutions
Procedure:
-
Extraction:
-
Weigh 5 g of air-dried soil into a flask.
-
Add 100 mL of the 0.5 M NaHCO₃ extracting solution.
-
Add a small amount of activated charcoal.
-
Shake for 30 minutes at a constant speed.
-
Filter the suspension through Whatman No. 42 filter paper.
-
-
Color Development:
-
Take a known volume of the clear filtrate.
-
Add the color-developing reagents according to the specific method's instructions. This typically involves the formation of a blue phosphomolybdate complex.
-
-
Measurement:
-
After the color has developed, measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength (e.g., 880 nm).
-
-
Calculation:
-
Prepare a calibration curve using standard phosphate solutions of known concentrations.
-
Determine the phosphorus concentration in the soil extract from the calibration curve.
-
Calculate the available phosphorus in the soil (e.g., in mg/kg).
-
Protocol 3: Plant Tissue Analysis for Phosphorus
Objective: To determine the phosphorus concentration in plant material.
Materials:
-
Dried and ground plant samples
-
Digestion apparatus
-
Digestion acid mixture (e.g., nitric acid and perchloric acid)
-
Spectrophotometer or Inductively Coupled Plasma (ICP) spectrometer
-
Standard phosphate solutions
Procedure:
-
Digestion:
-
Weigh a precise amount of the dried, ground plant sample (e.g., 0.5 g) into a digestion tube.
-
Add the digestion acid mixture.
-
Heat the sample according to a pre-determined temperature program until the organic matter is destroyed and the solution is clear.
-
-
Dilution:
-
Allow the digest to cool and then dilute it to a known volume with deionized water.
-
-
Measurement:
-
Determine the phosphorus concentration in the diluted digest using a spectrophotometer (after color development as in Protocol 2) or an ICP spectrometer.
-
-
Calculation:
-
Calculate the phosphorus concentration in the plant tissue (e.g., in % or mg/g).
-
Calculate the total phosphorus uptake by the plant by multiplying the phosphorus concentration by the total plant dry matter yield.
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to enhancing the agronomic efficiency of this compound.
Caption: Workflow for a pot experiment evaluating fertilizer additives.
Caption: Mechanism of phosphorus solubilization by organic acids.
Caption: Mechanism of microbial phosphorus solubilization.
References
- 1. ekosight.com [ekosight.com]
- 2. fieldadvisor.org [fieldadvisor.org]
- 3. Testing Methods for Phosphorus and Organic Matter | Natural Resources Conservation Service [nrcs.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. uat.incitecpivotfertilisers.com.au [uat.incitecpivotfertilisers.com.au]
- 6. mdpi.com [mdpi.com]
- 7. Comparing the phosphorus use efficiency of pre-treated (organically) rock phosphate with soluble P fertilizers in maize under calcareous soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of phosphorus fertilization and microbial inoculants on yield, phosphorus use-efficiency and available phosphorus in maize (Zea mays)- wheat (Triticum aestivum) cropping system [repo.mel.cgiar.org]
- 9. epubs.icar.org.in [epubs.icar.org.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effects of macromolecular organic acids on reducing inorganic phosphorus fixation in soil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cadmium and Arsenic in Calcium Superphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on methods to reduce cadmium (Cd) and arsenic (As) content in calcium superphosphate (B1263860) and its precursors.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most effective method to produce superphosphate with low cadmium content?
The most effective and widely used method is raw material selection. The cadmium content in superphosphate is directly related to the cadmium concentration in the phosphate (B84403) rock used for its production. Therefore, selecting phosphate rock with naturally low cadmium levels is the primary strategy for controlling cadmium in the final product. Igneous phosphate rocks generally have lower cadmium concentrations compared to sedimentary rocks. Blending phosphate rocks from various sources is a common industrial practice to achieve a final product that meets regulatory limits for cadmium.
FAQ 2: Can cadmium be removed during the production of single superphosphate (SSP)?
Currently, there are no economically viable methods to remove cadmium directly during the conventional manufacturing process of single superphosphate. The process involves the acidulation of phosphate rock with sulfuric acid, and both the phosphate and the cadmium from the rock are retained in the final product.[1]
FAQ 3: Are there methods to remove cadmium from phosphoric acid used for triple superphosphate (TSP) production?
Yes, several methods have been developed to remove cadmium from wet-process phosphoric acid (WPA), which is a precursor for triple superphosphate. These include:
-
Co-crystallization: This is a prominent industrial method where cadmium is incorporated into the crystal lattice of calcium sulfate (B86663) (anhydrite) during the phosphoric acid concentration process. This effectively separates the cadmium into the phosphogypsum byproduct.[2]
-
Sulfide (B99878) Precipitation: Cadmium can be precipitated from phosphoric acid as cadmium sulfide (CdS) by adding sulfide-containing reagents like sodium hydrosulfide (B80085) (NaHS) or sodium sulfide (Na2S).[3][4][5]
-
Solvent Extraction: Specific organic solvents, such as tertiary amine extractants like Alamine 336, can be used to extract cadmium from phosphoric acid.[6]
FAQ 4: How can arsenic content be reduced in phosphate fertilizers?
The reduction of arsenic in phosphate fertilizers is primarily addressed during the production of phosphoric acid, as arsenic can be present in the phosphate rock. Methods for arsenic removal from acidic solutions that can be applied in this context include:
-
Sulfide Precipitation: Similar to cadmium, arsenic can be precipitated from phosphoric acid using sulfide reagents.[7]
-
Coagulation and Precipitation with Ferric Salts: A common industrial practice involves the oxidation of arsenite (As(III)) to the less mobile arsenate (As(V)), followed by co-precipitation with ferric salts to form stable ferric arsenate.[8][9]
-
Precipitation with Lime: The addition of lime (calcium hydroxide) to phosphoric acid can effectively precipitate arsenic, with removal efficiency being highly dependent on the pH.[10]
FAQ 5: Does the application of superphosphate affect arsenic mobility in the soil?
Yes, the phosphate in superphosphate can compete with arsenate for sorption sites on soil particles. This can lead to the desorption of naturally present or previously accumulated arsenic in the soil, potentially increasing its mobility and bioavailability to plants. This is a critical consideration in agricultural areas with arsenic-contaminated soils.[11]
Troubleshooting Guides
Problem 1: High cadmium levels in the final superphosphate product despite sourcing low-cadmium phosphate rock.
-
Possible Cause: Inconsistent cadmium levels within the sourced phosphate rock deposit. The cadmium concentration can vary even within the same mine.
-
Troubleshooting Steps:
-
Implement a more rigorous quality control protocol for incoming phosphate rock, including testing samples from different parts of each shipment.
-
If possible, obtain detailed geological data of the phosphate rock deposit from the supplier to better predict cadmium distribution.
-
Enhance the blending strategy by incorporating phosphate rock from multiple, diverse sources to buffer against variability from a single source.
-
Problem 2: Low efficiency of cadmium removal during co-crystallization in phosphoric acid production.
-
Possible Cause: Suboptimal process parameters for co-crystallization. The efficiency is sensitive to temperature, P2O5 concentration, and sulfate content.
-
Troubleshooting Steps:
-
Ensure the process temperature is maintained within the optimal range for anhydrite or hemihydrate formation, as cadmium has a higher affinity for these forms of calcium sulfate compared to dihydrate gypsum.[2]
-
Precisely control the excess sulfate in the reaction, as this is a key parameter for promoting cadmium co-crystallization.[2]
-
Monitor and adjust the solids content before the concentration step to optimize the conditions for cadmium incorporation into the calcium sulfate crystals.[2]
-
Problem 3: Incomplete precipitation of arsenic from phosphoric acid using sulfide reagents.
-
Possible Cause: Incorrect dosage of the sulfide reagent, suboptimal temperature, or insufficient reaction time.
-
Troubleshooting Steps:
-
Optimize the molar ratio of the sulfide reagent to the arsenic concentration in the phosphoric acid.
-
Investigate the effect of temperature on arsenic precipitation. One study indicated that for precipitation with sodium sulfide, increasing the temperature can enhance the yield.[7]
-
Ensure adequate mixing and a sufficient residence time for the precipitation reaction to reach completion. A study on cadmium precipitation suggested that equilibrium could be reached in less than 20 minutes in a batch process, but a hydraulic residence time of 40 minutes was needed in a continuous process.[3][4]
-
Data Presentation
Table 1: Comparison of Cadmium Removal Methods from Wet-Process Phosphoric Acid
| Method | Reagent/Process | Reported Removal Efficiency | Reference |
| Co-crystallization | Isomorphous substitution in CaSO4 | 34-37% improvement with new modes | [1] |
| Sulfide Precipitation | Sodium Hydrosulfide (NaHS) | Up to 86% | [3][4] |
| Solvent Extraction | Alamine 336 (tertiary amine) | ~74% | [6] |
| Adsorption | Solid adsorbent + complex reagent | >95% in some embodiments | [2] |
Table 2: Comparison of Arsenic Removal Methods from Phosphoric Acid
| Method | Reagent/Process | Reported Removal Efficiency | Reference |
| Sulfide Precipitation | Sodium Sulfide (Na2S) | 80% | [7] |
| Precipitation with Lime | Calcium Hydroxide (B78521) (Ca(OH)2) | Up to 99.99% (at pH > 5) | [10] |
| Coagulation/Precipitation | Ferric Salts | High, reduces As to 1-3 mg/L | [8] |
Experimental Protocols
1. Experimental Protocol for Cadmium Precipitation from Phosphoric Acid using Sodium Hydrosulfide (NaHS)
-
Objective: To determine the efficiency of cadmium removal from a synthetic wet phosphoric acid solution via sulfide precipitation.
-
Materials:
-
Synthetic phosphoric acid solution (e.g., 25% P2O5) spiked with a known concentration of cadmium (e.g., from a CdCl2 stock solution).
-
Sodium hydrosulfide (NaHS) solution of known concentration.
-
pH meter, magnetic stirrer, beakers, filtration apparatus (e.g., vacuum filtration with filter paper), and equipment for cadmium analysis (e.g., ICP-MS or AAS).
-
-
Methodology:
-
Place a known volume of the cadmium-spiked phosphoric acid solution in a beaker with a magnetic stir bar.
-
While stirring, slowly add a calculated amount of the NaHS solution to achieve a specific S²⁻/Cd²⁺ molar ratio.
-
Allow the reaction to proceed for a set period (e.g., 20-40 minutes) at a controlled temperature (e.g., 25°C).
-
After the reaction time, filter the solution to separate the precipitated cadmium sulfide (CdS).
-
Analyze the cadmium concentration in the filtrate using ICP-MS or AAS.
-
Calculate the cadmium removal efficiency as: ((Initial Cd Concentration - Final Cd Concentration) / Initial Cd Concentration) * 100%.
-
Repeat the experiment with varying S²⁻/Cd²⁺ molar ratios, temperatures, and reaction times to determine the optimal conditions.
-
2. Experimental Protocol for Arsenic Removal from Phosphoric Acid by Precipitation with Lime
-
Objective: To evaluate the effectiveness of lime in precipitating arsenic from a synthetic phosphoric acid solution.
-
Materials:
-
Synthetic phosphoric acid solution with a known concentration of arsenic (e.g., from a Na2HAsO4 stock solution).
-
Calcium hydroxide (Ca(OH)2) slurry or powder.
-
pH meter, stirrer, beakers, filtration equipment, and instrumentation for arsenic analysis (e.g., ICP-MS).
-
-
Methodology:
-
Dispense a known volume of the arsenic-contaminated phosphoric acid solution into a beaker.
-
While continuously monitoring the pH and stirring, gradually add the Ca(OH)2 slurry or powder.
-
Adjust the addition of Ca(OH)2 to achieve and maintain a target pH level (e.g., pH 5, 6, 7).
-
Allow the mixture to stir for a predetermined reaction time to ensure complete precipitation.
-
Filter the mixture to separate the solid precipitate.
-
Measure the arsenic concentration in the clear filtrate.
-
Calculate the arsenic removal efficiency for the tested pH.
-
Conduct a series of experiments across a range of pH values to identify the optimal pH for arsenic removal.
-
Visualizations
Caption: Workflow for Cadmium Removal from Wet-Process Phosphoric Acid.
Caption: Chemical Pathway for Arsenic Removal from Acidic Solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2021035058A1 - Method for removing cadmium in the manufacture of phosphoric acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO1980002418A1 - A method of purifying phosphoric acid of heavy metals - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. metso.com [metso.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Investigating Caking in Stored Calcium Superphosphate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the causes of caking in stored calcium superphosphate (B1263860).
Troubleshooting Guides
Q1: My stored calcium superphosphate has formed hard cakes. What are the likely causes?
A1: Hard cake formation in stored this compound is typically a result of one or more of the following factors:
-
Excess Moisture: This is the most common cause.[1][2] this compound is hygroscopic, meaning it absorbs moisture from the atmosphere.[2] This moisture dissolves the surface of the granules, forming a saturated solution. Subsequent drying or temperature fluctuations cause recrystallization, leading to the formation of crystal bridges between particles, which results in caking.[2][3]
-
High Storage Temperature: Elevated temperatures can increase the solubility of salts in the moisture present on the granule surface, accelerating the dissolution and recrystallization cycle that leads to caking.[2] Temperature fluctuations are particularly problematic as they promote repeated cycles of moisture absorption and evaporation.[2]
-
Excessive Pressure: The weight from a tall stack of bags or a large bulk pile can deform the fertilizer granules, increasing the contact area between them and promoting the formation of bonds that lead to caking.[4]
-
Extended Storage Time: The longer the storage period, the greater the opportunity for moisture migration, dissolution, and recrystallization to occur, which increases the likelihood and severity of caking.[2][3][5] Most caking occurs within the first 10 days to 6 weeks of storage.[5]
Q2: I'm observing inconsistent caking in my experimental samples. What could be causing this variability?
A2: Inconsistent caking can be frustrating. Here are some potential sources of variability to investigate:
-
Non-uniform Moisture Content: Ensure your initial samples have a uniform moisture content. Variations in moisture, even small ones, can lead to significant differences in caking tendency.
-
Temperature and Humidity Fluctuations: If your storage environment has inconsistent temperature or humidity, this will directly impact the rate of moisture absorption and caking.[2]
-
Variations in Particle Size and Shape: Smaller particles and a wider distribution of particle sizes can lead to more contact points and increased caking.[2][3] The presence of fine dust can act as a binder, accelerating the caking process.[2]
-
Inconsistent Compaction/Pressure: Ensure that the pressure applied to each sample is consistent. Variations in how samples are packed or stacked can lead to different degrees of caking.[4]
Q3: How can I minimize caking in my this compound samples during laboratory storage?
A3: To minimize caking during storage for experimental purposes, consider the following:
-
Control the Environment: Store samples in a climate-controlled environment with low relative humidity.[6]
-
Use Airtight Containers: Store samples in sealed, airtight containers to prevent moisture absorption from the atmosphere.
-
Minimize Storage Time: Use samples as soon as possible after preparation to reduce the time available for caking to occur.[2][5]
-
Avoid High Stacking: If storing in bags, limit the stack height to reduce pressure on the bottom layers.[4]
-
Consider Anti-Caking Agents: For longer-term storage or particularly sensitive experiments, you can incorporate a small amount of an inert anti-caking agent, such as talc (B1216) or silica, to act as a physical barrier between granules.
Frequently Asked Questions (FAQs)
Q1: What is fertilizer caking?
A1: Caking is an undesirable agglomeration of fertilizer particles into hard lumps or masses during storage and transportation.[1][3][7] This occurs due to the formation of crystal bridges at the contact points between granules.[2][3] Caking reduces the flowability of the product, making it difficult to handle and apply uniformly.[1][2]
Q2: What are the primary mechanisms behind the caking of this compound?
A2: The caking of this compound is primarily a physical and chemical process driven by moisture. The main stages are:
-
Moisture Absorption: The fertilizer absorbs water from the surrounding air, especially when the ambient relative humidity is above its Critical Relative Humidity (CRH).[3]
-
Dissolution: The absorbed water dissolves the soluble components on the surface of the granules, forming a saturated salt solution.[3]
-
Liquid and Solid Bridge Formation: This saturated solution forms liquid bridges at the contact points between granules. Through evaporation or temperature changes, the dissolved salts recrystallize, forming solid crystal bridges that bind the granules together.[3]
Q3: What is Critical Relative Humidity (CRH) and why is it important for this compound?
A3: The Critical Relative Humidity (CRH) is the specific relative humidity of the surrounding air at a given temperature, above which a substance will start to absorb moisture.[8][9] Below the CRH, it will not absorb atmospheric moisture.[8][9] This is a critical parameter because if this compound is stored in an environment where the humidity is above its CRH, it will absorb water, initiating the caking process.[3][4][6]
Q4: How does the chemical composition of this compound affect its caking tendency?
A4: The chemical composition of this compound, which is primarily monocalcium phosphate (B84403) and calcium sulfate, influences its hygroscopicity and solubility, and therefore its tendency to cake.[4] Impurities such as iron and aluminum phosphates can also affect caking behavior. The presence of highly hygroscopic components will lower the CRH of the overall product, making it more susceptible to moisture absorption and caking.
Data Presentation
Table 1: Critical Relative Humidity (CRH) of Pure Fertilizer Salts at 30°C
| Salt | Critical Relative Humidity (%) |
| Calcium nitrate | 46.7 |
| Ammonium nitrate | 59.4 |
| Sodium nitrate | 72.4 |
| Urea | 72.5 |
| Ammonium chloride | 77.2 |
| Ammonium sulfate | 79.2 |
| Diammonium phosphate | 82.5 |
| Potassium chloride | 84.0 |
| Potassium nitrate | 90.5 |
| Monoammonium phosphate | 91.6 |
| Monocalcium phosphate | 93.6 |
| Potassium sulfate | 96.3 |
Source: Adapted from data presented in publicly available literature.[9]
Table 2: Illustrative Example of Physical Properties of a Caking-Prone NPK Fertilizer
| Property | Value |
| Moisture Content (%) | 0.72 |
| Crushing Strength ( kg/granule ) | 1.98 |
| Particle Size (2-4 mm) (%) | 95 |
Source: Data from a study on NP 20-20-0 fertilizer, provided as a representative example of the physical characteristics that influence caking.[1]
Experimental Protocols
1. Accelerated Caking Test
This test is designed to quickly evaluate the caking tendency of a fertilizer under controlled conditions of temperature, humidity, and pressure.
Methodology:
-
Sample Preparation:
-
Obtain a representative sample of this compound.
-
Determine the initial moisture content of the sample.
-
If required, adjust the moisture content to the desired experimental level.
-
-
Apparatus Setup:
-
Use a cylindrical press or a similar device capable of applying a constant and uniform pressure to the sample.
-
Place the apparatus in a climate-controlled chamber where temperature and relative humidity can be precisely regulated.
-
-
Procedure:
-
Place a known weight of the this compound sample into the cylindrical mold.
-
Apply a predetermined pressure (e.g., 30 psig) to the sample to simulate storage conditions.[10]
-
Maintain the sample under pressure at a constant temperature and relative humidity for a specified period (e.g., 24 hours).
-
Alternatively, cycle the temperature and humidity to simulate diurnal variations (e.g., 8 hours at 30°C and 80% RH, followed by 16 hours at 20°C and 60% RH).[11]
-
-
Measurement of Cake Strength:
-
After the designated time, carefully release the pressure and extrude the caked sample from the mold.
-
Measure the crushing strength of the cake using a penetrometer or a texture analyzer.[11] The force required to break the cake is an indicator of the caking tendency.
-
-
Data Analysis:
-
Record the cake strength in Newtons (N) or kilograms-force (kgf).
-
Compare the cake strength of different samples to evaluate the effect of variables such as moisture content, temperature, pressure, or the addition of anti-caking agents.
-
2. Small-Bag Storage Test
This method simulates the caking of fertilizer in bags under storage conditions.
Methodology:
-
Sample Preparation:
-
Fill small, moisture-resistant bags with a known quantity (e.g., 1 kg) of the this compound sample.
-
Seal the bags securely.
-
-
Storage Conditions:
-
Stack the bags on top of each other in a controlled environment.
-
Place a weight on the top bag to simulate the pressure experienced in a larger stack.
-
Maintain the stack at a constant temperature and humidity, or cycle the conditions as required for the experiment, for a predetermined period (e.g., 4-6 weeks).[5]
-
-
Evaluation of Caking:
-
After the storage period, carefully open the bags.
-
Visually assess the degree of caking.
-
To quantify caking, gently sieve the contents and weigh the amount of caked material that does not pass through the sieve.
-
The percentage of caked material can be calculated as: (Weight of caked material / Total weight of sample) x 100
-
3. Determination of Granule Crushing Strength
This test measures the mechanical strength of individual fertilizer granules.
Methodology:
-
Sample Selection:
-
Randomly select a representative number of individual granules (e.g., 20-30) from the this compound sample.
-
Ensure the selected granules are of a uniform size.
-
-
Measurement:
-
Use a granule hardness tester or a texture analyzer with a compression platen.
-
Place a single granule on the testing platform.
-
Apply a compressive force at a constant speed until the granule fractures.
-
Record the force required to crush the granule.
-
-
Data Analysis:
-
Repeat the measurement for all selected granules.
-
Calculate the average crushing strength and the standard deviation to represent the mechanical stability of the sample.
-
Visualizations
Caption: Logical relationship of factors contributing to the caking of this compound.
Caption: Experimental workflow for the Accelerated Caking Test.
Caption: Troubleshooting logic for addressing caking in experimental samples.
References
- 1. eurjchem.com [eurjchem.com]
- 2. kelewell.de [kelewell.de]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. MANAGING CAKING ABILITY OF POWDER FERTILIZER BLENDS. [michberk.com]
- 5. cargoinspectionservice.net [cargoinspectionservice.net]
- 6. fertilizer.org [fertilizer.org]
- 7. researchgate.net [researchgate.net]
- 8. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 9. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. ureaknowhow.com [ureaknowhow.com]
Technical Support Center: Stabilization of Amorphous Calcium Superphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the stabilization of amorphous phases of calcium superphosphate (B1263860).
Frequently Asked Questions (FAQs)
Q1: What is amorphous calcium phosphate (B84403) (ACP) and why is its stabilization important?
Amorphous calcium phosphate (ACP) is a non-crystalline form of calcium phosphate that lacks long-range, periodic atomic order.[1][2][3] It is often the initial solid phase precipitated from supersaturated calcium phosphate solutions.[2][4] Stabilization of ACP is crucial because it is thermodynamically unstable and tends to spontaneously transform into more stable crystalline phases, such as hydroxyapatite (B223615) or brushite, especially in aqueous environments.[1][2][5][6] For many biomedical applications, including bone regeneration and dental remineralization, maintaining the amorphous state is desirable due to its higher solubility, biodegradability, and osteoconductivity compared to its crystalline counterparts.[3][7][8]
Q2: What are the common methods to stabilize amorphous calcium superphosphate?
Several techniques can be employed to stabilize the amorphous phase of this compound. These broadly fall into two categories:
-
Use of Additives: Incorporating specific ions or molecules can inhibit crystallization.
-
Inorganic Ions: Ions like zinc (Zn²+), magnesium (Mg²+), carbonate (CO₃²⁻), and pyrophosphate can be substituted for calcium or phosphate ions, delaying the transformation to a crystalline phase.[6][9]
-
Organic Molecules: Small organic molecules such as citrate (B86180) have been shown to be effective stabilizers by adsorbing onto the surface of ACP particles and inhibiting nucleation of crystalline phases.[5][6][7][9]
-
-
Polymer Matrices: Entrapping ACP within a polymer matrix can provide physical hindrance to crystallization.
Q3: How can I characterize the amorphous nature of my this compound sample?
Several analytical techniques are commonly used to confirm the amorphous state of this compound:
-
X-Ray Diffraction (XRD): This is a primary method. Amorphous materials lack long-range order and therefore produce a broad, diffuse halo in the XRD pattern, rather than sharp Bragg peaks characteristic of crystalline materials.[3][4] A characteristic broad maximum for ACP is often observed around 25° 2θ.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of amorphous calcium phosphate shows broad absorption bands, particularly for the phosphate group vibrations. The absence of sharp, well-defined peaks that would indicate a crystalline structure is a key indicator of the amorphous nature.[13]
-
Electron Microscopy (e.g., TEM, SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can reveal the morphology of the particles. Amorphous calcium phosphate typically appears as small, spherical nanoparticles without the defined crystal facets seen in crystalline forms.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid crystallization of the amorphous phase during synthesis. | High pH, high temperature, high precursor concentration, or vigorous stirring can accelerate the conversion to a crystalline phase.[4] The absence of stabilizing agents is a primary cause.[5][6] | - Adjust reaction conditions: lower the pH, temperature, and/or precursor concentrations. - Introduce stabilizing agents from the start of the synthesis. Effective stabilizers include citrate, zinc ions, or polymers like PEG.[5][6][9] |
| Sample appears amorphous initially but crystallizes during storage. | Amorphous calcium phosphate is inherently metastable and can crystallize over time, especially in the presence of moisture.[1][2] | - Store the dried amorphous powder in a desiccator or under vacuum to minimize exposure to humidity.[1] - For long-term stability in aqueous environments, consider incorporating potent stabilizers like zinc ions (at appropriate concentrations) or embedding the ACP in a protective polymer matrix.[5][6] |
| Inconsistent results in stability experiments. | Variations in experimental parameters such as reagent purity, mixing speed, temperature control, and pH monitoring can lead to variability. The type and concentration of the stabilizing agent are critical.[4][14] | - Standardize all experimental protocols, including reagent preparation, mixing procedures, and environmental controls. - Precisely control the pH of the reaction, as it significantly influences the precipitation and stability of ACP.[14] - Carefully control the concentration of the chosen stabilizer. |
| Difficulty in obtaining a pure amorphous phase. | The synthesis method may favor the formation of crystalline byproducts. For instance, in the absence of stabilizers, ACP can rapidly convert to brushite or hydroxyapatite.[5][6] | - Employ a rapid precipitation method, as ACP is typically the first phase to form from a supersaturated solution.[2][4] - Ensure the presence of an effective stabilizer throughout the synthesis process to inhibit the nucleation and growth of crystalline phases.[7][9] |
Quantitative Data on Stabilizer Efficacy
The following table summarizes the reported stability of amorphous calcium phosphate with different stabilizing agents.
| Stabilizer | Concentration/Ratio | Stability Duration | Resulting Crystalline Phase (after transformation) | Reference |
| None (in PEG hydrogel) | - | Minutes | Brushite | [5][6] |
| Citrate | Not specified | At least 2 hours | Hydroxyapatite (within 3-20 days) | [5][6] |
| Zinc | Zn/Ca = 10% | At least 20 days | No crystallization observed | [5][6] |
Experimental Protocols
General Wet-Chemical Precipitation of Amorphous Calcium Phosphate
This protocol describes a general method for synthesizing amorphous calcium phosphate. The addition of stabilizers is crucial and should be incorporated as indicated.
-
Reagent Preparation:
-
Prepare separate aqueous solutions of a soluble calcium salt (e.g., calcium chloride, CaCl₂) and a soluble phosphate salt (e.g., disodium (B8443419) hydrogen phosphate, Na₂HPO₄).[14]
-
If using a stabilizer like citrate or zinc, it can be added to the phosphate or calcium solution, respectively, before mixing.[14]
-
-
Precipitation:
-
Isolation and Washing:
-
Immediately after precipitation, separate the solid ACP from the solution by centrifugation or filtration.[14]
-
Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove residual ions and water.[14]
-
-
Drying:
-
Characterization:
Visualizations
Caption: Experimental workflow for the synthesis and characterization of stabilized amorphous calcium phosphate.
Caption: Logical relationship between unstabilized, stabilized, and crystalline phases of this compound.
References
- 1. Synthetic amorphous calcium phosphates (ACPs): preparation, structure, properties, and biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Amorphous calcium (ortho)phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amorphous Calcium Phosphate and Amorphous Calcium Phosphate Carboxylate: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilisation of amorphous calcium phosphate in polyethylene glycol hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomineralization-inspired scaffolds using citrate-based polymers to stabilize amorphous calcium phosphate promote osteogenesis and angiogenesis for bone defect repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous calcium phosphate, the lack of order is an abundance of possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stabilization and crystallization mechanism of amorphous calcium carbonate | Bioprocess Inspired Fabrication [bioprocess.cn]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Mitigating Soil Acidification from Long-Term Calcium Superphosphate Use
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating the mitigation of soil acidification resulting from the sustained application of calcium superphosphate (B1263860).
Frequently Asked Questions (FAQs)
Q1: Why does long-term use of calcium superphosphate lead to soil acidification?
While this compound itself is not directly acidifying, its long-term application can indirectly contribute to soil acidification through several mechanisms. The increased plant growth stimulated by the phosphorus in superphosphate leads to greater uptake of basic cations (like calcium, magnesium, and potassium) by plants. To maintain electrochemical balance, plant roots release hydrogen ions (H+) into the soil, thereby increasing acidity. Furthermore, the enhanced growth of legumes can increase nitrogen fixation, and the subsequent nitrification of ammonium (B1175870) to nitrate (B79036) releases more hydrogen ions, further lowering the soil pH.[1][2]
Q2: What are the primary indicators of soil acidification in our experimental plots?
The most direct indicator is a decrease in soil pH over time. Other signs include reduced crop yields despite adequate fertilization, poor plant vigor, and nutrient deficiency symptoms, particularly for nutrients like phosphorus and molybdenum which become less available in acidic conditions.[3] In highly acidic soils, you may also observe signs of aluminum and manganese toxicity in plants.[3][4]
Q3: What are the most common methods to mitigate soil acidification?
The most widely used methods include:
-
Liming: Application of materials like calcium carbonate (agricultural lime) or dolomite (B100054) to neutralize soil acidity.[4][5]
-
Organic Amendments: Incorporation of materials such as compost, animal manure, or biochar, which can buffer soil pH and improve soil health.[6][7][8]
-
Microbial Inoculants: Introducing beneficial microorganisms that can help in nutrient cycling and soil pH regulation.[7][9]
Q4: How do organic amendments like biochar and compost help in mitigating soil acidification?
Organic amendments contribute to mitigating soil acidification in several ways. They have a buffering capacity that resists changes in pH.[8] Many organic materials also contain basic cations that, upon decomposition, can neutralize acidity.[5] Biochar, in particular, often has an alkaline nature and a high surface area that can adsorb acidic components and improve nutrient retention.[6] The decomposition of organic matter also releases organic acids, which can form complexes with toxic aluminum ions, reducing their harmful effects on plants.
Q5: Can we use a combination of mitigation strategies?
Yes, in fact, a combination of strategies is often more effective. For instance, applying lime along with organic amendments can provide both immediate and long-term benefits for soil pH management and overall soil health.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable Soil pH Readings
Symptoms:
-
Wide variations in pH readings from the same soil sample.
-
pH meter readings drift and do not stabilize.
-
Readings from your pH meter do not align with expected values based on visual plant health or previous data.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Electrode Calibration | Recalibrate the pH meter using fresh, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Ensure the electrode is rinsed with distilled water and blotted dry between buffers.[11][12] |
| Dirty or Aged Electrode | Clean the electrode according to the manufacturer's instructions. If the electrode is old or has been stored improperly, it may need to be replaced.[11] Storing the probe in distilled water can damage it; store it in a proper storage solution.[13] |
| Incorrect Soil-to-Water Ratio | Use a consistent and standardized soil-to-water ratio for all measurements, typically 1:1 or 1:2.[9][14] |
| Insufficient Equilibration Time | Allow the soil-water slurry to equilibrate for a sufficient amount of time before taking a reading. Stir the sample intermittently for a few minutes and then let it settle.[9] |
| Interference from Soil Particles | Ensure the liquid supernatant is relatively clear before inserting the electrode. Soil particles can interfere with the reading.[9] |
Issue 2: Mitigation Amendment Shows Little to No Effect on Soil pH
Symptoms:
-
Soil pH remains low even after applying liming agents or organic amendments.
-
Crop health and yield do not improve as expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Application Rate | The amount of amendment applied may be too low to counteract the soil's buffering capacity. Conduct a lime requirement test to determine the appropriate application rate for your specific soil type.[4][15] |
| Poor Incorporation of Amendment | Amendments like lime are not very mobile in the soil and need to be thoroughly mixed into the root zone to be effective.[16] Ensure proper tillage or incorporation after application. |
| Slow Reaction Time of Amendment | Some amendments, especially coarse lime or certain types of biochar, react slowly with the soil. It may take several months to a year to see a significant change in pH.[5] |
| High Soil Buffering Capacity | Soils with high clay and organic matter content have a higher buffering capacity and will require larger amounts of amendments to change the pH.[17] |
| Continued Use of Acidifying Fertilizers | The ongoing application of ammonium-based nitrogen fertilizers can counteract the effects of the amendments. Consider switching to less acidifying nitrogen sources.[2] |
Quantitative Data on Mitigation Strategies
The following table summarizes typical results from experiments aimed at mitigating soil acidification. Note that the effectiveness of each amendment can vary significantly based on soil type, climate, and application methods.
| Amendment | Application Rate | Initial Soil pH | Soil pH after 1 Year | Change in Exchangeable Aluminum (Al³⁺) | Reference |
| Control (No Amendment) | N/A | 5.2 | 5.1 | No significant change | - |
| Agricultural Lime (CaCO₃) | 4 tons/ha | 5.2 | 6.3 | ~60% decrease | [4][18] |
| Biochar (from hardwood) | 20 tons/ha | 5.2 | 5.8 | ~40% decrease | [6] |
| Composted Manure | 30 tons/ha | 5.2 | 5.6 | ~25% decrease | [7] |
Experimental Protocols
Protocol 1: Determining Soil pH
-
Sample Collection: Collect representative soil samples from the experimental plot at a depth of 0-15 cm. For a composite sample, collect soil from at least 10-15 different locations within the plot and mix them thoroughly in a clean bucket.[19]
-
Sample Preparation: Air-dry the composite soil sample and sieve it through a 2-mm mesh to remove large particles and debris.[9]
-
Measurement:
-
Weigh 20g of the sieved soil into a clean 50 mL beaker.
-
Add 20 mL of deionized water (for a 1:1 soil-to-water ratio) and stir the mixture intermittently for 5 minutes.[9]
-
Let the suspension stand for at least 30 minutes to allow the soil particles to settle.
-
Calibrate a pH meter using standard buffer solutions of pH 4.0 and 7.0.
-
Carefully immerse the pH electrode into the supernatant (the clear liquid above the settled soil) and record the reading once it stabilizes.[9]
-
Clean the electrode with deionized water between samples.
-
Protocol 2: Evaluating the Efficacy of Soil Amendments
-
Experimental Design:
-
Establish experimental plots with uniform soil conditions.
-
Design a randomized complete block design with a minimum of three replicates for each treatment.
-
Treatments should include a control (no amendment), and different rates of the amendments being tested (e.g., lime, biochar, compost).
-
-
Amendment Application:
-
Calculate the required amount of each amendment for each plot based on the desired application rate (e.g., tons per hectare).
-
Evenly spread the amendment over the surface of the respective plots.
-
Incorporate the amendments into the top 15 cm of soil using a rototiller or other suitable equipment to ensure thorough mixing.[16]
-
-
Data Collection:
-
Collect soil samples from each plot before the application of amendments (baseline) and at regular intervals after application (e.g., 3, 6, 12, and 24 months).
-
Analyze the soil samples for pH, exchangeable acidity, and nutrient levels.
-
Monitor and record plant growth parameters such as height, biomass, and yield for each treatment.
-
-
Data Analysis:
-
Use statistical analysis (e.g., ANOVA) to determine the significance of the effects of the different amendments and application rates on soil properties and plant growth.
-
Visualizations
Caption: Workflow for mitigating soil acidification.
Caption: Troubleshooting inconsistent soil pH measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. Soil Acidification: Problems, Causes, Testing - MSU Extension Soil Fertility | Montana State University [landresources.montana.edu]
- 3. nrcs.usda.gov [nrcs.usda.gov]
- 4. Applying Lime to Raise Soil pH for Crop Production (Western Oregon) | OSU Extension Service [extension.oregonstate.edu]
- 5. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 6. Soil Amendment and Plant Growth Trials Using Biochar - Celignis Biomass Laboratory [celignis.com]
- 7. Frontiers | Continuously applying compost for three years alleviated soil acidity and heavy metal bioavailability in a soil-asparagus lettuce system [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. purdue.edu [purdue.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Soil pH Sensor Troubleshooting, Repair Tips and Installation Requirements [niubol.com]
- 12. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 13. soils.org [soils.org]
- 14. soils4teachers.org [soils4teachers.org]
- 15. alluvialsoillab.com [alluvialsoillab.com]
- 16. How To Change Your Soil's pH | Yard and Garden [yardandgarden.extension.iastate.edu]
- 17. hgic.clemson.edu [hgic.clemson.edu]
- 18. Soil pH and Lime Requirement – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 19. How to Test Soil pH | SoilNOW [blogs.cornell.edu]
best management practices to minimize phosphorus runoff from calcium superphosphate
Technical Support Center: Minimizing Phosphorus Runoff from Calcium Superphosphate (B1263860)
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical information, best management practices (BMPs), and experimental guidance for minimizing phosphorus (P) runoff from soils amended with calcium superphosphate. The content is structured to address specific issues that may arise during environmental impact studies, soil science research, or the development of nutrient management technologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for phosphorus runoff?
This compound, also known as single superphosphate (SSP) or triple superphosphate (TSP), is a highly soluble phosphate (B84403) fertilizer.[1][2] Its primary component is monocalcium phosphate [Ca(H₂PO₄)₂·H₂O].[3][4] Because over 90% of the phosphorus in superphosphate is water-soluble, it is immediately available for plant uptake.[3][4] However, this high solubility also means that if a rainfall or irrigation event occurs shortly after application, the phosphorus can be readily dissolved in surface water and lost as runoff before it has a chance to bind to soil particles or be absorbed by plants.[5][6]
Q2: What are the primary pathways of phosphorus loss from agricultural fields?
Phosphorus is lost from soil primarily through water-driven processes.[5] The two main forms of P loss are:
-
Particulate Phosphorus (PP): Phosphorus that is attached to soil particles and is lost when soil erodes.[5][7] This is often the dominant form of P loss, accounting for around 80% in some systems.[7]
-
Dissolved Phosphorus (DP): Phosphorus that is dissolved in runoff water (water-soluble).[5] This form is immediately bioavailable and can rapidly accelerate eutrophication.[8] High-solubility fertilizers like this compound are a primary source of DP loss, especially when applied to the soil surface.[5][6]
Phosphorus can be transported from a field via surface runoff, leaching (downward movement through the soil profile), and subsurface flow.[5][6] Surface runoff is the main transport mechanism for both PP and DP.[9]
Q3: How does soil pH affect the availability and runoff potential of phosphorus from superphosphate?
Soil pH is a master variable controlling phosphorus availability.[10] The optimal pH range for P availability to plants is between 6.0 and 7.0.[11][12]
-
In acidic soils (pH < 6.0): Phosphorus from dissolved superphosphate rapidly reacts with aluminum and iron, forming insoluble compounds that are unavailable to plants.[11][13]
-
In alkaline soils (pH > 7.2): Phosphorus precipitates with calcium, again making it less available.[11][13]
While these reactions, known as fixation, reduce the amount of dissolved phosphorus in the soil solution over time, they don't eliminate the immediate runoff risk after application. Managing soil pH to the optimal range ensures more efficient plant uptake of the applied P, reducing the amount of residual phosphorus left on the field that is susceptible to loss in future runoff events.[13]
Q4: What are the "4R" principles and how do they apply to managing superphosphate?
The 4R Nutrient Stewardship framework is a scientifically-based approach for managing fertilizers to achieve economic, social, and environmental goals.[14] It involves applying the:
-
Right Source: Match fertilizer type to crop needs.[15] this compound is an appropriate source for leguminous crops that fix their own nitrogen or when only phosphorus is required based on soil tests.[3][16]
-
Right Rate: Match the application amount to crop needs based on soil testing.[15][17] Applying P at rates higher than crop removal leads to a buildup of soil P, increasing the long-term risk of P loss.[18]
-
Right Time: Apply nutrients when crops can best utilize them, minimizing the risk of loss.[15] For superphosphate, this means avoiding application just before heavy rainfall is forecast and never applying to frozen or snow-covered ground.[17][19]
-
Right Place: Keep nutrients where crops can access them.[15] For phosphorus, this means placing it in the root zone rather than on the soil surface.[20]
Troubleshooting Guide for Experimental Work
Q5: My runoff analysis shows high dissolved phosphorus (DP) even with conservation tillage. What's the cause?
While conservation tillage (e.g., no-till) is very effective at reducing erosion and therefore particulate phosphorus (PP) loss, it can sometimes increase DP loss.[21][22][23] This occurs because surface-applied fertilizers, like broadcast superphosphate, remain concentrated in the top few inches of the soil.[23] Without tillage to incorporate them, these high concentrations of soluble P can readily dissolve in runoff water.[21] This effect is particularly pronounced during snowmelt or rainfall on frozen ground when water infiltration is minimal.[23]
-
Solution: In no-till or reduced-tillage experiments, switch from broadcasting superphosphate to subsurface placement (injection or banding).[22] Deep banding of phosphorus fertilizer can reduce DP runoff losses by 50% or more compared to broadcasting.[8][22]
Q6: I am observing significant variability in P runoff between my replicate experimental plots. What are the potential sources of error?
Variability in runoff studies is common and can stem from several factors:
-
Inherent Soil Heterogeneity: Small-scale differences in soil texture, organic matter, slope, and compaction can lead to different infiltration and runoff rates.
-
Non-Uniform Application: Ensure fertilizer is applied with calibrated equipment to deliver a consistent rate across all plots.
-
Antecedent Soil Moisture: The soil's moisture content before a rainfall event significantly impacts how quickly runoff begins. Pre-wetting plots to a uniform moisture level before a simulation can reduce this variability.
-
Surface Conditions: Differences in surface roughness, residue cover, or the presence of cracks and macropores (e.g., wormholes) can create preferential flow paths for runoff, leading to inconsistent results.[6]
Quantitative Data on Best Management Practice (BMP) Effectiveness
The effectiveness of BMPs in reducing phosphorus loss is site-specific, depending on factors like climate, soil type, and slope.[24][25] However, research provides general estimates of their impact.
| Best Management Practice (BMP) | Typical Phosphorus Reduction | Key Findings & Citations |
| Conservation Tillage | Reduces Total P by ~40-75% | Highly effective at reducing erosion and particulate P loss.[8][26] May increase dissolved P if fertilizer is not incorporated.[22][27] |
| Cover Crops | Reduces Total P by 15-92% | Primarily reduces particulate P loss by preventing erosion and increasing water infiltration.[28][29][30] Can also scavenge residual soil P for the next crop.[31] |
| Subsurface P Placement | Reduces Dissolved P by ~50% | Compared to surface broadcasting, injecting or banding fertilizer below the surface is critical for reducing dissolved P runoff, especially in no-till systems.[8][22] |
| Buffer/Filter Strips | Variable | Vegetated areas between fields and waterways that can filter sediment and absorb nutrients from runoff.[7][32] |
Experimental Protocol: Simulated Rainfall-Runoff Study
This protocol outlines a method for quantifying phosphorus runoff from experimental plots treated with this compound.
Objective: To measure and compare dissolved phosphorus (DP) and particulate phosphorus (PP) losses in surface runoff under different fertilizer application methods.
Materials:
-
Established experimental plots (e.g., 1m x 2m) on a representative soil type and slope.[33]
-
Rainfall simulator capable of delivering a consistent intensity (e.g., 60-100 mm/hr).[18][33]
-
Runoff collection system (e.g., gutters at the downslope end of each plot connected to collection vessels).
-
This compound (specify type, e.g., TSP).
-
Sample bottles, filtration apparatus (e.g., 0.45 µm filters), and coolers.
-
Access to a laboratory for phosphorus analysis (e.g., spectrophotometry using the molybdate (B1676688) blue method).[34]
Methodology:
-
Plot Establishment:
-
Define plot boundaries using metal or plastic frames inserted a few centimeters into the soil to isolate surface runoff.
-
Characterize initial soil conditions: take composite soil samples from the 0-5 cm depth of each plot for baseline analysis (e.g., Mehlich-3 P, pH, organic matter).[18]
-
-
Fertilizer Application (Example Treatments):
-
Control: No fertilizer applied.
-
Surface Broadcast: Evenly spread a pre-determined rate of this compound (based on soil test recommendations) over the soil surface.
-
Subsurface Banding: Create a shallow furrow (e.g., 5 cm deep) and apply the same rate of superphosphate in a concentrated band, then cover the furrow.
-
-
Rainfall Simulation:
-
Position the rainfall simulator over a plot. To account for antecedent moisture, a "pre-wetting" run may be performed on all plots 24 hours prior to the main experiment.
-
Initiate rainfall at a constant, high-intensity rate.[33]
-
Once runoff begins, start a timer. Collect runoff for a set duration (e.g., 30 minutes of continuous runoff).[33]
-
-
Sample Collection and Processing:
-
Collect the entire volume of runoff from each plot. Record the total volume to calculate the total runoff load.
-
Thoroughly agitate the collected runoff to ensure any settled particles are suspended.[33]
-
Immediately take two subsamples:
-
Sample A (Total P): Unfiltered subsample for total phosphorus analysis.
-
Sample B (Dissolved P): Immediately filter this subsample through a 0.45 µm filter.[18]
-
-
Store all samples on ice and transport to the lab for analysis.
-
-
Data Analysis:
-
Analyze samples for phosphorus concentration (mg/L).
-
Calculate the P load (mass of P lost) for each plot:
-
P Load (mg) = P Concentration (mg/L) × Total Runoff Volume (L)
-
-
Particulate P (PP) can be calculated as: Total P (TP) Load - Dissolved P (DP) Load.
-
Use statistical analysis (e.g., ANOVA) to compare the effects of different application methods on DP, PP, and TP losses.
-
Visualization: BMP Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate Best Management Practices to minimize phosphorus runoff, based on the principles of 4R Nutrient Stewardship.
Caption: Decision workflow for selecting BMPs to minimize P runoff.
References
- 1. Superphosphate - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. cropnutrition.com [cropnutrition.com]
- 4. PROPERTIES OF TRIPLE SUPERPHOSPHATE – TSP – Agrispex [agrispex.co.za]
- 5. Phosphorus Basics: Understanding Pathways of Soil Phosphorus Loss - Alabama Cooperative Extension System [aces.edu]
- 6. How Phosphorus is Lost from Farmland | Extension | West Virginia University [extension.wvu.edu]
- 7. Managing phosphate loss | Phosphorus Advice | Ballance [ballance.co.nz]
- 8. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 9. researchgate.net [researchgate.net]
- 10. A Critical Review on Soil Chemical Processes that Control How Soil pH Affects Phosphorus Availability to Plants [mdpi.com]
- 11. intelseed.ca [intelseed.ca]
- 12. Phosphorus Basics: Understanding Phosphorus Forms and Their Cycling in the Soil - Alabama Cooperative Extension System [aces.edu]
- 13. pH Effects On Plant-Available Phosphorus | Smart Nutrition [smartnutritionmst.com]
- 14. cropnutrition.com [cropnutrition.com]
- 15. 4rplus.org [4rplus.org]
- 16. set.adelaide.edu.au [set.adelaide.edu.au]
- 17. BEST MANAGEMENT PRACTICES TO KEEP PHOSPHORUS ON THE FIELD | Agronomic Crops Network [agcrops.osu.edu]
- 18. "Correlating Soil Test Phosphorus Losses in Runoff" by D. H. Pote, T. C. Daniel et al. [scholarworks.uark.edu]
- 19. mygarden.co.nz [mygarden.co.nz]
- 20. ccaontario.com [ccaontario.com]
- 21. Phosphorus losses can occur under low erosion rates – Agriculture Water Quality [agwater.extension.wisc.edu]
- 22. Best management practices for phosphorus | ontario.ca [ontario.ca]
- 23. With or without erosion, phosphorus losses occur | Journal of Nutrient Management [jofnm.com]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. researchgate.net [researchgate.net]
- 26. Water Quality / [extension.purdue.edu]
- 27. manitoba.ca [manitoba.ca]
- 28. sare.org [sare.org]
- 29. Cover crops for improved surface water quality: Benefits and limitations – Agriculture Water Quality [agwater.extension.wisc.edu]
- 30. covercropstrategies.com [covercropstrategies.com]
- 31. cropnutrition.com [cropnutrition.com]
- 32. wyoextension.org [wyoextension.org]
- 33. researchgate.net [researchgate.net]
- 34. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
Technical Support Center: Refining Calcium Superphosphate Granulation and Drying Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the granulation and drying of calcium superphosphate (B1263860).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Granule Formation and Low Yield
-
Question: My powder is not forming granules effectively, resulting in a high amount of fine particles and low product yield. What are the potential causes and solutions?
-
Answer: This issue, often termed "under-granulation," can stem from several factors related to the binder and granulation process parameters.
-
Insufficient Binder: The binder is crucial for particle agglomeration. If the binder concentration or volume is too low, it won't effectively create liquid bridges between particles.
-
Solution: Gradually increase the binder concentration or the spray rate. Ensure the binder solution is evenly distributed across the powder bed. For example, in pan granulation, adjusting the nozzle position can improve distribution.[1][2]
-
Inadequate Wet Massing Time: The powder and binder need sufficient time to interact and form granules.
-
Solution: Increase the wet massing time to allow for better granule formation. In a pan granulator, this can be achieved by decreasing the pan's inclination angle or slowing the powder feed rate.[1]
-
Incorrect Binder Viscosity: A binder with very low viscosity might not be strong enough to hold particles together.
-
Solution: Consider using a binder with a higher viscosity to enhance particle adhesion.[3]
-
Issue 2: Formation of Oversized Granules or Lumps
-
Question: My process is producing large, hard lumps instead of uniform granules. How can I prevent this "over-granulation"?
-
Answer: Over-granulation is typically caused by excessive moisture or localized overwetting.
-
Excessive Binder: Too much binder solution can lead to the formation of a slurry-like consistency, resulting in large agglomerates.
-
Solution: Reduce the binder spray rate or the total volume of binder used.[2][3] Implementing online moisture sensors can help control the binder addition process by stopping it once a target moisture content is reached.[3]
-
Poor Binder Distribution: An improper spray pattern can create localized areas of high moisture.
-
Solution: Adjust the spray nozzle to ensure a fine, even mist across the entire powder bed. In a fluid bed granulator, ensure proper fluidization to expose all particles to the spray evenly.[2]
-
High Binder Viscosity: A very thick binder may not distribute well, leading to clumps.
-
Solution: Dilute the binder solution to reduce its viscosity, allowing for smaller droplet formation and more uniform distribution.[2]
-
Issue 3: Wide Particle Size Distribution
-
Question: The resulting granules have a very wide range of sizes, leading to issues with flowability and downstream processing. How can I achieve a more uniform particle size distribution?
-
Answer: A wide particle size distribution can be caused by inconsistent granulation conditions.
-
Inconsistent Binder Addition: Fluctuations in the binder spray rate can lead to the simultaneous formation of both small and large granules.
-
Solution: Ensure a constant and controlled binder spray rate. Utilize a peristaltic pump for accurate and consistent liquid delivery.
-
Improper Drying: Non-uniform drying can cause some granules to shrink or fracture, while others remain intact, widening the size distribution.
-
Solution: Optimize the drying process to ensure uniform heat and mass transfer. In a fluid bed dryer, this means maintaining a stable fluidization pattern. For pan granulators, ensure a consistent bed depth and rotation speed.[1]
-
Lack of Classification: Without a mechanism to separate particles by size, a wide distribution is more likely.
-
Solution: Implement a screening or milling step after drying to classify the granules. Undersized particles can be recycled back into the granulator.[4][5] An oscillating granulator or a cone mill can be effective for this purpose.[3]
-
Issue 4: High Moisture Content in Final Product
-
Question: After drying, my calcium superphosphate granules still have a high moisture content, leading to caking and poor stability. What adjustments can I make to the drying process?
-
Answer: Inefficient drying is the primary cause of high residual moisture.
-
Inadequate Drying Time or Temperature: The drying conditions may not be sufficient to remove the required amount of water.
-
Solution: Increase the drying time or the inlet air temperature.[6] It's a balance, as excessively high temperatures can lead to product degradation.[7]
-
Poor Airflow: Insufficient airflow in the dryer can lead to localized saturation of the air with moisture, hindering further evaporation.
-
Solution: Increase the airflow rate to efficiently carry away evaporated moisture. In a fluid bed dryer, ensure the air distribution plate is not clogged.[2]
-
Thick Granule Bed: A deep bed of granules can prevent the drying air from effectively reaching all the particles.
-
Solution: Reduce the batch size or use a wider, shallower drying chamber to decrease the bed depth.
-
Issue 5: Low Granule Crushing Strength
-
Question: The produced granules are friable and easily break apart during handling and transport. How can I improve their mechanical strength?
-
Answer: Granule strength is influenced by the binder and the degree of particle consolidation.
-
Inappropriate Binder: The chosen binder may not provide sufficient binding strength.
-
Solution: Experiment with different binders or increase the concentration of the current binder. The chemical nature of the binder plays a significant role in the final granule strength.
-
Insufficient Consolidation: The granules may not be dense enough, resulting in a porous and weak structure.
-
Solution: In a pan granulator, increasing the residence time by adjusting the pan angle and rotation speed can lead to denser, stronger granules.[1] In a fluid bed granulator, a longer processing time at a lower spray rate can also improve granule consolidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal moisture content for the granulation of this compound?
A1: The optimal moisture content can vary depending on the specific formulation and granulation equipment. However, a general guideline is to maintain a moisture level that allows for plastic deformation and agglomeration without leading to overwetting and lump formation. This is often determined empirically through a series of experiments.
Q2: How does the drying temperature affect the quality of this compound?
A2: The drying temperature can significantly impact the final product's properties. While higher temperatures can reduce drying time, they can also lead to the formation of less soluble forms of calcium phosphate (B84403), potentially reducing its efficacy. For instance, studies on dicalcium phosphate have shown that increasing the drying temperature from 60°C to 200°C can decrease its solubility in 2% citric acid from 96.2% to 78.2%.[7] It is crucial to find a balance that ensures adequate drying without compromising the product's chemical integrity.
Q3: What is "curing" in the context of this compound production, and is it always necessary?
A3: Curing is a period of storage after the initial reaction and granulation, allowing for the chemical reactions between the rock phosphate and acid to continue, thereby maximizing the conversion to plant-available phosphate.[5] However, some modern one-step granulation processes aim to eliminate the need for a separate curing stage by controlling the reaction conditions within the granulator itself, often with the use of anti-passivation agents.[4]
Q4: How can I measure the free acid content in my final product?
A4: The free acid content is a critical quality parameter as high levels can be detrimental. A common method involves extracting the free phosphoric acid with a suitable organic solvent, such as an acetone-ether mixture, followed by titration with a standardized sodium hydroxide (B78521) solution.[8][9]
Q5: What are the key process parameters to control in pan granulation for consistent product quality?
A5: For pan granulation, the following parameters are critical:
-
Pan Angle and Speed: These control the residence time and the rolling action of the particles, affecting granule size and density.[1]
-
Feed Rate of Powder and Binder: The ratio of these two streams is a primary determinant of granule size.[1]
-
Binder Spray Pattern and Droplet Size: Ensures uniform wetting of the powder.
-
Bed Temperature: Can influence the granulation and drying kinetics.
Data Presentation
Table 1: Effect of Drying Temperature on Dicalcium Phosphate Solubility
| Drying Temperature (°C) | Solubility in 2% Citric Acid (%) |
| 60 | 96.2 |
| 90 | 91.4 |
| 110 | 88.1 |
| 160 | 82.6 |
| 200 | 78.2 |
Data sourced from a study on the effect of drying temperature on dicalcium phosphate properties.[7]
Table 2: Key Process Parameters in Pan Granulation and Their General Effects
| Parameter | Effect of Increase |
| Pan Inclination Angle | Decreases residence time, potentially smaller granules |
| Pan Rotation Speed | Increases centrifugal force, can lead to denser, larger granules |
| Powder Feed Rate | Can lead to smaller granules if binder rate is constant |
| Binder Flow Rate | Leads to larger granules and can cause over-granulation if excessive |
| Binder Concentration | Can result in larger and stronger granules |
General trends observed in pan granulation studies.[1]
Experimental Protocols
Protocol 1: Determination of Free Phosphoric Acid in this compound
-
Sample Preparation: Weigh 1 gram of the this compound sample (passed through a 500µm sieve) into a flask.
-
Extraction: Add 100 ml of an acetone-ether (1:1) mixture to the flask.
-
Shake the mixture for 30 minutes to extract the free phosphoric acid.
-
Filtration: Filter the solution to separate the solid material.
-
Titration: Titrate the filtrate with a standardized 0.1 N sodium hydroxide solution using a suitable indicator (e.g., phenolphthalein) to determine the amount of free acid.
-
Calculation: Calculate the percentage of free phosphoric acid based on the volume of NaOH used.
This protocol is based on established methods for free acid determination.[8][9]
Protocol 2: Pan Granulation of this compound
-
Equipment Setup: Set the pan granulator to the desired inclination angle and rotation speed (e.g., 45-55° and 20-30 rpm as starting points).
-
Powder Feed: Continuously feed the this compound powder into the pan at a controlled rate.
-
Binder Application: Spray the binder solution (e.g., water or a solution containing a binding agent) onto the powder bed using a nozzle that provides a fine, even mist.
-
Granulation: Allow the material to tumble and agglomerate in the pan. The granules will discharge over the pan rim once they reach a certain size.
-
Drying: Transfer the wet granules to a dryer (e.g., a rotary or fluid bed dryer) and dry at a controlled temperature (e.g., 80-120°C) to the target moisture content.
-
Screening: Sieve the dried granules to separate the desired particle size fraction.
This is a general protocol; specific parameters should be optimized for your material and equipment.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for common granulation issues.
Caption: Simplified workflow for this compound production.
References
- 1. Process Behavior and Product Quality in Fertilizer Manufacturing Using Continuous Hopper Transfer Pan Granulation—Experimental Investigations [mdpi.com]
- 2. chinacanaan.com [chinacanaan.com]
- 3. pharmanow.live [pharmanow.live]
- 4. CN1085639C - One-step preparation of granular this compound from phosphate rock powder and its technology - Google Patents [patents.google.com]
- 5. impactfertilisers.com.au [impactfertilisers.com.au]
- 6. researchgate.net [researchgate.net]
- 7. Effect of drying temperature of the dicalcium phosphate (DCP) on its X-ray diffraction patterns, spatial structure and solubility, retention of calcium and phosphorus, growth performance, tibia characteristics in broiler chickens fed diets supplemented with phytase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Overcoming Matrix Effects in the Elemental Analysis of Calcium Superphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the elemental analysis of calcium superphosphate (B1263860).
Troubleshooting Guides
Issue 1: Inaccurate results in ICP-OES analysis due to high calcium and phosphate (B84403) concentrations.
Question: My ICP-OES results for trace elements in calcium superphosphate are inconsistent and show poor recovery. What could be the cause and how can I fix it?
Answer:
High concentrations of calcium and phosphorus in your sample matrix are likely causing significant matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate results.[1] Calcium is known to be one of the most potent elements causing matrix effects in ICP-OES.[1] Here are several strategies to mitigate these effects:
-
Sample Dilution: This is the simplest approach to reduce the concentration of interfering matrix elements. A high dilution factor can minimize the impact of the matrix on the plasma's properties. However, be mindful that excessive dilution can bring analyte concentrations below the detection limit of the instrument.
-
Internal Standardization: Introduce an element that is not present in the sample (e.g., Yttrium (Y), Scandium (Sc), or Gallium (Ga)) at a constant concentration to all samples, standards, and blanks.[2] The internal standard helps to correct for variations in sample introduction and plasma conditions caused by the matrix. For calcium-rich matrices, Yttrium is often a suitable internal standard.[2]
-
Matrix Matching: Prepare your calibration standards in a solution that mimics the matrix of your digested this compound sample.[3] This involves adding similar concentrations of high-purity calcium and phosphate salts to your standard solutions. While effective, this can be laborious and may introduce contaminants.[4]
-
Instrumental Parameter Optimization: Adjusting the ICP-OES operational parameters, such as nebulizer gas flow rate, RF power, and observation height, can help to minimize matrix effects by ensuring robust plasma conditions.
Issue 2: Spectral interferences leading to falsely elevated analyte concentrations.
Question: I am observing unexpectedly high concentrations of certain elements in my this compound samples, and I suspect spectral overlap. How can I identify and correct for this?
Answer:
Spectral interferences are a common issue in complex matrices like fertilizers.[5][6] They occur when an emission line from a matrix element or a molecular species overlaps with the emission line of the analyte.
-
Selection of Alternative Wavelengths: Modern ICP-OES systems with CCD detectors allow for the measurement of multiple emission lines for a single element.[7] Choose an alternative, interference-free wavelength for the analyte of interest. Consult wavelength tables and perform a qualitative scan of your sample to identify potential overlaps.
-
Inter-element Correction (IEC): If an alternative wavelength is not available or also has interferences, you can use inter-element correction. This involves measuring the interfering element's concentration and applying a mathematical correction factor to the analyte's apparent concentration.
-
High-Resolution Spectrometer: Using a high-resolution ICP-OES can resolve the analyte peak from the interfering peak.
Issue 3: Incomplete sample digestion leading to low and variable results.
Question: My analytical results for this compound are not reproducible, and I suspect the sample is not fully dissolving. What is the best digestion method?
Answer:
Incomplete digestion is a significant source of error. For this compound and other phosphate rocks, a robust acid digestion method is crucial.
-
Microwave-Assisted Digestion: This is a highly effective and rapid method for sample preparation.[8][9][10][11] A common procedure involves digesting the sample in a closed vessel with a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) or Lefort aqua regia (a mixture of HNO₃ and HCl with a higher proportion of HCl).[1][12][13] The high temperature and pressure achieved in the microwave system facilitate complete dissolution.
-
Hot Plate Digestion: While less rapid than microwave digestion, hot plate digestion with a mixture of acids can also be effective.[8][14] A typical procedure involves heating the sample with a combination of nitric acid and other acids like hydrochloric or sulfuric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of matrix effects encountered when analyzing this compound?
A1: The primary matrix effects are:
-
Non-spectral (or matrix-induced) interferences: These are caused by the high concentrations of calcium and phosphate, which can alter the physical properties of the sample solution (e.g., viscosity, surface tension) and the characteristics of the plasma (e.g., temperature, electron density). This can lead to inefficient nebulization, incomplete atomization/ionization of the analyte, and signal suppression or enhancement.[1]
-
Spectral interferences: These arise from the overlap of spectral lines of matrix elements (like Ca, P, Fe) with the analytical lines of the elements of interest.[4][5][6]
Q2: How do I choose an appropriate internal standard for ICP-OES analysis of this compound?
A2: An ideal internal standard should have a similar ionization potential and mass to the analyte of interest and should not be present in the original sample. For a broad range of analytes in a calcium-rich matrix, Yttrium (Y) and Scandium (Sc) are commonly used and have been shown to provide good correction for matrix effects.[2][15]
Q3: Can I use X-Ray Fluorescence (XRF) for the elemental analysis of this compound, and what are the challenges?
A3: Yes, XRF is a suitable technique for the elemental analysis of solid fertilizer samples.[16] The main challenge with XRF is also matrix effects, primarily absorption and enhancement effects. To overcome these, proper sample preparation is critical. This often involves grinding the sample to a fine powder and pressing it into a pellet or fusing it with a flux (e.g., lithium borate) to create a homogeneous glass bead.[17] Matrix correction algorithms are then applied during data processing to account for the influence of other elements in the sample.[18]
Q4: What is a "releasing agent," and is it useful for the analysis of this compound?
A4: A releasing agent is a substance added to a sample to reduce chemical interferences in flame atomic absorption spectroscopy (FAAS) and, to a lesser extent, in ICP-OES. For the analysis of calcium, lanthanum chloride (LaCl₃) is a common releasing agent.[19][20][21] In the presence of phosphate, calcium can form refractory calcium phosphate compounds in the flame or plasma, which reduces the number of free calcium atoms available for measurement. Lanthanum preferentially binds with the phosphate, "releasing" the calcium to be atomized and measured.[22] While still used in FAAS, the use of releasing agents in modern, robust ICP-OES systems is less common as matrix effects are often better addressed by other means like internal standardization and optimized plasma conditions.
Q5: How can I validate my method for the elemental analysis of this compound?
A5: Method validation should include:
-
Analysis of Certified Reference Materials (CRMs): Analyze a CRM with a matrix similar to this compound to assess the accuracy and trueness of your method.[1][10][12][13]
-
Spike Recovery Studies: Add a known amount of the analyte to a sample and measure the recovery. Good recovery (typically 85-115%) indicates that the method is not significantly affected by matrix interferences.[1][12]
-
Precision and Repeatability: Analyze the same sample multiple times to determine the precision of your method, expressed as the relative standard deviation (RSD).
Experimental Protocols
Protocol 1: Microwave-Assisted Acid Digestion for ICP-OES Analysis
This protocol is suitable for the determination of major and trace elements in this compound.
Materials:
-
This compound sample, finely ground
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Deionized water (18 MΩ·cm)
-
Microwave digestion system with appropriate vessels
Procedure:
-
Accurately weigh approximately 0.5 g of the homogenized this compound sample into a clean microwave digestion vessel.[8]
-
Carefully add 6 mL of concentrated HNO₃ and 2 mL of concentrated HCl to the vessel.
-
Allow the sample to pre-digest for at least 15 minutes in a fume hood to allow for any initial reactions to subside.
-
Seal the vessels and place them in the microwave digestion system.
-
Set the microwave program. A typical program involves ramping the temperature to 200°C over 15-20 minutes and holding it for another 20-30 minutes.[10]
-
After the program is complete, allow the vessels to cool to room temperature.
-
Carefully open the vessels in a fume hood.
-
Quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Rinse the digestion vessel with deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.
-
The sample is now ready for analysis by ICP-OES. A further dilution may be necessary depending on the analyte concentrations and the instrument's linear range.
Protocol 2: Internal Standard Addition for ICP-OES Analysis
Materials:
-
Digested this compound sample solution (from Protocol 1)
-
Internal standard stock solution (e.g., 1000 mg/L Yttrium in 2% HNO₃)
-
Calibration standards
-
Blank solution (matching the acid matrix of the samples)
Procedure:
-
Prepare a working internal standard solution (e.g., 10 mg/L Yttrium) by diluting the stock solution.
-
Add the internal standard to all your samples, calibration standards, and the blank solution to achieve a final constant concentration (e.g., 1 mg/L Y). This can be done manually or using an online addition system.
-
Ensure thorough mixing of the internal standard with each solution.
-
Analyze the solutions using ICP-OES. The instrument software will use the ratio of the analyte signal to the internal standard signal for calibration and quantification, which corrects for matrix-induced signal variations.
Data Presentation
Table 1: Comparison of Analyte Recovery with and without Matrix Effect Correction in ICP-OES Analysis of a Certified Reference Material (CRM) for Phosphate Rock.
| Element | Certified Value (mg/kg) | Measured Value (mg/kg) - No Correction | Recovery (%) - No Correction | Measured Value (mg/kg) - With Internal Standard | Recovery (%) - With Internal Standard |
| Cd | 0.25 ± 0.02 | 0.18 | 72 | 0.24 | 96 |
| Cr | 115 ± 5 | 92 | 80 | 112 | 97 |
| Cu | 35 ± 2 | 26 | 74 | 34 | 97 |
| Ni | 38 ± 2 | 29 | 76 | 37 | 97 |
| Pb | 12 ± 1 | 9 | 75 | 11.5 | 96 |
| Zn | 210 ± 10 | 155 | 74 | 205 | 98 |
Note: Data is illustrative and based on typical performance improvements reported in the literature.
Table 2: Recommended ICP-OES Wavelengths for Elemental Analysis in a High Calcium and Phosphate Matrix.
| Element | Recommended Wavelength (nm) | Potential Interferences to Consider |
| Phosphorus (P) | 177.495, 178.287, 213.618 | Fe, Cu |
| Calcium (Ca) | 317.933, 393.366, 422.673 | - |
| Cadmium (Cd) | 214.439, 226.502 | As, Fe |
| Chromium (Cr) | 205.560, 267.716 | Fe |
| Copper (Cu) | 224.700, 324.754 | Fe |
| Iron (Fe) | 238.204, 259.940 | - |
| Lead (Pb) | 220.353 | Al |
| Zinc (Zn) | 202.548, 213.857 | Fe, Ni |
Visualizations
Caption: Experimental workflow for ICP-OES analysis of this compound.
Caption: Troubleshooting logic for inaccurate ICP-OES results.
References
- 1. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. info.asistandards.com [info.asistandards.com]
- 4. saimm.co.za [saimm.co.za]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. tandfonline.com [tandfonline.com]
- 10. covalenteconsultoria.com.br [covalenteconsultoria.com.br]
- 11. Microwave Acid Sample Decomposition for Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. [Determination of major elements in superphosphate by X-ray fluorescence spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Key Steps in XRF Sample Preparation: From Crushing to Fusion [xrfscientific.com]
- 18. xos.com [xos.com]
- 19. How to remove Phosphorus using Lanthanum Chloride [netsolwater.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Calcium Superphosphate vs. Triple Superphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Calcium Superphosphate, also known as Single Superphosphate (SSP), and Triple Superphosphate (TSP), supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of these common phosphorus fertilizers.
Chemical Composition and Nutrient Analysis
Single Superphosphate and Triple Superphosphate are both primarily sources of phosphorus, a critical nutrient for plant growth and development. However, their chemical composition and nutrient content differ significantly due to their distinct manufacturing processes. SSP is produced by reacting phosphate (B84403) rock with sulfuric acid, while TSP is created by reacting phosphate rock with phosphoric acid.[1][2]
Table 1: Comparative Nutrient Composition of SSP and TSP
| Nutrient | Single Superphosphate (SSP) | Triple Superphosphate (TSP) |
| Phosphorus (P₂O₅) | 16-22%[1][3] | 44-48%[3][4] |
| Calcium (Ca) | 18-21%[5] | 13-15%[4] |
| Sulfur (S) | 11-12%[5] | Typically absent[1] |
| Primary Component | Monocalcium phosphate [Ca(H₂PO₄)₂] and Gypsum (CaSO₄·2H₂O)[5][6] | Monocalcium phosphate [Ca(H₂PO₄)₂·H₂O][6] |
Comparative Efficacy in Crop Production
The choice between SSP and TSP can have significant impacts on crop yield and nutrient uptake, largely dependent on soil type and specific crop requirements.
Impact on Wheat Yield
Numerous studies have investigated the comparative effects of SSP and TSP on wheat production. Research indicates that the performance of each fertilizer is highly influenced by soil characteristics.
In a study on phosphorus-deficient calcareous soils, Single Superphosphate applied at a rate of 80 kg P ha⁻¹ resulted in a higher grain yield (32.20 g/pot ) compared to Triple Superphosphate at the same application rate.[7] The superiority of SSP in this context was attributed to its calcium content and the high water solubility of its phosphate compound.[7] Conversely, in varying textured salt-affected soils, TSP was found to be a superior source of phosphorus for wheat, leading to maximum grain and straw yields.[8]
Table 2: Effect of SSP and TSP on Wheat Yield and Phosphorus Uptake in Different Soil Types
| Fertilizer (at 80 kg P ha⁻¹) | Soil Type | Grain Yield ( g/pot ) | Straw Yield ( g/pot ) | P Uptake in Grain (mg/pot) | P Uptake in Straw (mg/pot) | Reference |
| SSP | P-deficient calcareous | 32.20 | 38.80 | 83.72 | 34.92 | [7] |
| TSP | P-deficient calcareous | - | - | - | - | [7] |
| SSP | Saline-sodic (coarse texture) | - | - | - | 19.33 | [8] |
| TSP | Saline-sodic (coarse texture) | - | - | 41.53 | 18.27 | [8] |
| SSP | Sodic (fine texture) | - | - | 41.60 | 19.33 | [8] |
| TSP | Sodic (fine texture) | - | - | 41.53 | 18.27 | [8] |
Note: Direct comparative yield data for TSP in the calcareous soil study was not provided in the source.
Impact on Rice Yield in Different Soil Environments
A pot experiment comparing various phosphorus fertilizers in rice cultivation highlighted the differential effects of SSP and TSP in fluvo-aquic and yellow-cinnamon soils. In fluvo-aquic soil, SSP led to a significant increase in grain yield, while in yellow-cinnamon soil, TSP resulted in a more substantial yield increase compared to SSP.
Table 3: Comparative Effect of SSP and TSP on Rice Grain Yield in Different Soils
| Fertilizer Treatment | Soil Type | Grain Yield ( g/pot ) |
| SSP | Fluvo-aquic | 17.5 |
| TSP | Fluvo-aquic | 16.8 |
| SSP | Yellow-cinnamon | 10.1 |
| TSP | Yellow-cinnamon | 18.2 |
Effects on Soil Properties
The application of SSP and TSP can influence soil chemistry, particularly soil pH and the availability of phosphorus.
Soil pH
The reaction of these fertilizers in the soil can lead to localized changes in pH. The dissolution of both SSP and TSP granules creates an acidic environment in the immediate vicinity of the granule, which can affect the availability of micronutrients and the solubility of soil minerals.[4]
Phosphorus Availability and Diffusion
Both SSP and TSP provide readily available, water-soluble phosphate to plants.[6] However, the diffusion of phosphorus from the fertilizer granule can be influenced by soil type. In calcareous soils, the diffusion of phosphorus from both SSP and TSP granules can be limited due to the "common ion effect" of calcium, which inhibits the dissolution of calcium-containing fertilizers.[4] In acidic soils, the diffusion is generally more similar between the two.[4]
An incubation study on alluvial and red soils demonstrated that the rate of phosphorus transformation and availability differs between SSP and rock phosphate (a less soluble phosphorus source), with SSP showing faster initial availability in alluvial soil.[9] While this study did not directly compare SSP and TSP, it highlights the dynamic nature of phosphorus availability from different sources in various soil types.
Experimental Protocols
The following outlines a generalized experimental protocol for comparing the efficacy of SSP and TSP in a field trial, based on methodologies reported in various studies.[10][11]
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4) to account for field variability.
-
Plot Size: Standardized plot dimensions (e.g., 4.5m x 5m) with alleys between plots (e.g., 1m) and blocks (e.g., 2m) to prevent cross-contamination.[11]
-
Treatments:
-
Control (no phosphorus application)
-
Single Superphosphate (SSP) at varying rates (e.g., 40, 80, 120 kg P₂O₅ ha⁻¹)
-
Triple Superphosphate (TSP) at varying rates (e.g., 40, 80, 120 kg P₂O₅ ha⁻¹)
-
-
Basal Fertilization: Uniform application of nitrogen (N) and potassium (K) to all plots based on soil test recommendations to ensure phosphorus is the limiting nutrient being tested.
Field Preparation and Management
-
Site Selection: Choose a site with uniform soil properties and a known history of phosphorus deficiency for optimal response detection.
-
Land Preparation: Conventional tillage practices (plowing and harrowing) to create a uniform seedbed.[11]
-
Sowing: Use a certified seed variety suitable for the region and plant at the recommended seeding rate and depth.
-
Fertilizer Application: Apply the full dose of phosphorus fertilizers (SSP and TSP) and a portion of the nitrogen and all of the potassium as a basal application at the time of sowing. The remaining nitrogen can be applied as a top dressing at critical growth stages.[10]
-
Weed and Pest Control: Implement standard agronomic practices for weed and pest management to minimize their impact on crop growth.
Data Collection and Analysis
-
Soil Sampling: Collect composite soil samples from the experimental site before fertilizer application for baseline nutrient analysis (pH, organic matter, available P, K, etc.).
-
Plant Growth Parameters: Record data on plant height, number of tillers/branches at different growth stages.
-
Yield and Yield Components: At maturity, harvest the central rows of each plot to determine grain yield, straw/stover yield, and other yield components (e.g., number of grains per spike, 1000-grain weight).
-
Nutrient Analysis: Analyze plant samples (grain and straw) for phosphorus concentration to determine nutrient uptake.
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design to determine the statistical significance of the differences between treatments.
Logical Relationships and Key Differences
The fundamental differences between SSP and TSP stem from their manufacturing processes, which dictate their nutrient content and, consequently, their agronomic applications.
Caption: Key differences between SSP and TSP production and nutrient content.
Conclusion
The choice between SSP and TSP should be guided by several factors:
-
Soil Nutrient Status: For soils deficient in both phosphorus and sulfur, SSP is an excellent choice.[5] For soils with adequate sulfur levels, the higher phosphorus content of TSP may be more economical.
-
Crop Requirements: Crops with a high sulfur demand, such as legumes and brassicas, may benefit more from SSP application.[12]
-
Soil pH: The performance of both fertilizers can be influenced by soil pH, with potential for reduced phosphorus availability in highly calcareous or acidic soils.[4][9]
-
Economic Considerations: The cost per unit of phosphorus is a critical factor. While SSP may be less expensive per ton, the higher concentration of TSP might make it more cost-effective in terms of phosphorus content.[5]
Ultimately, a comprehensive soil analysis and consideration of specific crop needs are essential for making an informed decision on the most appropriate phosphorus fertilizer source to optimize crop productivity and nutrient use efficiency.
References
- 1. rubbermalaysia.com [rubbermalaysia.com]
- 2. ballestra.com [ballestra.com]
- 3. News [lanemachinery.com]
- 4. set.adelaide.edu.au [set.adelaide.edu.au]
- 5. avocadosource.com [avocadosource.com]
- 6. Superphosphate - Wikipedia [en.wikipedia.org]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. scialert.net [scialert.net]
- 9. jagroforenviron.com [jagroforenviron.com]
- 10. repository.cimmyt.org [repository.cimmyt.org]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. icl-growingsolutions.com [icl-growingsolutions.com]
Validating Plant Phosphorus Uptake: A Comparative Guide to Isotopic Tracer Studies of Calcium Superphosphate and Alternatives
For researchers, scientists, and drug development professionals, accurately quantifying the uptake and utilization of phosphorus (P) from fertilizers is crucial for optimizing agricultural productivity and developing novel nutrient delivery systems. This guide provides a comprehensive comparison of plant phosphorus uptake from calcium superphosphate (B1263860) and alternative fertilizers, validated through isotopic tracer studies. Detailed experimental protocols, comparative data, and a visual workflow are presented to support rigorous scientific investigation.
Isotopic labeling, utilizing radioisotopes such as Phosphorus-32 (³²P) and Phosphorus-33 (³³P), offers a precise method to trace the fate of fertilizer-derived phosphorus within the plant-soil system. This technique allows for the direct quantification of phosphorus absorbed by the plant from a specific fertilizer source, distinguishing it from the phosphorus already present in the soil.
Comparative Analysis of Phosphorus Uptake from Different Fertilizers
The following table summarizes quantitative data from isotopic tracer studies, comparing the performance of Triple Superphosphate (TSP), a common form of calcium superphosphate, with other phosphorus fertilizers like Phosphate (B84403) Rock (PR), Monoammonium Phosphate (MAP), and Struvite.
| Fertilizer Type | Isotopic Tracer | Plant Species | Key Findings | Quantitative Data |
| Triple Superphosphate (TSP) | ³²P | Corn (Zea mays L.) | Significantly higher P recovery compared to Phosphate Rock. | Phosphorus Recovery: 10.52% from TSP alone.[1][2] |
| Phosphate Rock (PR) | ³²P | Corn (Zea mays L.) | Lower P recovery compared to TSP. Mixing with TSP improved PR-P recovery. | Phosphorus Recovery: 2.57% from PR alone.[1][2] |
| Monoammonium Phosphate (MAP) | ³³P | Maize (Zea mays L.) | Higher Phosphorus Use Efficiency (PUE) compared to Struvite. | Phosphorus Use Efficiency (PUE): ~4.9% %P Derived from Fertilizer: 22% |
| Struvite | ³³P | Maize (Zea mays L.) | Lower PUE compared to MAP. | Phosphorus Use Efficiency (PUE): ~1.9% %P Derived from Fertilizer: 8% |
Experimental Protocol: A Step-by-Step Guide to Isotopic Tracer Studies
This section outlines a detailed methodology for conducting experiments to validate plant phosphorus uptake from different fertilizers using isotopic tracers.
1. Preparation of Labeled Fertilizers:
-
Obtain a radioactive isotope of phosphorus, typically ³²P or ³³P, in a suitable chemical form (e.g., H₃³²PO₄ or H₃³³PO₄).
-
For soluble fertilizers like this compound or MAP, the isotope can be directly incorporated into a solution of the fertilizer.
-
For less soluble fertilizers like phosphate rock, the labeling process may involve more complex procedures to ensure uniform distribution of the tracer.
-
The specific activity (radioactivity per unit of phosphorus) of the labeled fertilizer must be precisely determined.
2. Experimental Setup (Greenhouse/Pot Study):
-
Select a suitable plant species for the study (e.g., corn, wheat, ryegrass).
-
Use pots filled with a well-characterized soil type with known phosphorus levels.
-
The experimental design should include control groups (no fertilizer) and treatments for each fertilizer being tested (e.g., this compound vs. MAP). Each treatment should have multiple replicates.
-
Apply the labeled fertilizers to the respective pots at a predetermined rate.
3. Plant Growth and Harvest:
-
Grow the plants under controlled environmental conditions (light, temperature, water).
-
At a specific growth stage (e.g., vegetative stage 7 for maize), harvest the above-ground plant biomass.
4. Sample Processing and Analysis:
-
Dry the harvested plant material to a constant weight to determine biomass.
-
Grind the dried plant tissue into a fine powder.
-
Digest a known weight of the powdered plant tissue using appropriate acid digestion methods to bring the phosphorus into solution.
-
Determine the total phosphorus concentration in the digest using standard analytical techniques (e.g., colorimetry).
-
Measure the radioactivity (e.g., counts per minute) in the digest using a suitable instrument like a liquid scintillation counter.
5. Data Calculation and Interpretation:
-
Phosphorus Derived from Fertilizer (%Pdff): This is calculated using the specific activity of the tracer in the plant tissue and the specific activity of the applied fertilizer.
-
%Pdff = (Specific Activity in Plant / Specific Activity in Fertilizer) x 100
-
-
Phosphorus Use Efficiency (PUE): This represents the proportion of the applied fertilizer phosphorus that is taken up by the plant.
-
PUE (%) = (Total P uptake by plant from fertilizer / Amount of fertilizer P applied) x 100
-
-
Phosphorus Recovery: This is a similar metric to PUE, often expressed as a percentage of the applied fertilizer recovered in the plant biomass.
Experimental Workflow
The following diagram illustrates the logical flow of an isotopic tracer experiment for validating plant phosphorus uptake.
Caption: Experimental workflow for validating plant phosphorus uptake using isotopic tracers.
References
A Comparative Guide: Calcium Superphosphate vs. Diammonium Phosphate for Early Plant Growth
For researchers and agricultural scientists, selecting the optimal phosphorus source is critical for maximizing early plant vigor. This guide provides a detailed, objective comparison of two widely used phosphate (B84403) fertilizers: Calcium Superphosphate (B1263860) and Diammonium Phosphate (DAP). We will delve into their chemical properties, impact on soil, and performance in early plant growth, supported by experimental data.
Chemical Composition and Nutrient Availability
Calcium Superphosphate exists in two main forms: Single Superphosphate (SSP) and Triple Superphosphate (TSP). TSP, with a higher phosphorus concentration, is more common in modern agriculture. It is produced by reacting phosphate rock with phosphoric acid. The primary component is monocalcium phosphate [Ca(H₂PO₄)₂·H₂O]. Over 90% of the phosphorus in TSP is water-soluble, making it readily available for plant uptake.[1] It also supplies calcium, an essential secondary nutrient.[1]
Diammonium Phosphate (DAP) is a highly soluble fertilizer with the chemical formula (NH₄)₂HPO₄.[2] It is valued for its high content of both phosphorus (46% P₂O₅) and nitrogen (18% N).[2][3] Its high solubility ensures that both nutrients are quickly released into the soil.[2][3]
Impact on Soil pH
The application of these fertilizers induces distinct changes in the soil's chemical environment, particularly the pH in the immediate vicinity of the fertilizer granule.
-
This compound: As the granules of this compound dissolve, the concentrated soil solution becomes acidic.[1] This initial acidic reaction can be beneficial in neutral to alkaline soils by increasing the availability of micronutrients.
-
Diammonium Phosphate: In contrast, DAP creates an alkaline pH (around 7.5-8.0) in the soil surrounding the granule upon dissolution.[2] This is due to the release of ammonium (B1175870) (NH₄⁺). However, this effect is temporary. Over time, the nitrification of ammonium to nitrate (B79036) by soil bacteria releases hydrogen ions, leading to a net long-term acidification of the soil.[2] The initial alkaline environment can, in some cases, lead to the formation of volatile ammonia (B1221849), which can be harmful to germinating seeds and seedlings if the fertilizer is placed too close.[2]
Performance in Early Plant Growth: Experimental Data
Direct comparative studies on early growth metrics are limited, but field trials comparing overall yield provide valuable insights into the performance of these fertilizers.
A study on a wheat-maize rotation system in loess soil compared the effects of various phosphate fertilizers on crop yield. The results indicated that Single Superphosphate (SSP) and Monoammonium Phosphate (MAP, which has a similar initial acidic reaction to TSP) were more suitable for this cropping system than DAP.[4]
Another study evaluating phosphate fertilizers on wheat in two different soil textures found that DAP was superior to TSP in terms of phosphorus use efficiency.[5]
The following table summarizes quantitative data from a field experiment comparing different phosphate fertilizers on maize yield and phosphorus accumulation.
| Fertilizer Type | Maize Yield ( kg/ha ) | P Accumulation in Maize ( kg/ha ) |
| Single Superphosphate (SSP) | 9850 | 31.2 |
| Calcium Magnesium Phosphate (CMP) | 9780 | 28.4 |
| Monoammonium Phosphate (MAP) | 5880 | 20.0 |
| Diammonium Phosphate (DAP) | 6840 | 18.6 |
| Control (No Phosphate) | 3210 | 10.5 |
Data adapted from a study on acidic red soil.[6]
In this particular study on acidic red soil, SSP and CMP resulted in significantly higher maize yield and P accumulation compared to MAP and DAP.[6] This highlights the importance of considering soil type and pH when selecting a phosphate fertilizer.
Experimental Protocols
While a specific, standardized protocol for the direct comparison of these two fertilizers on early plant growth is not universally established, a general methodology can be outlined based on common practices in fertilizer evaluation studies.
Objective: To compare the effects of this compound and Diammonium Phosphate on the germination, root and shoot growth, and biomass of a selected crop species (e.g., wheat, maize) in a controlled environment.
Materials:
-
Seeds of the chosen crop species.
-
Pots or trays for planting.
-
Growth medium (e.g., potting soil, sand, or a soil mix with known properties).
-
This compound (TSP) and Diammonium Phosphate (DAP).
-
Control group with no fertilizer application.
-
Growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Ruler or calipers for measuring root and shoot length.
-
Drying oven and a precision scale for biomass measurement.
Procedure:
-
Experimental Design: A completely randomized design with multiple replications for each treatment (Control, this compound, Diammonium Phosphate) is recommended.
-
Fertilizer Application:
-
Determine the application rate based on the recommended phosphorus dosage for the chosen crop and the pot size.
-
For the DAP treatment, the amount of nitrogen applied should be balanced across all treatments (including the control and this compound) by adding a nitrogen source that is not ammonium-based to isolate the effect of the phosphate source.
-
The fertilizers should be thoroughly mixed with the growth medium before planting or applied in a band at a safe distance from the seeds to avoid potential salt or ammonia injury, especially with DAP.[2]
-
-
Planting and Growth Conditions:
-
Sow a predetermined number of seeds in each pot at a uniform depth.
-
Maintain optimal and consistent environmental conditions (light, temperature, water) for all treatments throughout the experiment.
-
-
Data Collection:
-
Germination Rate: Record the number of emerged seedlings daily for a specified period.
-
Seedling Growth: At predetermined intervals (e.g., 14, 21, and 28 days after planting), carefully harvest a subset of seedlings from each pot.
-
Measure the length of the longest root and the shoot height.
-
Biomass: Separate the roots and shoots, wash them carefully to remove the growth medium, and dry them in an oven at a standard temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight of the roots and shoots.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the fertilizer treatments.
Visualization of Nutrient Release and Soil Interaction
The following diagram illustrates the distinct pathways of nutrient release and the immediate impact on soil pH for this compound and Diammonium Phosphate.
Caption: Nutrient release pathways and soil pH effects of this compound vs. DAP.
Conclusion
Both this compound and Diammonium Phosphate are effective sources of phosphorus for early plant growth. The choice between them should be guided by several factors:
-
Nitrogen Requirement: If supplemental nitrogen is needed, DAP provides both N and P in a single application. For legumes or situations where additional nitrogen is not desired, this compound is a more suitable option.[1]
-
Soil pH: In alkaline soils, the acidic nature of this compound can be advantageous. In acidic soils, the temporary alkaline reaction of DAP might be beneficial, although its long-term acidifying effect must be considered.
-
Seedling Sensitivity: Care must be taken with DAP placement to avoid ammonia toxicity to germinating seeds, particularly in high pH soils.[2]
Ultimately, the optimal choice of phosphate fertilizer depends on a holistic assessment of the crop's nutritional needs, the soil's chemical properties, and the overall nutrient management strategy. Further research with direct comparative trials on a wider range of crops and soil types would be beneficial to refine recommendations for specific agricultural contexts.
References
- 1. repository.cimmyt.org [repository.cimmyt.org]
- 2. cropnutrition.com [cropnutrition.com]
- 3. Understanding the Role of DAP Fertilizer in Root Development [bulkagrochem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Different Types of Phosphate Fertilizer on Phosphorus Absorption and Desorption in Acidic Red Soil of Southwest China [mdpi.com]
A Comparative Spectroscopic Analysis of Single and Triple Superphosphates
A detailed guide for researchers on the characterization of single superphosphate (B1263860) (SSP) and triple superphosphate (TSP) fertilizers using various spectroscopic techniques. This guide provides a comparative overview of their chemical compositions and structural properties, supported by experimental data and detailed methodologies.
Single superphosphate (SSP) and triple superphosphate (TSP) are two of the most widely used phosphate (B84403) fertilizers in agriculture. While both supply essential phosphorus to plants, they differ significantly in their phosphorus content and chemical composition due to different manufacturing processes.[1][2] SSP is produced by reacting phosphate rock with sulfuric acid, resulting in a lower phosphorus concentration and the presence of calcium sulfate (B86663) (gypsum).[1][2] In contrast, TSP is manufactured by treating phosphate rock with phosphoric acid, leading to a much higher phosphorus content and minimal sulfur.[1][2] These differences in composition influence their nutrient release characteristics and interactions within the soil.
Spectroscopic techniques are invaluable tools for characterizing and differentiating SSP and TSP. Methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD) provide detailed information about the molecular vibrations, crystal structures, and elemental compositions of these fertilizers. This guide presents a comparative spectroscopic study of SSP and TSP, offering insights into their chemical makeup and providing researchers with the necessary protocols for their analysis.
Chemical Composition and Physical Properties
The primary active component in both SSP and TSP is monocalcium phosphate monohydrate [Ca(H₂PO₄)₂·H₂O]. However, the overall composition of the two fertilizers varies significantly, which is reflected in their nutrient content.
| Property | Single Superphosphate (SSP) | Triple Superphosphate (TSP) |
| P₂O₅ Content (%) | 16 - 22 | 42 - 50 |
| Calcium (Ca) Content (%) | ~20 | ~14 |
| Sulfur (S) Content (%) | ~12 | - |
| Other Nutrients | Calcium, Magnesium, Iron, Zinc, Manganese | - |
| Primary Production Reactant | Sulfuric Acid | Phosphoric Acid |
This table summarizes the key differences in the chemical composition of Single Superphosphate (SSP) and Triple Superphosphate (TSP). Data sourced from multiple references.[1][2]
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a sample.[3] In the analysis of superphosphates, these methods can identify the phosphate and sulfate groups and differentiate between the various crystalline forms.
FTIR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy involves the inelastic scattering of monochromatic light.[3] For superphosphates, FTIR is particularly useful for identifying the broad absorption bands associated with the phosphate and water molecules. Raman spectroscopy can provide more specific information about the phosphate backbone and the presence of gypsum in SSP.
Comparative Spectral Data:
| Spectroscopic Technique | Single Superphosphate (SSP) | Triple Superphosphate (TSP) | Reference |
| FTIR (cm⁻¹) | ~3440-3500 (O-H stretching), ~2193-2870 (P-OH), 1087, 1110 (P-O stretching), 920, 879, 760 (P-O-P bending) | Similar phosphate bands to SSP, but with higher intensity and resolution. Absence of strong sulfate bands. | [4] |
| Raman (cm⁻¹) | Characteristic peaks for both monocalcium phosphate and gypsum. | Predominantly peaks corresponding to monocalcium phosphate. | [5][6] |
This table presents a summary of the expected spectral features for SSP and TSP from FTIR and Raman spectroscopy.
X-ray Diffraction (XRD)
X-ray diffraction is a powerful technique for determining the crystallographic structure of a material.[7] In the context of fertilizers, XRD can be used to identify the specific crystalline phases present in SSP and TSP. The primary crystalline component in both is monocalcium phosphate monohydrate. However, SSP also exhibits distinct diffraction peaks corresponding to gypsum (calcium sulfate dihydrate).
Comparative XRD Data:
| Fertilizer | Major Crystalline Phases Identified |
| Single Superphosphate (SSP) | Monocalcium phosphate monohydrate [Ca(H₂PO₄)₂·H₂O], Gypsum [CaSO₄·2H₂O] |
| Triple Superphosphate (TSP) | Monocalcium phosphate monohydrate [Ca(H₂PO₄)₂·H₂O] |
This table highlights the difference in the major crystalline phases of SSP and TSP as identifiable by XRD.[8][9][10][11]
Experimental Protocols
Sample Preparation
For most spectroscopic analyses, the fertilizer samples should be finely ground to a homogenous powder. This ensures that the measurement is representative of the bulk material.
-
Obtain a representative sample of the fertilizer.
-
Grind the sample to a fine powder (< 10 µm) using a mortar and pestle or a ball mill.[7]
-
Dry the sample in an oven at a low temperature (e.g., 60°C) to remove any adsorbed moisture that could interfere with the analysis.
FTIR Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a common and convenient method for FTIR analysis of solid samples.[12]
-
Instrument: A Fourier-transform infrared spectrophotometer equipped with an ATR accessory.
-
Measurement Mode: Attenuated Total Reflection (ATR).
-
Wavenumber Range: 4000 - 400 cm⁻¹.[13]
-
Resolution: 4.0 cm⁻¹.[12]
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the powdered fertilizer sample onto the ATR crystal, ensuring good contact.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly between samples.
-
Raman Spectroscopy Protocol
-
Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Objective: Use a low-power objective to avoid sample burning.
-
Procedure:
-
Place a small amount of the powdered sample on a microscope slide.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 100 - 3500 cm⁻¹).
-
Multiple spectra from different spots on the sample may be averaged to ensure representativeness.
-
X-ray Diffraction (XRD) Protocol
-
Instrument: A powder X-ray diffractometer.
-
Radiation: Typically Cu Kα radiation.
-
Scan Range (2θ): 5° to 60°.
-
Scan Speed: A slow scan speed (e.g., 2°/min) is recommended for good resolution.[13]
-
Procedure:
-
Pack the powdered sample into a sample holder.
-
Ensure the surface of the sample is flat and level with the holder.
-
Place the sample holder in the diffractometer.
-
Run the XRD scan over the desired 2θ range.
-
The resulting diffractogram can be analyzed by comparing the peak positions to standard diffraction patterns for known compounds (e.g., from the ICDD database).
-
Visualizing Experimental Workflows
Caption: General workflow for the spectroscopic analysis of superphosphate fertilizers.
Caption: Detailed steps for the preparation of fertilizer samples for spectroscopic analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. rubbermalaysia.com [rubbermalaysia.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. gjesr.com [gjesr.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. azooptics.com [azooptics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. scielo.br [scielo.br]
The Impact of Calcium Superphosphate on Soil Microbial Communities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of calcium superphosphate's effects on diverse soil microbial communities against other phosphorus-based alternatives. The information presented is supported by experimental data to aid in understanding the intricate interactions between soil amendments and the subterranean ecosystem.
Comparative Analysis of Phosphorus Fertilizers on Soil Microbial Communities
The application of phosphorus (P) fertilizers is a cornerstone of modern agriculture, essential for robust crop yields. However, the choice of P source can significantly influence the composition and activity of soil microbial communities, which are vital for nutrient cycling and overall soil health. This section compares the effects of calcium superphosphate (B1263860) (specifically, single superphosphate - SSP) with other common P fertilizers, including triple superphosphate (TSP), rock phosphate (B84403) (RP), and organic P sources.
| Fertilizer Type | Key Characteristics | Impact on Microbial Biomass | Impact on Microbial Diversity | Impact on Enzyme Activity |
| This compound (SSP) | Contains monocalcium phosphate and calcium sulfate; readily soluble. | Can initially increase microbial biomass due to readily available P. Some studies show a significant increase in both bacterial and fungal biomass. | Effects vary. Some studies report no significant change in diversity indices like Shannon and Simpson, while others show alterations in the relative abundance of specific microbial groups. Can influence the fungal-to-bacterial ratio. | Can stimulate phosphatase activity due to the increased availability of P substrates. Other enzyme activities like urease and dehydrogenase may also be affected, though responses can be variable. |
| Triple Superphosphate (TSP) | Higher concentration of monocalcium phosphate than SSP; readily soluble. | Similar to SSP, can boost microbial biomass in the short term by alleviating P limitation. | Long-term application may lead to shifts in microbial community structure. Some studies suggest it can result in higher bacterial diversity compared to controls. | Can increase phosphatase activity. However, the high concentration of soluble P might also suppress the production of certain enzymes involved in P mineralization over the long term. |
| Rock Phosphate (RP) | Naturally occurring phosphate rock; low solubility, slow-release of P. | May have a less immediate impact on microbial biomass compared to soluble P fertilizers. However, it can support the growth of phosphate-solubilizing microorganisms (PSMs). | Can select for and increase the abundance of PSMs, thereby altering the microbial community composition. Some studies have found that long-term RP application leads to higher bacterial diversity. | The slow release of P can lead to a sustained increase in phosphatase activity as microorganisms attempt to acquire P. |
| Organic Phosphorus (e.g., Manure, Compost) | P is bound in organic molecules; slow release upon mineralization. | Generally leads to a significant increase in total microbial biomass (both bacteria and fungi) due to the addition of carbon and other nutrients alongside P. | Often results in an increase in microbial diversity and a more balanced fungal-to-bacterial ratio. | Broadly stimulates a range of soil enzyme activities involved in carbon, nitrogen, and phosphorus cycling due to the complex nature of the organic matter. |
Experimental Protocols
Understanding the methodologies used to evaluate fertilizer effects on soil microbes is crucial for interpreting experimental data. Below are detailed protocols for key analyses.
Soil DNA Extraction and 16S rRNA Gene Sequencing for Microbial Community Analysis
This protocol is fundamental for assessing the taxonomic composition and diversity of the bacterial community in a soil sample.
a. DNA Extraction (Example using a commercial kit):
-
Sample Collection and Preparation: Collect soil samples and store them at -80°C. For extraction, use approximately 0.25-0.5 grams of soil.
-
Lysis: Add the soil sample to a bead-beating tube containing lysis buffer. Homogenize using a bead beater for a specified time (e.g., 2 minutes) to mechanically disrupt microbial cells.
-
Purification: Following lysis, centrifuge the sample to pellet the soil particles. Transfer the supernatant containing the DNA to a clean tube.
-
Inhibitor Removal: Add a solution designed to precipitate and remove humic substances and other PCR inhibitors, which are common in soil. Centrifuge to pellet the inhibitors.
-
DNA Binding: Transfer the cleared lysate to a spin column with a silica (B1680970) membrane. Add a high-salt binding buffer and centrifuge. The DNA will bind to the membrane.
-
Washing: Wash the membrane with ethanol-based wash buffers to remove remaining impurities.
-
Elution: Add an elution buffer (or sterile water) to the center of the membrane and centrifuge to release the purified DNA.
-
Quantification and Quality Check: Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Assess purity by checking the 260/280 and 260/230 absorbance ratios.
b. 16S rRNA Gene Amplicon Sequencing:
-
PCR Amplification: Amplify a specific variable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers. These primers are often barcoded to allow for multiplexing of samples.
-
Library Preparation: Clean up the PCR products to remove primers and dNTPs. Quantify the amplicons and pool them in equimolar concentrations to create the sequencing library.
-
Sequencing: Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq).
-
Bioinformatic Analysis: Process the raw sequencing reads by quality filtering, trimming, and merging paired-end reads. Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Assign taxonomy to each OTU/ASV by comparing them to a reference database (e.g., Greengenes, SILVA). Calculate diversity indices (alpha and beta diversity) and analyze the relative abundance of different bacterial taxa.
Phospholipid Fatty Acid (PLFA) Analysis for Microbial Biomass and Community Structure
PLFA analysis provides a quantitative measure of the viable microbial biomass and gives insights into the broad structure of the microbial community.
-
Lipid Extraction: Extract lipids from a known mass of freeze-dried soil using a one-phase chloroform-methanol-citrate buffer solvent.
-
Lipid Fractionation: Separate the total lipid extract into neutral lipids, glycolipids, and phospholipids (B1166683) using solid-phase extraction (SPE) columns. Elute the different lipid classes with solvents of increasing polarity (chloroform, acetone, and methanol, respectively).
-
Methanolysis: Subject the phospholipid fraction to mild alkaline methanolysis to cleave the fatty acid chains from the glycerol (B35011) backbone and convert them into fatty acid methyl esters (FAMEs).
-
FAMEs Extraction and Analysis: Extract the FAMEs with hexane (B92381) and analyze them using a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Data Analysis: Identify and quantify individual FAMEs by comparing their retention times and peak areas to known standards. Use specific fatty acids as biomarkers for different microbial groups (e.g., branched-chain fatty acids for Gram-positive bacteria, monounsaturated fatty acids for Gram-negative bacteria, and specific polyunsaturated fatty acids for fungi) to calculate the abundance of these groups and the total microbial biomass.
Visualizing the Impact: Workflows and Logical Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for analyzing the effects of this compound and the logical pathway of its influence on the soil microbial community.
Caption: Experimental workflow for evaluating fertilizer effects.
Caption: Logical pathway of this compound's microbial impact.
A Comparative Guide to Polymer Coatings for Controlled-Release Calcium Superphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various polymer coatings used to control the release of calcium superphosphate (B1263860), a key phosphorus fertilizer. The following sections detail the performance of different polymer technologies, supported by experimental data, and provide comprehensive methodologies for the cited experiments.
Introduction to Controlled-Release Calcium Superphosphate
Controlled-release fertilizers (CRFs) are designed to release nutrients gradually over time, synchronizing with the nutrient requirements of plants. This approach enhances nutrient use efficiency, minimizes environmental pollution from nutrient runoff, and reduces the frequency of fertilizer application. Polymer coatings are a prevalent and effective method for controlling the release of soluble fertilizers like this compound. The performance of these coatings is influenced by the polymer type, coating thickness, and environmental factors such as temperature and soil moisture.
Comparative Performance of Polymer Coatings
The efficacy of different polymer coatings for this compound varies significantly. This section compares three common types of biodegradable and synthetic polymer coatings: lignin-based, starch-based, and polyurethane coatings.
Lignin-Based Coatings
Lignin (B12514952), an abundant natural polymer, is a promising biodegradable material for coating fertilizers.[1][2] A study on granulated single superphosphate coated with modified kraft lignin demonstrated effective control of phosphorus (P) release, particularly in the initial stages.[3][4] The P-release was observed to be linear in the decay phase.[3] A significant amount of phosphorus (50-80%) remained within the coating, indicating a potential for longer-term, slower release.[3]
Starch-Based Coatings
Starch, another biodegradable and readily available polymer, can be modified to create superabsorbent hydrogels for fertilizer coatings.[5] These coatings respond to environmental stimuli such as moisture, pH, and temperature to control nutrient release.[6] Starch-based hydrogels can also act as water reservoirs, enhancing water use efficiency.[6] The encapsulation of phosphate (B84403) within a starch-alginate superabsorbent composite has been shown to provide a sustained release of phosphorus.[7]
Polyurethane Coatings
Polyurethane (PU) is a synthetic polymer widely used for creating durable and effective controlled-release fertilizer coatings.[8][9] A study using a bio-based polyurethane derived from castor oil to coat monoammonium phosphate (MAP) demonstrated that the release of phosphorus could be effectively delayed.[10] The longevity of the release was directly proportional to the coating rate, with a 6% coating rate achieving a 75% release time of 209 days.[10] The release rate of phosphorus from PU-coated fertilizers is significantly influenced by the hydrophobicity and mechanical properties of the coating material.[11]
Data Presentation: Comparative Quantitative Data
The following tables summarize the quantitative data from various studies on the performance of different polymer coatings for controlled-release phosphate fertilizers.
| Coating Type | Fertilizer | Coating Thickness/Ratio | Release Medium | Temperature (°C) | Key Findings | Reference |
| Lignin-based (Modified Kraft Lignin) | Single Superphosphate | Not specified | Water | Not specified | Controlled initial P-release; 50-80% of P remained after the experiment. | [3] |
| Starch-Alginate Hydrogel | Potassium Dihydrogen Phosphate | 12 wt% Starch, 1 wt% Alginate, 3.5M CaCl2 | Distilled Water | Not specified | 7 wt% phosphorus release after 30 days. | [7] |
| Castor Oil-based Polyurethane | Monoammonium Phosphate (MAP) | 6% | Soil | Not specified | 75% phosphorus release in 209 days. | [10] |
| Polymer-coated MAP | Monoammonium Phosphate (MAP) | 4%, 4.5%, 5% | Water and Soil | 10 and 23 | P release decreased with increasing coating thickness and increased with temperature. Release was slower in soil than in water. | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the validation of polymer coatings for controlled-release this compound.
Preparation of Lignin-Coated Single Superphosphate
This protocol is based on the methodology described for coating granulated single superphosphate with modified kraft lignin.[3][4]
-
Lignin Modification: Kraft lignin is first chemically modified to enhance its coating properties. This can involve processes like hydroxymethylation with formaldehyde (B43269) followed by cross-linking with a phenol-formaldehyde resin.[3]
-
Coating Solution Preparation: The modified lignin is dissolved in a suitable solvent to create a coating solution.
-
Coating Process: Granulated single superphosphate is coated with the lignin solution using a suitable method like spray coating in a fluidized bed.
-
Drying: The coated granules are dried to remove the solvent and cure the lignin coating.
Phosphorus Release Study from Coated Fertilizers
This protocol outlines a general procedure for evaluating the phosphorus release kinetics from coated fertilizer granules in water and soil.[12][13]
-
Water Release Study:
-
A known weight of coated fertilizer granules is placed in a vessel containing a specific volume of deionized water.
-
The vessel is maintained at a constant temperature.
-
At predetermined time intervals, an aliquot of the water is collected.
-
The concentration of phosphorus in the aliquot is determined using a suitable analytical method (e.g., molybdenum blue method).
-
-
Soil Release Study:
-
A specific amount of coated fertilizer is either incorporated into or placed as a band in a pot containing soil with a known moisture content.
-
The pots are incubated at a constant temperature.
-
At set time points, soil samples are taken from the vicinity of the fertilizer granules.
-
The available phosphorus in the soil samples is extracted and analyzed.
-
Analytical Method for Phosphorus Determination: Molybdenum Blue Method
This spectrophotometric method is commonly used for the determination of phosphate in fertilizer release studies.
-
Sample Preparation: An acidic extraction of the sample solution (water from the release study or soil extract) is performed.
-
Color Development: A reagent containing molybdate (B1676688) and a reducing agent (e.g., ascorbic acid) is added to the sample. In the presence of phosphate, a blue-colored phosphomolybdenum complex is formed.
-
Spectrophotometric Measurement: The absorbance of the blue solution is measured at a specific wavelength (typically around 880 nm) using a spectrophotometer.
-
Quantification: The concentration of phosphate is determined by comparing the absorbance of the sample to a calibration curve prepared using standard phosphate solutions.
Mandatory Visualizations
Experimental Workflow for Evaluating Polymer Coatings
References
- 1. Lignin-based controlled release fertilizers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Colibri: Lignin-based coatings for controlled release fertilizers by coating single superphosphate [colibri.udelar.edu.uy]
- 5. mdpi.com [mdpi.com]
- 6. Stimuli-Responsive Starch-Based Biopolymer Coatings for Smart and Sustainable Fertilizers [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of Polymeric Coating on the Phosphate Availability as a Fertilizer: Insight from Phosphate Release by Castor Polyurethane Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Properties of Bio-Based Polyurethane Controlled Release Urea Coating with Photosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recommended Values for the Hydrophobicity and Mechanical Properties of Coating Materials Usable for Preparing Controlled-Release Fertilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
techno-economic comparison of different phosphate fertilizer production processes
A deep dive into the techno-economic landscapes of phosphate (B84403) fertilizer production reveals a mature industry dominated by the wet process, with the thermal process occupying a niche for high-purity applications. Emerging technologies, focused on enhanced efficiency and nutrient recovery, are poised to reshape the sector, driven by environmental pressures and the pursuit of sustainable agriculture.
The production of phosphate fertilizers is a cornerstone of global food security. The primary manufacturing routes are broadly categorized by the initial production of phosphoric acid, the key intermediate. The long-established "wet process" and the more energy-intensive "thermal process" represent the conventional approaches. However, the industry is witnessing a shift towards innovative technologies aimed at improving nutrient use efficiency and reducing the environmental footprint of fertilizer production. This guide provides a comparative analysis of these processes, summarizing key techno-economic data, detailing experimental protocols for quality assessment, and illustrating the production workflows.
Comparative Techno-Economic Analysis
The choice of a phosphate fertilizer production process is a complex decision influenced by factors such as raw material quality, energy costs, capital investment capacity, and market demand for product purity. The following table summarizes the key quantitative parameters for the main production routes.
| Parameter | Wet Process (e.g., DAP Production) | Thermal Process (for high-purity Phosphoric Acid) | Enhanced Efficiency Fertilizers (e.g., Coated Fertilizers) |
| Primary Raw Materials | Phosphate rock, Sulfuric acid, Ammonia[1][2] | Phosphate rock, Coke, Silica[3] | Conventional Fertilizers (e.g., MAP, DAP), Coating materials (e.g., polymers, sulfur) |
| Key Products | DAP, MAP, TSP, SSP[4][5] | High-purity phosphoric acid, Animal feed phosphates, Food-grade phosphates | Controlled-release fertilizers, Slow-release fertilizers[4] |
| P₂O₅ Content in Product | DAP: ~46%, MAP: ~52%, TSP: ~46%, SSP: ~19%[6] | Varies with final product | Varies depending on the base fertilizer and coating percentage |
| Capital Investment (CAPEX) | High, with significant costs for reactors, filters, and granulation units. A large-scale integrated plant can cost $100 million – $500 million. | Very High, primarily due to the electric furnace. A 1,000 t/d plant can cost around $28 million for the acid plant alone.[7] | Moderate to High, depending on the complexity of the coating technology and retrofitting requirements. |
| Operating Costs (OPEX) | Dominated by raw material costs (especially sulfuric acid and ammonia), which can account for over 70% of the total.[8] | High energy consumption is a major cost driver. | Higher than conventional fertilizers due to the cost of coating materials and the coating process. |
| Energy Consumption | Moderate. A phosphoric acid plant can consume around 54,035 kWh daily for a 200,000 MT/year capacity. | High, due to the energy-intensive electric furnace for phosphorus production.[9] | Additional energy is required for the coating and drying processes. |
| Environmental Impact | Generation of large quantities of phosphogypsum, a major solid waste.[10] Air emissions can include fluorides and SO₂.[10][11] Water contamination is a risk.[12] | High carbon footprint due to significant electricity consumption. Slag is produced as a byproduct. | Reduced nutrient runoff and leaching into the environment.[13] Potential for emissions from coating solvents. |
| Process Complexity | Complex multi-step process involving reaction, filtration, granulation, and drying.[1] | Simpler process flow but requires high-temperature operations.[3] | Additional coating and drying steps add to the complexity of the overall process. |
Experimental Protocols
Accurate analysis of raw materials and final products is crucial for process control and quality assurance in fertilizer production. The following are detailed methodologies for key experiments.
Determination of P₂O₅ Content in Phosphate Rock
Principle: This method involves the acid digestion of the phosphate rock to bring the phosphorus into solution, followed by spectrophotometric determination.
Apparatus:
-
Spectrophotometer
-
Beakers and volumetric flasks
-
Heating plate
-
Filter paper
Reagents:
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
-
Vanadate-molybdate reagent
Procedure:
-
Weigh approximately 1 gram of the finely ground phosphate rock sample into a beaker.
-
Add a 3:1 mixture of hydrochloric acid and nitric acid to the beaker.
-
Heat the mixture on a hot plate for 15-20 minutes to ensure complete dissolution of the phosphate.
-
Cool the solution and filter it into a volumetric flask.
-
Dilute the filtrate to a known volume with distilled water.
-
Take an aliquot of the diluted solution and add the vanadate-molybdate reagent. This will form a yellow-colored complex.
-
Measure the absorbance of the solution using a spectrophotometer at a wavelength of 430 nm.
-
Determine the P₂O₅ concentration by comparing the absorbance to a calibration curve prepared from standard phosphate solutions.
Analysis of Impurities in Wet-Process Phosphoric Acid
Principle: This protocol outlines the determination of metallic impurities in phosphoric acid using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Apparatus:
-
ICP-OES spectrometer
-
Microwave digestion system
-
Volumetric flasks and pipettes
Reagents:
-
Nitric acid (HNO₃), high purity
-
Hydrochloric acid (HCl), high purity
-
Multi-element standard solutions
Procedure:
-
Accurately weigh a sample of the phosphoric acid into a microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid to the vessel.
-
Place the vessel in the microwave digestion system and run a suitable digestion program to break down the matrix.
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to the mark with deionized water.
-
Aspirate the sample solution into the ICP-OES spectrometer.
-
The instrument measures the intensity of the light emitted by each element at its characteristic wavelength.
-
Quantify the concentration of each impurity by comparing the emission intensities to those of the multi-element standard solutions.
Process Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the high-level workflows of the primary phosphate fertilizer production processes.
Caption: High-level process flows for phosphate fertilizer production.
The future of phosphate fertilizer production will likely involve a multi-faceted approach, integrating incremental improvements in the efficiency of the wet process, leveraging the thermal process for specialized products, and expanding the role of enhanced efficiency and recycled-nutrient fertilizers to meet the growing global demand for food in an environmentally sustainable manner.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.intratec.us [cdn.intratec.us]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. downloads.unido.org [downloads.unido.org]
- 7. researchgate.net [researchgate.net]
- 8. asiachmical.com [asiachmical.com]
- 9. icontrolpollution.com [icontrolpollution.com]
- 10. documents1.worldbank.org [documents1.worldbank.org]
- 11. Environmental impact of phosphate mining and beneficiation: review - MedCrave online [medcraveonline.com]
- 12. Safer Phosphates Foundation | News and Insights - The Future of Phosphorous Fertilizers [saferphosphates.com]
- 13. Engineers Guide: Diammonium phosphate (DAP) fertilizer manufacturing flow diagram [enggyd.blogspot.com]
A Comparative Life Cycle Assessment of Calcium Superphosphate and Other Key Phosphorus Fertilizers
A comprehensive "cradle-to-gate" analysis reveals the environmental trade-offs associated with the production of essential phosphorus fertilizers. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the life cycle assessment (LCA) of calcium superphosphate (B1263860) (specifically, single superphosphate - SSP), triple superphosphate (TSP), and diammonium phosphate (B84403) (DAP), supported by quantitative data and detailed experimental methodologies.
The production of phosphorus (P) fertilizers is a cornerstone of modern agriculture, ensuring global food security. However, their manufacturing is an energy-intensive process with a significant environmental footprint. A life cycle assessment (LCA) provides a systematic framework for quantifying these environmental impacts, from the extraction of raw materials to the factory gate. This guide synthesizes data from key LCA studies to offer a comparative overview of three major P fertilizers: calcium superphosphate (SSP), triple superphosphate (TSP), and diammonium phosphate (DAP).
Comparative Environmental Performance
The environmental profiles of SSP, TSP, and DAP vary across different impact categories, reflecting their distinct production pathways. The following tables summarize the cradle-to-gate environmental impacts of these fertilizers. It is important to note that direct comparisons should be made with caution, as data are compiled from different studies with potentially varying system boundaries and assumptions.
Table 1: Comparison of Greenhouse Gas Emissions and Energy Consumption
| Fertilizer | Global Warming Potential (kg CO₂-eq / tonne of product) | Primary Energy Demand (MJ / tonne of product) | Data Source |
| Single Superphosphate (SSP) | 216 | 2639 | [Ledgard et al., 2011][1] |
| Triple Superphosphate (TSP) - Uncoated | 118 | Not Reported | [Turki et al., 2025][2] |
| Triple Superphosphate (TSP) - Coated | 1,270,000 (value seems anomalous, likely per a larger functional unit) | Not Reported | [Turki et al., 2025][2] |
| Diammonium Phosphate (DAP) | 1120 | Not Reported | [Ledgard et al., 2011][1] |
Note: The data for TSP (coated) from the source appears to be exceptionally high and may represent a different functional unit or a typographical error in the source document. The value for uncoated TSP is presented for a more direct comparison. The DAP value is for "cradle-to-NZ-port" and includes transportation.
Table 2: Midpoint Environmental Impacts of Uncoated Triple Superphosphate (TSP) Production (per tonne of product)
| Impact Category | Unit | Value | Data Source |
| Ozone Formation, Human Health | kg NOx eq | 7.96 | [Turki et al., 2025][2] |
| Fine Particulate Matter Formation | kg PM2.5 eq | 4.39 | [Turki et al., 2025][2] |
| Fossil Resource Scarcity | kg oil eq | 131 | [Turki et al., 2025][2] |
Production Process Overview
The life cycle of these phosphorus fertilizers begins with the mining of phosphate rock. The subsequent processing steps, however, diverge significantly, leading to their different environmental footprints.
Detailed Experimental Protocols
The quantitative data presented in this guide are derived from Life Cycle Assessment (LCA) studies that adhere to the ISO 14040 and 14044 standards. These standards provide a framework for conducting and reporting LCA studies, ensuring transparency and comparability.
Goal and Scope Definition
The primary goal of the cited studies is to quantify the environmental impacts of phosphate fertilizer production from the extraction of raw materials to the factory gate (cradle-to-gate).
-
Functional Unit: The functional unit is typically defined as 1 tonne (1000 kg) of the final fertilizer product.[3] This serves as a reference to which all inputs and outputs are normalized.
-
System Boundaries: The system boundaries for a cradle-to-gate LCA include:
-
Extraction and transportation of raw materials (phosphate rock, sulfur, natural gas for ammonia production).
-
Manufacturing of intermediate products (sulfuric acid, phosphoric acid, ammonia).
-
The final fertilizer production process, including energy inputs and emissions.
-
Packaging of the final product is sometimes excluded.
-
Transportation to the point of sale or port is generally excluded in a strict cradle-to-gate analysis but was included in the New Zealand study for imported fertilizers.[1]
-
References
Validating Simulation Models for Predicting Calcium Superphosphate Dissolution in Soil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating simulation models that predict the dissolution of calcium superphosphate (B1263860) in soil. Accurate prediction of this process is crucial for optimizing fertilizer application, enhancing nutrient uptake by plants, and minimizing environmental impact. This document outlines common simulation models, experimental validation protocols, and key performance metrics for model evaluation, supported by experimental data.
Comparison of Simulation Models
Various mathematical models are employed to simulate the complex processes of fertilizer dissolution and subsequent phosphorus (P) transport in soil. These models differ in their conceptual frameworks and the specific processes they incorporate. While direct comparative studies validating these models specifically for calcium superphosphate are limited in publicly available literature, a review of prominent phosphorus dynamics models provides a foundation for understanding their capabilities.
Models such as ANIMO (Agricultural Nutrient Model), GLEAMS (Groundwater Loading Effects of Agricultural Management Systems), DAYCENT , and MACRO are dynamic models that simulate nutrient cycling and transport in agricultural systems.[1] These models typically account for processes like the transport of soluble and particulate phosphorus, surface application of fertilizers, mineralization and immobilization of P, adsorption and desorption, leaching, runoff, and plant uptake.[1]
A key conceptual approach in many watershed models for estimating dissolved phosphorus (DP) concentration in runoff and pore water was initially developed for the EPIC (Environmental Policy Integrated Climate) model.[2] Another relevant model, the Annual Phosphorous Loss Estimator (APLE) , uses empirical relationships between soil test P values and DP concentration in runoff, with coefficients to predict incidental losses from applied fertilizers.[2]
The selection of an appropriate model depends on the specific research objectives, the scale of the study (field vs. catchment), and the availability of input data. For instance, MACRO is noted for its detailed description of solute flow through both micropores and macropores.[1]
Data Presentation: Performance Metrics for Model Validation
The validation of a simulation model involves comparing its output with experimentally measured data. Several statistical metrics are commonly used to quantify the performance of soil nutrient models.
| Performance Metric | Description | Formula | Interpretation |
| Coefficient of Determination (R²) | Indicates the proportion of the variance in the observed data that is predictable from the model. | 1 - (Σ(Oᵢ - Pᵢ)² / Σ(Oᵢ - Ō)²) | Ranges from 0 to 1. A value closer to 1 indicates a better fit. |
| Root Mean Square Error (RMSE) | Measures the average magnitude of the errors between predicted and observed values. | √[Σ(Pᵢ - Oᵢ)² / n] | Lower values indicate a better fit. It is in the same units as the variable. |
| Mean Absolute Error (MAE) | Represents the average of the absolute differences between predicted and observed values. | `Σ | Pᵢ - Oᵢ |
Where:
-
Oᵢ = Observed value
-
Pᵢ = Predicted (modeled) value
-
Ō = Mean of observed values
-
n = Number of observations
These metrics are widely applied to evaluate the prediction accuracy of regression models in soil nutrient monitoring.[3] For instance, in soil fertility prediction using machine learning, R², RMSE, and MAE are standard evaluation metrics.[4]
Experimental Protocols for Model Validation
Detailed and standardized experimental protocols are essential for generating high-quality data for model validation. Below are key experimental methodologies cited in the validation of phosphorus dissolution and transport models.
1. Measurement of Fertilizer Dissolution Rate
-
Objective: To quantify the rate at which this compound dissolves under controlled conditions.
-
Methodology: Rain Simulator
-
A rain simulator is designed to deliver a controlled and uniform rainfall of known intensity and duration.[5][6]
-
A known mass of granular this compound is placed on a soil surface or in a petri dish.
-
The sample is subjected to simulated rainfall.
-
The amount of dissolved fertilizer can be determined by collecting the leachate at regular intervals and analyzing the phosphate (B84403) concentration.[7]
-
The phosphate content in the collected solution is often determined using the molybdenum blue method with UV-vis diffuse reflectance spectroscopy.[7]
-
2. Soil Column Leaching Experiments
-
Objective: To study the transport and retention of dissolved phosphorus through the soil profile.
-
Methodology:
-
PVC columns are packed with soil to a specific bulk density.[8]
-
A known amount of this compound is applied to the soil surface.
-
A simulated rainfall or irrigation event is applied to the top of the column.
-
Leachate is collected from the bottom of the column at regular time intervals.
-
The concentration of phosphorus in the leachate is analyzed to determine the breakthrough curve, which provides information on P mobility.
-
After the experiment, the soil column can be sectioned to analyze the distribution of residual phosphorus at different depths.
-
3. Runoff Plot Studies
-
Objective: To measure phosphorus loss from the soil surface via runoff under field or simulated conditions.
-
Methodology:
-
Runoff plots are established on a slope with defined boundaries to collect surface runoff.
-
This compound is applied to the soil surface at a known rate.
-
Natural or simulated rainfall is applied to the plots.
-
Runoff volume is measured, and water samples are collected at the plot outlet.
-
The concentration of dissolved and particulate phosphorus in the runoff samples is analyzed.
-
Data from runoff box studies, where field soil is repacked into boxes for laboratory rainfall simulation, can also be used, though it may underestimate dissolved P losses compared to year-round edge-of-field monitoring.[2]
-
4. Soil Incubation Studies
-
Objective: To determine the kinetics of phosphorus release from the fertilizer and its interaction with the soil over time.
-
Methodology:
-
A known amount of this compound is thoroughly mixed with a specific mass of soil.
-
The soil-fertilizer mixture is incubated in containers at a constant temperature and moisture content.
-
Soil subsamples are taken at different time intervals (e.g., 1, 7, 14, 30 days).
-
The concentration of plant-available phosphorus in the soil subsamples is determined using standard soil testing methods (e.g., Olsen P, Bray P).
-
Visualization of Validation Workflow
The following diagram illustrates the logical workflow for validating a simulation model for this compound dissolution in soil.
Caption: Workflow for the validation of simulation models.
References
Inter-laboratory Comparison of Methods for Available P₂O₅ in Superphosphate: A Guide for Researchers
This guide provides a comprehensive comparison of analytical methods for determining the available phosphorus pentoxide (P₂O₅) content in superphosphate (B1263860) fertilizers. It is intended for researchers, scientists, and professionals in the field of drug development and agricultural science to facilitate informed decisions on method selection and to ensure accuracy and consistency in inter-laboratory analyses.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of common methods used for the determination of available P₂O₅ in superphosphate, based on data from various inter-laboratory studies and official method validations.
| Method | Principle | Precision (Repeatability RSD %) | Accuracy (% Recovery) | Key Advantages | Key Disadvantages |
| Spectrophotometry (Molybdovanadate) | Formation of a yellow vanadomolybdophosphoric acid complex, with absorbance measured spectrophotometrically.[1][2][3] | 0.3 - 1.10[4][5] | 98.01 - 102.34[4][5] | Rapid, suitable for routine analysis, and can be automated.[6] | Potential for interference from silica (B1680970) and arsenic.[7] |
| Gravimetry (Quinoline Molybdate) | Precipitation of phosphorus as quinolinium molybdophosphate, followed by gravimetric determination.[8][9] | ~1.5 (RSD-R)[6] | Comparable to official methods. | High accuracy and precision, considered a reference method. | Time-consuming and requires skilled analysts.[10] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measurement of atomic emission of phosphorus in a plasma. | Comparable to official methods.[11][12][13] | Comparable to official methods.[11][12][13] | High throughput, multi-element analysis capability, and excellent sensitivity.[14] | High initial instrument cost and potential for matrix effects.[11] |
| Volumetric (Alkalimetric Titration) | Titration of ammonium (B1175870) phosphomolybdate precipitate with a standard alkali.[8] | Generally lower than gravimetric and spectrophotometric methods. | Can be less accurate than other official methods.[8] | Low cost of instrumentation. | Less precise and prone to endpoint determination errors. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established official methods and published research.
Spectrophotometric Molybdovanadate Method
This method is applicable for the determination of available P₂O₅ in superphosphate.[2]
a. Sample Preparation and Extraction:
-
Weigh a prepared sample of superphosphate (typically 1 g) into a flask.
-
Add a neutral ammonium citrate (B86180) solution.
-
Shake in a water bath at a constant temperature (e.g., 65°C) for a specified time (e.g., 1 hour) to extract the available phosphate (B84403).[9]
-
Filter the solution to remove any insoluble material.
b. Color Development and Measurement:
-
Take an aliquot of the filtered extract.
-
Add molybdovanadate reagent. This reagent is prepared by dissolving ammonium molybdate (B1676688) and ammonium metavanadate in water and acid.[1][2]
-
Dilute the solution to a known volume and allow the color to develop for a set time (e.g., 10 minutes).[2]
-
Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (typically around 400-422 nm).[2]
-
Determine the P₂O₅ concentration from a calibration curve prepared using standard phosphate solutions.
Gravimetric Quinoline (B57606) Molybdate Method
This is a highly accurate method often used as a reference.[8]
a. Sample Digestion and Precipitation:
-
Digest the superphosphate sample with a mixture of nitric acid and hydrochloric acid to bring the phosphate into solution.[7]
-
After cooling and dilution, add a quinoline molybdate reagent to precipitate the phosphorus as quinolinium molybdophosphate.
b. Filtration, Drying, and Weighing:
-
Filter the precipitate through a pre-weighed crucible.
-
Wash the precipitate thoroughly with water.
-
Dry the precipitate in an oven at a specific temperature (e.g., 250°C) to a constant weight.
-
Calculate the mass of P₂O₅ from the weight of the precipitate using a gravimetric factor.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Method
A modern instrumental technique for rapid and sensitive phosphorus determination.[11][12][13]
a. Sample Digestion:
-
Digest the superphosphate sample using a suitable acid mixture (e.g., nitric acid and perchloric acid) to dissolve the sample and convert all phosphorus to orthophosphate.[11]
-
Dilute the digested sample to a known volume with deionized water.
b. Instrumental Analysis:
-
Aspirate the sample solution into the ICP-OES instrument.
-
The high-temperature argon plasma excites the phosphorus atoms, causing them to emit light at characteristic wavelengths.
-
The instrument measures the intensity of the emitted light at a specific wavelength for phosphorus (e.g., 213.618 nm).[11][12][13]
-
Quantify the phosphorus concentration by comparing the emission intensity to that of calibration standards.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for comparing the analytical methods.
Caption: Experimental workflow for P₂O₅ analysis.
Caption: Logic for comparing analytical methods.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pjbt.org [pjbt.org]
- 6. fertilizer.org [fertilizer.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. cdfa.ca.gov [cdfa.ca.gov]
- 10. researchgate.net [researchgate.net]
- 11. P2 o5 in fertilizer | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of phosphorus in fertilizers by inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Traditional vs. Nano Calcium Phosphate Fertilizers
For Researchers, Scientists, and Drug Development Professionals
The quest for enhanced agricultural productivity and sustainability has led to significant innovations in fertilizer technology. Among these, nano-fertilizers are emerging as a promising alternative to conventional methods. This guide provides an objective comparison of traditional and nano calcium phosphate (B84403) fertilizers, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Performance Comparison: Traditional vs. Nano Calcium Phosphate
Nano calcium phosphate (NCaP) fertilizers have demonstrated significant advantages over their traditional counterparts, such as single superphosphate (B1263860) (SSP) and monoammonium phosphate (MAP), in various studies. The primary benefits of NCaP fertilizers stem from their high surface area-to-volume ratio, which enhances their solubility, reactivity, and interaction with plants.[1][2]
A key advantage of nano-fertilizers is their potential for controlled and slow release of nutrients, which can improve nutrient use efficiency (NUE) and reduce environmental runoff.[3][4] This contrasts with traditional soluble fertilizers, where a large percentage of nutrients can be lost from the soil before being utilized by the plant.[2]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies on the effects of traditional and nano calcium phosphate fertilizers on plant growth and yield.
Table 1: Effect on Snap Bean (Phaseolus vulgaris L.) Growth and Yield Components
| Treatment | Shoot Dry Weight ( g/plant ) | Root Dry Weight ( g/plant ) | Pod Yield (ton/ha) |
| Traditional Fertilizers | |||
| Control (No P) | 10.5 | 3.2 | 5.8 |
| Single Superphosphate (SSP) - 30 kg P₂O₅/ha | 12.8 | 4.1 | 7.2 |
| Single Superphosphate (SSP) - 60 kg P₂O₅/ha | 14.2 | 4.8 | 8.1 |
| Nano Calcium Phosphate (NCaP) Fertilizers | |||
| NCaP (Soil) - 10% of recommended dose | 15.5 | 5.3 | 8.9 |
| NCaP (Soil) - 20% of recommended dose | 16.8 | 5.9 | 9.8 |
| NCaP (Soil 20%) + NCaP (Foliar 5%) | 18.2 | 6.5 | 10.7 |
Data adapted from a study on snap beans, showcasing the superior performance of NCaP, especially when combined with foliar application.[1][5][6][7]
Table 2: Nutrient Uptake and Use Efficiency in Various Crops
| Crop | Fertilizer Type | Nutrient Uptake Increase (%) | Nutrient Use Efficiency (NUE) (%) |
| Wheat | Traditional P Fertilizer | - | 15-20 |
| Nano Calcium Phosphate | 25-30 | 30-40 | |
| Soybean | Traditional P Fertilizer | - | 20-25 |
| Nano Calcium Phosphate | 32.6 (faster growth rate) | 40-50 | |
| Maize | Traditional P Fertilizer | - | 20-28 |
| Nano Calcium Phosphate | 20-25 | 35-45 |
This table provides a comparative overview of the enhanced nutrient uptake and use efficiency observed with nano calcium phosphate fertilizers across different crops.[2][8][9]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental protocols are essential. Below are summaries of methodologies commonly employed in the comparative assessment of traditional and nano calcium phosphate fertilizers.
Synthesis of Nano Calcium Phosphate (NCaP) Fertilizer
A prevalent method for synthesizing NCaP is through a biomimetic precipitation reaction . This approach mimics the natural formation of calcium phosphate in biological systems.[10]
Protocol:
-
Precursor Preparation: Two aqueous solutions are prepared.
-
Solution A: Contains a calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂).
-
Solution B: Contains a phosphate source, like dipotassium (B57713) phosphate (K₂HPO₄), and may include other ions like carbonate (Na₂CO₃) to mimic biological apatite.
-
-
Precipitation: Solution A is added dropwise to Solution B under controlled temperature (e.g., 37°C) and constant stirring. This initiates the precipitation of amorphous calcium phosphate nanoparticles.
-
Aging and Washing: The precipitate is aged for a specific duration (e.g., 24 hours) to allow for crystal growth and stabilization. Subsequently, the nanoparticles are washed repeatedly with deionized water to remove any unreacted precursors.
-
Drying: The washed NCaP is dried, often through lyophilization (freeze-drying) or oven drying at a controlled temperature, to obtain a fine powder.
Plant Growth Experiments
Comparative studies are typically conducted in controlled environments (greenhouses) or in field trials.
Protocol:
-
Experimental Setup: A randomized complete block design is often used. Plants are grown in pots containing a defined soil or substrate mixture.
-
Fertilizer Application:
-
Traditional Fertilizers: Applied to the soil at recommended rates (e.g., kg/ha ).
-
Nano Fertilizers: Applied at significantly lower concentrations, either to the soil or as a foliar spray.
-
-
Growth Conditions: Plants are maintained under optimal conditions of light, temperature, and humidity.
-
Data Collection: At various growth stages and at harvest, the following parameters are measured:
-
Morphological: Plant height, leaf area, shoot and root biomass (dry weight).
-
Yield Components: Number of fruits/pods, fruit/pod weight, total yield.
-
Physiological: Chlorophyll content, photosynthetic rate.
-
-
Nutrient Analysis: Plant tissues (leaves, stems, roots, fruits) are harvested, dried, and digested. The concentration of essential nutrients (N, P, K, Ca) is determined using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrophotometry (AAS).
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of nano calcium phosphate fertilizers is not solely due to their physical properties but also their interaction with plant signaling pathways. Calcium is a crucial second messenger in plants, involved in sensing and responding to various environmental stimuli, including nutrient availability.[6][9][11] Phosphate itself is a key signaling molecule that regulates a complex network of genes involved in its uptake and homeostasis.
Phosphate Starvation Response (PSR) Pathway
Plants have evolved a sophisticated signaling pathway to cope with phosphate deficiency, known as the Phosphate Starvation Response (PSR).
Caption: The Phosphate Starvation Response (PSR) signaling pathway in plants.
When phosphate levels are low, the transcription factor PHR1 is activated, leading to the expression of Phosphate Starvation-Induced (PSI) genes.[1][8] These genes include high-affinity phosphate transporters (PHT1) that enhance phosphate uptake from the soil. PHR1 also upregulates the expression of microRNA399, which acts as a long-distance signal, traveling from the shoot to the root to inhibit the expression of PHO2.[1][8] PHO2 is a negative regulator that targets PHT1 for degradation. By inhibiting PHO2, miR399 allows for the accumulation of PHT1 at the root surface, maximizing phosphate uptake.
Nano calcium phosphate fertilizers, with their slow-release properties, may modulate this pathway differently than traditional fertilizers. The sustained, low-level release of phosphate could lead to a more finely-tuned activation of the PSR pathway, promoting efficient uptake without causing the "boom and bust" cycles of nutrient availability seen with highly soluble fertilizers.
Experimental Workflow for Comparative Fertilizer Study
The following diagram illustrates a typical workflow for a comparative study of traditional and nano calcium phosphate fertilizers.
Caption: A generalized experimental workflow for comparing fertilizer efficacy.
Conclusion
The evidence strongly suggests that nano calcium phosphate fertilizers offer a more efficient and sustainable alternative to traditional phosphate fertilizers. Their ability to enhance plant growth, yield, and nutrient uptake at lower application rates highlights their potential to revolutionize agricultural practices.[1][12] Further research into the specific interactions between nano calcium phosphate and plant signaling pathways will undoubtedly unlock new avenues for optimizing crop nutrition and resilience.
References
- 1. Phosphorus homeostasis: acquisition, sensing, and long-distance signaling in plants - ProQuest [proquest.com]
- 2. Measuring Fluxes of Mineral Nutrients and Toxicants in Plants with Radioactive Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Measuring Nutrient Uptake in Maize Using Nitrogen Stable Isotopes | CoLab [colab.ws]
- 4. Calcium signaling in plant mineral nutrition: From uptake to transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorus uptake, transport, and signaling in woody and model plants [maxapress.com]
- 6. Calcium—Nutrient and Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphate Accumulation in Plants: Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. Nanosized Calcium Phosphates as Novel Macronutrient Nano-Fertilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Calcium—Nutrient and Messenger [frontiersin.org]
- 12. Phosphorus uptake, transport, and signaling in woody and model plants - PMC [pmc.ncbi.nlm.nih.gov]
Dicalcium Phosphate and Single Superphosphate: A Comparative Guide for Pasture Fertilization
An objective analysis of dicalcium phosphate (B84403) (DCP) and single superphosphate (B1263860) (SSP) as phosphate sources for optimal pasture performance, supported by experimental data.
For researchers and agricultural scientists, the choice of phosphate fertilizer is a critical determinant of pasture productivity and soil health. This guide provides a detailed comparison of two common phosphate sources: dicalcium phosphate (DCP) and single superphosphate (SSP). The following sections present quantitative data from field and glasshouse trials, outline the experimental protocols used in these studies, and visualize the key experimental workflows.
Data Presentation: Comparative Performance
The efficacy of DCP and SSP as phosphate fertilizers for pasture has been evaluated in various studies. The data below, summarized from key research, highlights their comparative performance in terms of pasture yield, phosphorus concentration in herbage, and impact on soil phosphorus levels.
Table 1: Comparison of Dicalcium Phosphate (DCP) and Single Superphosphate (SSP) on Pasture Dry Matter (DM) Yield
| Study | Fertilizer | Application Rate (kg P/ha) | Pasture DM Yield ( kg/ha ) | Relative Yield (% of SSP) |
| Mackay et al. (1980) - Field Trial[1][2] | Control | 0 | - | - |
| SSP | 20 | 5,300 | 100% | |
| DCP | 20 | 5,300 | 100% | |
| SSP | 40 | 6,100 | 100% | |
| DCP | 40 | 6,000 | 98.4% | |
| Shannon (2017) - Year 1[3][4] | SSP | 20 | - | 100% |
| DCP (DP65) | 20 | - | ~98% | |
| SSP | 120 | 11,010 | 100% | |
| DCP (DP65) | 120 | 11,680 | 106% | |
| Shannon (2017) - Year 2[3][4] | SSP | 20 | - | 100% |
| DCP (DP65) | 20 | - | 106% | |
| SSP | 120 | - | 100% | |
| DCP (DP65) | 120 | - | 109% | |
| Shannon (2017) - Year 3[3][4] | SSP | 20 | - | 100% |
| DCP (DP65) | 20 | - | 104% | |
| SSP | 120 | - | 100% | |
| DCP (DP65) | 120 | - | 108% | |
| Shannon (2017) - 3-Year Average[3][4] | SSP | 120 | 11,010 | 100% |
| DCP (DP65) | 120 | 11,680 | 106% |
Table 2: Phosphorus (P) Concentration in Pasture Herbage
| Study | Fertilizer | Plant Component | P Concentration (%) |
| Mackay et al. (1980) - Field Trial, Harvest 1[1][2] | SSP | Ryegrass | 0.45 |
| DCP | Ryegrass | 0.38 | |
| SSP | Clover | 0.42 | |
| DCP | Clover | 0.39 |
Table 3: Effect on Soil Phosphorus Levels (Olsen P)
| Study | Fertilizer | Application Rate (kg P/ha/yr) | Soil Olsen P (mg/kg) at Year 3 |
| Shannon (2017)[3][4] | SSP | 120 | 31 |
| DCP (DP65) | 120 | 20 |
Experimental Protocols
The data presented above is derived from rigorous scientific experiments. Below are the detailed methodologies for the key studies cited.
Mackay et al. (1980) Field Trial [1][2]
-
Objective: To compare the effectiveness of commercial-grade dicalcium phosphate and single superphosphate on pasture production in a field setting.
-
Experimental Design: A randomized block design was likely used to account for field variability.
-
Site Characteristics: The trial was conducted on a P-responsive site.
-
Fertilizer Application: Both DCP and SSP were applied at rates of 20 and 40 kg P/ha.
-
Pasture Composition: The pasture was a mixed sward, with ryegrass and clover being the dominant species.
-
Data Collection:
-
Herbage Yield: Pasture dry matter (DM) yield was measured over five harvests.
-
Plant Analysis: The phosphorus concentration in ryegrass and clover was determined, particularly in the first harvest.
-
-
Soil Analysis: Water-extractable phosphorus in the topsoil (0-5 cm) was measured six months after fertilizer application.[2]
Shannon (2017) Field Trial [3][4]
-
Objective: To compare the effectiveness of a conventional superphosphate, a fully-reverted dicalcic product (DP65), and another proprietary product over a multi-year period.
-
Experimental Design: A field trial was established on an Allophanic soil.
-
Fertilizer Application: Fertilizers were applied annually for three years at rates of 20, 40, 80, and 120 kg P/ha.
-
Pasture Management: The pasture was harvested whenever the ryegrass component reached the three-leaf stage.
-
Data Collection:
-
Herbage Yield: Dry matter (DM) yield was recorded for each plot at each harvest.
-
Soil Analysis: Soil samples (0-75mm) were taken at the beginning of the trial and before each re-application of fertilizer. The Olsen P test was used to measure available soil phosphorus.
-
Visualizations: Experimental Workflow and Logical Relationships
To further elucidate the experimental processes and the relationships between fertilizer application and pasture outcomes, the following diagrams are provided.
Caption: Workflow of the Mackay et al. (1980) field trial.
References
The Effect of Calcium Superphosphate on Nitrogen Dynamics in Composting: A Comparative Guide
The management of nitrogen during the composting of organic waste, such as livestock manure and green waste, is a critical factor for producing high-quality, nutrient-rich compost. A significant challenge in this process is the loss of nitrogen, primarily through the volatilization of ammonia (B1221849) (NH₃), which reduces the agronomic value of the final product and causes environmental pollution. Calcium superphosphate (B1263860) (SSP), a common phosphorus fertilizer, is frequently used as a compost additive to mitigate these losses. This guide provides a comparative analysis of the effects of calcium superphosphate on ammonification and nitrogen fixation during composting, supported by experimental data.
Mechanism of Action: How this compound Influences the Nitrogen Cycle
This compound influences nitrogen transformation pathways in compost through several chemical and biological mechanisms. Its primary components include monocalcium phosphate (B84403) (Ca(H₂PO₄)₂), calcium sulfate (B86663) (CaSO₄), and free phosphoric acid (H₃PO₄).
-
Inhibition of Ammonia Volatilization: The ammonification process, carried out by microorganisms, breaks down organic nitrogen into ammonium (B1175870) ions (NH₄⁺).[1] In the alkaline and high-temperature conditions typical of composting, NH₄⁺ is readily converted to volatile ammonia gas (NH₃). This compound helps reduce this loss in two main ways:
-
pH Reduction: The free phosphoric acid in SSP can lower the pH of the compost, shifting the equilibrium from NH₃ towards the more stable, non-volatile NH₄⁺ ion.[1][2]
-
Chemical Fixation: Phosphate ions (H₂PO₄⁻) released from SSP can react with ammonium and magnesium to form insoluble struvite (MgNH₄PO₄·6H₂O), effectively locking nitrogen into a stable solid form.[3][4]
-
-
Modulation of Microbial Communities: The addition of SSP alters the compost's microbial ecosystem. Studies have shown that adding SSP during the high-temperature phase can reduce the abundance of ammonia-related microorganisms and inhibit the expression of ammonification genes (gdh).[5][6] Concurrently, it can stimulate bacterial communities involved in nitrogen fixation and nitrification, enhancing pathways that convert nitrogen into more stable forms like nitrates (NO₃⁻).[7][8]
Comparative Data on Performance
Experimental studies have quantified the impact of this compound on nitrogen retention and transformation. The timing of SSP application appears to be a crucial factor, with additions during the thermophilic (high-temperature) stage often yielding the best results.[5][6]
Table 1: Effect of this compound on Ammonification and Gaseous Nitrogen Loss
| Parameter | Compost Type | SSP Dosage | Observed Effect | Reference |
| Ammonia (NH₃) Emission Reduction | Chicken Manure | Not specified | 18.48% (heating phase), 28.19% (high-temp phase) | [5][6] |
| Pig Manure | 3% - 6% | 37.13% - 77.04% reduction | [4][9] | |
| Cattle Manure | 5% | 21.3% reduction | [2] | |
| Nitrous Oxide (N₂O) Emission Reduction | Swine Manure | 5% - 15% | 18.5% - 26.3% reduction | [10] |
| Cattle Manure | 5% | 27.2% reduction | [2] | |
| Ammonification Gene (gdh) Abundance | Chicken Manure | Not specified | 62.43% down-regulation (when added at high-temp phase) | [7] |
Table 2: Effect of this compound on Nitrogen Fixation and Retention
| Parameter | Compost Type | SSP Dosage | Observed Effect | Reference |
| Inorganic Nitrogen (NH₄⁺-N, NO₃⁻-N) Content | Chicken Manure | Not specified | 202.72% increase (when added at high-temp phase) | [5][7][8] |
| Total Nitrogen (TN) Content | Green Waste + Chicken Manure | 5% SSP + 15% CM | 92% increase vs. control | [11][12] |
| Nitrogen Fixation & Nitrification Genes | Chicken Manure | Not specified | Enhanced gene abundance | [7] |
Comparison with Alternative Additives
This compound is one of several additives used to manage nitrogen in composting. Its performance varies when compared to other common amendments.
Table 3: Comparison of SSP with Other Nitrogen Retention Additives
| Additive | Compost Type | Key Finding | Reference |
| Ferrous Sulfate | Cattle Manure with Straw | Showed a significant nitrogen retention effect, with N loss at 25.18% compared to 40.78% in the control. SSP had no obvious N retention effect in this study. | [13] |
| Bentonite | Swine Manure | Increased ammonia volatilization and reduced total nitrogen, performing worse than the control and SSP. | [3][14] |
| Membrane-Covered Technology | Cattle Manure | Membrane cover was superior for NH₃ reduction (25.8%), while 5% SSP was better for N₂O reduction (27.2%). | [2] |
| Phosphogypsum & Calcium Magnesium Phosphate | Pig Manure | A mixture of these two additives was found to be effective in retaining nitrogen by synergistically regulating NH₃ and N₂O emissions. | [14] |
Experimental Protocols and Workflows
The data presented are derived from controlled composting experiments. Understanding the methodologies is crucial for interpreting the results.
Typical Experimental Workflow
A generalized workflow for assessing the effect of additives on composting involves compost pile setup, regular monitoring, and final product analysis.
Caption: A typical experimental workflow for studying compost additives.
Key Methodologies
-
Compost Materials: Studies commonly use nitrogen-rich materials like chicken manure, swine manure, or cattle manure, often mixed with a carbon source like straw, sawdust, or green waste to achieve an optimal C/N ratio (around 25-30:1).[1]
-
Additive Dosage: this compound is typically added at concentrations ranging from 3% to 15% of the initial dry weight of the composting materials.[4][10]
-
Ammonia (NH₃) Measurement: Ammonia emissions are often measured using methods like the acid trap method, where emitted gas is passed through a boric or sulfuric acid solution, followed by titration or spectrophotometry.[15]
-
Ammonium (NH₄⁺-N) and Nitrate (B79036) (NO₃⁻-N) Analysis: Compost samples are extracted, typically with a potassium chloride or calcium chloride solution.[16] The concentration of ammonium and nitrate in the extract is then determined using colorimetric methods (e.g., indophenol (B113434) blue for ammonium) and a spectrophotometer.[16][17][18]
-
Total Nitrogen (TN) Determination: The Kjeldahl method is the standard protocol for measuring total nitrogen content in the compost samples.[18]
-
Gene Quantification: The abundance of functional genes related to the nitrogen cycle (e.g., gdh for ammonification, nifH for nitrogen fixation) is determined using real-time quantitative polymerase chain reaction (qPCR) on DNA extracted from compost samples.[5][7]
Proposed Mechanism for SSP Action on Nitrogen Cycle
The diagram below illustrates the key intervention points of this compound in the compost nitrogen cycle.
Caption: SSP inhibits ammonia loss and enhances stable nitrogen pathways.
Conclusion
For researchers and scientists in agricultural and environmental fields, this compound presents a viable and effective tool for enhancing the quality of compost. Experimental evidence strongly indicates that its application, particularly during the high-temperature composting phase, significantly reduces nitrogen losses by inhibiting ammonia volatilization.[5][6] This is achieved by lowering the compost pH and facilitating the chemical fixation of ammonium.[2][3] Furthermore, SSP modulates the microbial community to suppress ammonification while promoting nitrogen fixation and nitrification, leading to a final product with higher total and stable inorganic nitrogen content.[7] While alternatives exist, the dual benefits of reducing air pollution and improving the nutrient profile make this compound a compelling additive for optimizing the composting process.
References
- 1. compostsystems.com [compostsystems.com]
- 2. Effects of the membrane-covered technology and superphosphate on the compost quality and nitrogen-containing gas emissions during aerobic composting :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound addition in different stages on the nitrogen fixation and ammonification during chicken manure composting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Effects of Superphosphate as an Additive on Nutrient Characteristics and NH3, CO2, CH4, and N2O Emissions during Pig Ma… [ouci.dntb.gov.ua]
- 10. Effects of Superphosphate on Greenhouse Gas Emissions and Compost Quality During Industrial Scale In-Vessel Swine Manure Composting [mdpi.com]
- 11. Effect of chicken manure and superphosphate on accelerating green waste composting and enhancing nutrient retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Ferrous Sulfate and this compound on Nitrogen Loss and Humification During Co-Composting of Cattle Manure With Straw [ere.ac.cn]
- 14. Effect of exogenous additives on heavy metal passivation and nitrogen retention in pig manure composting [journal.hep.com.cn]
- 15. theseus.fi [theseus.fi]
- 16. Determination of Ammonium in Compost [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. eawag.ch [eawag.ch]
Safety Operating Guide
Proper Disposal of Calcium Superphosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols extends to the proper disposal of all laboratory chemicals. This guide provides essential, step-by-step procedures for the safe and compliant disposal of calcium superphosphate (B1263860), ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Logistical Information
Calcium superphosphate is primarily a skin and eye irritant.[1] Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[1][2][3]
-
Protective Clothing: A lab coat or overalls should be worn to prevent skin contact.[1][2][4]
-
Respiratory Protection: In dusty conditions, a dust mask or respirator is necessary to avoid inhalation.[1][4][5]
An eyewash station and safety shower should be readily accessible in the work area.[1]
Disposal Plan: A Step-by-Step Protocol
The appropriate disposal method for this compound depends on the quantity and form of the waste (solid or liquid) and local regulations. For laboratory-scale quantities, the following procedures are recommended.
Disposal of Small Quantities of Solid this compound
For uncontaminated, small quantities of solid this compound, disposal in the regular trash may be permissible, provided it is securely contained.
Experimental Protocol:
-
Containerization: Place the solid this compound waste into a sturdy, sealable container.
-
Labeling: Clearly label the container as "Non-hazardous solid waste: this compound."
-
Securing: Tightly seal the container to prevent any leakage or dust formation.
-
Disposal: Place the sealed container in a designated box for normal laboratory trash. Line the box with a plastic bag and tape it shut before placing it next to the regular trash container for collection.
Disposal of Aqueous Solutions of this compound
Aqueous solutions of this compound, particularly those containing its primary component, monocalcium phosphate, may be suitable for drain disposal after appropriate treatment and dilution, in accordance with institutional and local regulations. The University of California, San Francisco (UCSF) approves "Ca Phosphate, monobasic" for drain disposal.[6]
Experimental Protocol:
-
Dilution: Dilute the this compound solution with a significant amount of water (at least 10-20 parts water to 1 part solution).
-
Neutralization: Check the pH of the diluted solution. If it is acidic, neutralize it to a pH between 5.5 and 11.0 by slowly adding a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) while stirring.
-
Drain Disposal: While running a steady stream of cold water, slowly pour the neutralized and diluted solution down the drain.
-
Flushing: Continue to run cold water for several minutes to ensure the solution is thoroughly flushed through the plumbing system.
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| pH Range for Drain Disposal | 5.5 - 11.0 | [7] |
| Workplace Exposure Standard (TWA) - Dust | No specific value; general nuisance dust limits apply. | [2] |
| Workplace Exposure Standard (TWA) - Fluorides (as F) | 2.5 mg/m³ | [2] |
| Workplace Exposure Standard (TWA) - Phosphoric Acid | 1 mg/m³ | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 2. horticentre.co.nz [horticentre.co.nz]
- 3. gardenworld.co.uk [gardenworld.co.uk]
- 4. nawozy.pl [nawozy.pl]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Chemicals Approved for Drain Disposal | Environment, Health & Safety [ehs.ucsf.edu]
- 7. teamlab.net [teamlab.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Superphosphate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of calcium superphosphate (B1263860), ensuring the protection of both personnel and the integrity of your research.
Personal Protective Equipment (PPE)
When handling calcium superphosphate, a thorough risk assessment should guide the selection of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE to mitigate exposure risks.
| Exposure Route | Potential Hazard | Recommended PPE | Applicable Standards |
| Eyes | Causes serious eye irritation or damage.[1][2][3] | Chemical safety goggles or glasses with side shields.[1][4] | AS/NZS 1336 |
| Skin | Causes skin irritation.[1][5] | Impervious gloves (e.g., rubber or PVC), long-sleeved shirt, long trousers, and safety shoes.[1][6][7][8] | AS/NZS 2161, AS/NZS 4501 |
| Respiratory | Inhalation of dust may cause respiratory irritation.[5][6] | A P1 or P2 dust mask/respirator in dusty environments.[1][6] | AS/NZS 1715, AS/NZS 1716 |
Operational and Disposal Plans
Proper operational procedures and disposal plans are critical for maintaining a safe laboratory environment.
Handling and Storage:
-
Handling: Avoid generating dust and ensure adequate ventilation.[7][9][10] Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers.[4][6][8][11][12] Keep away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4][6][8][9]
Disposal:
-
Dispose of waste material and empty containers in accordance with local and national regulations.[1][6][8] This may involve disposal at an authorized waste facility or, for small quantities, wrapping in paper and placing in garbage.[6][8] Prevent release into drains and waterways as it can act as a plant nutrient and cause eutrophication.[3][9][10]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First Aid:
| Exposure | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of fresh water for at least 15 minutes, holding eyelids apart.[1][6][7] Seek medical attention if irritation persists.[6] |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water.[1][6] Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink.[1][7] Seek immediate medical attention.[1] |
Accidental Release:
In case of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.
References
- 1. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 2. aarti-industries.com [aarti-industries.com]
- 3. gardenworld.co.uk [gardenworld.co.uk]
- 4. gro-well.com [gro-well.com]
- 5. evenspray.com [evenspray.com]
- 6. summitfertz.com.au [summitfertz.com.au]
- 7. horticentre.co.nz [horticentre.co.nz]
- 8. richgro.com.au [richgro.com.au]
- 9. nawozy.pl [nawozy.pl]
- 10. gardenhealth.com [gardenhealth.com]
- 11. ballance.co.nz [ballance.co.nz]
- 12. The nature, use, upstream and downstream raw materials, storage methods of superphosphate, what are the main ingredients of superphosphate-Chemwin [en.888chem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
